3-Isopropoxybenzoic acid ethyl ester
Description
The exact mass of the compound 3-Isopropoxybenzoic acid ethyl ester, 97% is 208.109944368 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Isopropoxybenzoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxybenzoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-14-12(13)10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBISPESJLXKRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 3-Isopropoxybenzoic Acid Ethyl Ester (CAS 205045-49-4): A Technical Guide for Drug Development
Part 1: Executive Summary & Chemical Architecture
3-Isopropoxybenzoic acid ethyl ester (CAS 205045-49-4), also known as Ethyl 3-isopropoxybenzoate , is a specialized aromatic intermediate increasingly relevant in the synthesis of lipophilic pharmacophores. Unlike its simpler methoxy analogs, the isopropoxy substituent introduces a specific steric bulk and hydrophobicity profile (LogP modulation) that is critical for optimizing ligand-receptor binding in fragment-based drug discovery (FBDD).
This guide moves beyond basic catalog data to provide a field-proven roadmap for synthesizing, characterizing, and sourcing this compound with pharmaceutical-grade rigor.
The "Isopropoxy Effect" in Medicinal Chemistry
In drug design, the transition from a methoxy (-OMe) to an isopropoxy (-OiPr) group on a benzoic acid scaffold is rarely accidental. It serves three specific mechanistic functions:
-
Lipophilicity Tuning: Increases LogP by approximately 0.8–1.0 units compared to the methoxy analog, enhancing membrane permeability.
-
Metabolic Shielding: The branched isopropyl group provides steric hindrance, potentially slowing down oxidative dealkylation by cytochrome P450 enzymes compared to straight-chain ethers.
-
Conformational Locking: The bulkier ether oxygen substituent can restrict the rotation of the phenyl ring in the active site, reducing the entropic penalty of binding.
Key Applications:
-
Metabolic Disorder Therapeutics: Precursor for Glutamate Dehydrogenase (GDH) activators used in treating insulin resistance (e.g., WO2014165816).
-
Peptidomimetics: A scaffold for "helix mimetic" oligoesters that disrupt protein-protein interactions.
-
Kinase Inhibition: Used as a hydrophobic core in the synthesis of Type II kinase inhibitors where the "meta" substitution pattern directs the molecule into the back pocket of the ATP binding site.
Part 2: Strategic Synthesis – The Williamson Protocol
While catalog suppliers exist, in-house synthesis or process validation often requires a robust protocol. The industrial standard involves the O-alkylation of ethyl 3-hydroxybenzoate.
Reaction Logic
The reaction is a classic Williamson Ether Synthesis . However, the choice of base and solvent is critical to prevent ester hydrolysis (saponification) of the ethyl group while ensuring complete alkylation of the phenol.
Optimized Pathway:
-
Substrate: Ethyl 3-hydroxybenzoate (CAS 7781-98-8)[1]
-
Reagent: 2-Bromopropane (Isopropyl bromide)
-
Base: Potassium Carbonate (
) – Anhydrous is critical. -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)
Step-by-Step Protocol (Scale: 100g Batch)
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen (
). -
Solvation: Charge Ethyl 3-hydroxybenzoate (100.0 g, 0.60 mol) and anhydrous DMF (500 mL). Stir until dissolved.
-
Deprotonation: Add anhydrous
(124.4 g, 0.90 mol, 1.5 eq) in a single portion. The suspension may warm slightly (exothermic). -
Alkylation: Add 2-Bromopropane (110.7 g, 0.90 mol, 1.5 eq) via an addition funnel over 30 minutes.
-
Scientist's Note: A 50% excess of alkyl halide is used to drive the reaction to completion, as secondary halides are prone to E2 elimination side reactions (forming propene).
-
-
Reaction: Heat the mixture to 60–70°C for 12–16 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures increase the rate of base-catalyzed ester hydrolysis, generating the acid impurity (3-isopropoxybenzoic acid).
-
-
Workup:
-
Cool to room temperature.
-
Filter off solid inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to remove DMF.
-
Dissolve residue in Ethyl Acetate (500 mL) and wash with Water (3 x 200 mL) to remove residual DMF.
-
Wash with 1M NaOH (100 mL) to remove any unreacted phenolic starting material (Ethyl 3-hydroxybenzoate).
-
-
Isolation: Dry organic layer over
, filter, and concentrate to yield the crude oil. Distillation under high vacuum is recommended for >99% purity.
Synthesis Workflow Visualization
Caption: Optimized Williamson Ether Synthesis workflow for CAS 205045-49-4, highlighting the critical caustic wash step for impurity removal.
Part 3: Quality Control & Characterization
For pharmaceutical applications, "purity" is insufficient; "impurity profile" is paramount.
Analytical Specifications
| Parameter | Specification | Method | Rationale |
| Appearance | Colorless to pale yellow oil | Visual | Oxidation of phenols leads to yellow/brown color. |
| Purity (HPLC) | ≥ 98.0% (Area %) | HPLC-UV (254 nm) | Standard for intermediate usage. |
| Starting Material | ≤ 0.5% | HPLC | Unreacted phenol can interfere with downstream coupling. |
| Acid Impurity | ≤ 1.0% | Titration / HPLC | Hydrolysis product (3-isopropoxybenzoic acid). |
| Water Content | ≤ 0.1% | Karl Fischer | Critical if used in water-sensitive Grignard/Lithiation steps. |
Structural Validation (NMR)
A self-validating NMR spectrum must show specific splitting patterns confirming the O-alkylation and the integrity of the ethyl ester.
-
NMR (400 MHz,
):- 7.65 – 7.10 (m, 4H, Ar-H): Characteristic meta-substituted pattern.
-
4.60 (septet,
Hz, 1H, ): Diagnostic Peak. Confirms isopropyl attachment. -
4.38 (quartet,
Hz, 2H, ): Confirms ethyl ester. -
1.40 (triplet,
Hz, 3H, ). -
1.35 (doublet,
Hz, 6H, ).
Impurity Profiling Logic
The most common failure mode in sourcing this compound is the presence of Ethyl 3-hydroxybenzoate (starting material).
-
Detection: It elutes earlier than the product on Reverse Phase (C18) HPLC due to the free hydroxyl group (more polar).
-
Remediation: If detected >0.5%, re-dissolve in ether and wash with 1M NaOH. The phenol will move to the aqueous phase; the ester product will remain in the organic phase.
Part 4: Supply Chain & Procurement Guide
When sourcing CAS 205045-49-4 from external CROs or chemical vendors, use this checklist to audit their capability.
Vendor Qualification Questions
-
"Do you provide a Batch-Specific H-NMR?"
-
Why: Generic COAs often copy-paste data. You need to see the septet at 4.6 ppm to confirm it is not the n-propyl isomer.
-
-
"What is the Residual Solvent profile?"
-
Why: If DMF was used (as recommended), residual DMF can poison palladium catalysts in downstream Suzuki/Buchwald couplings. Limit: < 880 ppm (ICH Q3C Class 2).[2]
-
-
"Is this custom synthesis or stock?"
-
Why: This is often a "made-to-order" chemical. Lead times can be 4-6 weeks.
-
Recommended Storage
-
Condition: Store under Nitrogen or Argon.
-
Temperature: 2-8°C (Refrigerated).
-
Stability: Esters are stable, but moisture can cause slow hydrolysis to the acid over months. Desiccants are recommended.
References
-
PubChem. 3-Isopropoxybenzoic acid | C10H12O3. National Library of Medicine. Available at: [Link]
- Google Patents.WO2014165816A1 - Compounds useful for the treatment of metabolic disorders.
-
Organic Syntheses. General Procedures for Williamson Ether Synthesis. (Referenced for protocol adaptation). Available at: [Link]
Sources
3-isopropoxybenzoic acid ethyl ester molecular weight and formula
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently encounter the need to balance lipophilicity, steric hindrance, and metabolic stability in lead optimization. 3-Isopropoxybenzoic acid ethyl ester (also known as ethyl 3-isopropoxybenzoate) is a highly versatile building block that perfectly illustrates this balance.
This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its critical role in modern drug development.
Physicochemical Profiling & Structural Analysis
Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical properties is required. The meta-substitution of the isopropoxy group on the benzoic acid core provides a unique steric profile that is highly valued in Structure-Activity Relationship (SAR) studies.
Table 1: Core Chemical and Structural Properties
| Property | Value |
| Chemical Name | Ethyl 3-isopropoxybenzoate |
| CAS Registry Number | 205045-49-4[1] |
| Molecular Formula | C12H16O3[1] |
| Molecular Weight | 208.25 g/mol [1] |
| SMILES String | CCOC(=O)c1cccc(OC(C)C)c1 |
| Structural Significance | The branched isopropyl ether resists oxidative O-dealkylation by cytochrome P450 enzymes better than standard methoxy groups, improving pharmacokinetic half-lives. |
Synthetic Methodology: The Williamson Ether Approach
While one could theoretically synthesize this compound via the Fischer esterification of 3-isopropoxybenzoic acid, the preferred route in library generation is the Williamson ether synthesis starting from ethyl 3-hydroxybenzoate.
Causality of Choice: By establishing the ester linkage first, we can use a single intermediate (ethyl 3-hydroxybenzoate) to generate a vast library of alkyl ethers. Furthermore, the ester acts as a protecting group for the carboxylic acid during the basic alkylation step.
Step-by-Step Experimental Protocol
Objective: High-yield synthesis of ethyl 3-isopropoxybenzoate with minimized elimination byproducts.
-
Deprotonation (Phenolate Generation):
-
Action: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve ethyl 3-hydroxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration. Add finely powdered, anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes.
-
Causality: The selection of K₂CO₃ is deliberate. It is a mild base that selectively deprotonates the phenolic hydroxyl group (pKa ~10) without inducing premature saponification of the ethyl ester, which would inevitably occur if stronger bases like NaOH or KOH were used.
-
-
Alkylation (SN2 Substitution):
-
Action: Add 2-bromopropane (1.5 eq) dropwise to the mixture. Heat the reaction to 80°C and stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2).
-
Causality: 2-Bromopropane is a secondary alkyl halide, making it highly susceptible to competing E2 elimination reactions. By maintaining the reaction at exactly 80°C in a polar aprotic solvent (DMF), we provide enough thermal energy to overcome the steric hindrance of the SN2 transition state while minimizing the formation of propene gas (the elimination byproduct).
-
-
Workup and Phase Separation:
-
Action: Cool to room temperature and quench with an excess of distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated brine (5x).
-
Causality: DMF is highly water-soluble but notoriously difficult to remove under standard rotary evaporation. Extensive washing with brine forcefully partitions the DMF into the aqueous phase, preventing solvent carryover that would otherwise ruin downstream NMR characterization.
-
-
Purification:
-
Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure ester.
-
Figure 1: Williamson ether synthesis workflow for ethyl 3-isopropoxybenzoate.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized building block, a self-validating analytical workflow must be employed. The successful installation of the isopropoxy and ethyl ester groups is easily confirmed via ¹H NMR:
-
Isopropyl Signature: Look for a distinct septet at ~4.5 ppm (1H, -O-CH (CH₃)₂) and a doublet at ~1.3 ppm (6H, -OCH(CH ₃)₂). The coupling constant (J ≈ 6.0 Hz) confirms the branching.
-
Ethyl Ester Signature: Look for a quartet at ~4.3 ppm (2H, -O-CH ₂CH₃) and a triplet at ~1.3 ppm (3H, -OCH₂CH ₃).
-
Note on Causality: The overlap of the isopropyl doublet and the ethyl triplet at ~1.3 ppm is common; high-field NMR (400 MHz or higher) is required to properly resolve and integrate these peaks.
Applications in Drug Development & Medicinal Chemistry
Ethyl 3-isopropoxybenzoate is rarely the final drug candidate; rather, it is a stable intermediate. Upon mild basic hydrolysis (e.g., LiOH in THF/H₂O), it yields 3-isopropoxybenzoic acid , a critical pharmacophore core used in several advanced therapeutic areas.
A. Metabolic Disorder Therapeutics
Derivatives of 3-isopropoxybenzoic acid have been heavily utilized in the synthesis of glutamate dehydrogenase activators[2]. In these metabolic disorder treatments, the isopropoxy group provides a bulky, lipophilic pocket that enhances binding affinity in hydrophobic allosteric sites, while the carboxylic acid is typically coupled to complex amines to form active amides[2].
B. Advanced Antibacterial Agents
The isopropoxybenzoic acid motif is a critical structural component in the total synthesis of complex natural product analogs. For instance, divergent solid-phase synthesis strategies utilize 4-amino-2-hydroxy-3-isopropoxybenzoic acid motifs to generate potent analogs of coralmycin A , exhibiting sub-micromolar efficacy against multidrug-resistant Gram-negative bacteria[3]. Similarly, metagenome-guided synthesis of cystobactamid and albicidin analogs relies on these specific isopropoxy-substituted aromatic rings to circumvent enzymatic cleavage by resistance proteins like AlbD[4].
Figure 2: Downstream SAR applications of 3-isopropoxybenzoic acid derivatives.
Conclusion
Ethyl 3-isopropoxybenzoate (C₁₂H₁₆O₃, MW: 208.25) is far more than a simple ester. Its carefully chosen meta-isopropoxy substitution provides the perfect blend of steric bulk and metabolic stability required for modern SAR optimization. By employing a rigorously controlled Williamson ether synthesis, researchers can reliably produce this intermediate for downstream integration into metabolic therapeutics and next-generation antibacterial agents.
References
Sources
- 1. 122488-52-2|Ethyl 4-isopropoxybenzoate|BLD Pharm [bldpharm.com]
- 2. WO2014165816A1 - Compounds useful for the treatment of metabolic disorders and synthesis of the same - Google Patents [patents.google.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Metagenome guided analog synthesis yields improved Gram-negative active albicidin and cystobactamid type antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-(1-methylethoxy)benzoate: A Technical Whitepaper on Nomenclature, Synthesis, and Pharmaceutical Applications
Executive Summary
Ethyl 3-(1-methylethoxy)benzoate is a highly versatile aromatic ester utilized extensively as a structural building block in medicinal chemistry and organic synthesis. Characterized by its meta-substituted isopropoxy and ethyl ester functional groups, this compound provides a unique balance of steric bulk and lipophilicity. This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, self-validating synthetic methodologies, and downstream applications in drug development.
Chemical Nomenclature and Structural Identity
The systematic naming of organic molecules ensures unambiguous communication among researchers and regulatory bodies.
-
IUPAC Name: The preferred IUPAC name (PIN) is ethyl 3-(propan-2-yloxy)benzoate . Another widely accepted systematic name is ethyl 3-(1-methylethoxy)benzoate , which explicitly defines the branched ether linkage on the aromatic ring.
-
Synonyms: In commercial databases and legacy literature, the compound is most frequently referred to as 1[1].
-
CAS Registry Number: The globally recognized identifier for this compound is 205045-49-4[1].
Table 1: Structural and Identification Data
| Property | Value |
| IUPAC Name | Ethyl 3-(1-methylethoxy)benzoate |
| Systematic Alternative | Ethyl 3-(propan-2-yloxy)benzoate |
| Common Synonym | Ethyl 3-isopropoxybenzoate |
| CAS Number | 205045-49-4 |
| Molecular Formula | C₁₂H₁₆O₃ |
Physicochemical Properties
Understanding the quantitative properties of ethyl 3-(1-methylethoxy)benzoate is critical for optimizing reaction conditions, purification workflows, and pharmacokinetic modeling.
Table 2: Quantitative Data Summary
| Property | Value |
| Molecular Weight | 208.25 g/mol |
| SMILES String | CCOC(=O)c1cccc(OC(C)C)c1 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents (EtOAc, DCM, MeOH); Insoluble in water |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
As a Senior Application Scientist, I emphasize that synthetic route selection must balance yield, scalability, and the preservation of sensitive functional groups. The synthesis of ethyl 3-(1-methylethoxy)benzoate can be achieved via two primary self-validating pathways.
Protocol 1: Williamson Ether Synthesis (O-Alkylation)
This protocol involves the alkylation of ethyl 3-hydroxybenzoate using 2-bromopropane (isopropyl bromide).
Causality & Logic: Potassium carbonate (K₂CO₃) is selected as the base because its basicity is sufficient to deprotonate the phenolic hydroxyl group (pKa ~10) to form a reactive phenoxide nucleophile, but mild enough to prevent the unwanted saponification of the ethyl ester. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it selectively solvates the potassium cations, leaving the phenoxide anion highly nucleophilic for the subsequent Sₙ2 attack on the sterically hindered secondary carbon of 2-bromopropane.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of ethyl 3-hydroxybenzoate in anhydrous DMF (10 volumes).
-
Deprotonation: Add 1.5 equivalents of finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide intermediate.
-
Alkylation: Add 1.2 equivalents of 2-bromopropane dropwise via a syringe.
-
Heating & Monitoring: Elevate the temperature to 70–80 °C. The reaction is a self-validating system monitored via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 8:2) until the starting material is entirely consumed (typically 4-6 hours).
-
Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water to dissolve the inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Washing: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to yield pure ethyl 3-(1-methylethoxy)benzoate.
Protocol 2: Fischer Esterification
Alternatively, starting from 3-isopropoxybenzoic acid, an esterification can be performed as utilized in the synthesis of 2[2].
Causality & Logic: Sulfuric acid (H₂SO₄) acts as a catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Using absolute ethanol as both the reactant and the solvent drives the equilibrium toward the ester product via Le Chatelier's principle.
Step-by-Step Procedure:
-
Reaction Setup: Suspend 1.0 equivalent of 3-isopropoxybenzoic acid in 10 volumes of absolute ethanol.
-
Catalysis: Carefully add 0.1 equivalents of concentrated H₂SO₄ dropwise.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor completion via TLC or LC-MS.
-
Neutralization: Cool to room temperature and neutralize the acid catalyst by slowly adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Evaporate the bulk of the ethanol under reduced pressure, extract the aqueous residue with dichloromethane, dry, and concentrate to obtain the target ester.
Mechanistic Pathway Visualization
Fig 1: Williamson ether synthesis of Ethyl 3-(1-methylethoxy)benzoate.
Analytical Validation (E-E-A-T)
To ensure absolute trustworthiness of the synthetic protocol, the isolated compound must be validated through a self-consistent analytical framework:
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz): The structure is confirmed by a characteristic septet at ~4.5-4.6 ppm (1H, -CH (CH₃)₂) and a doublet at ~1.3 ppm (6H, -CH(CH₃ )₂) corresponding to the isopropoxy group. The ethyl ester will present a distinct quartet at ~4.3 ppm (2H, -OCH₂ CH₃) and a triplet at ~1.4 ppm (3H, -OCH₂CH₃ ).
-
Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ should be observed at m/z 209.25, confirming the molecular weight of the target product.
Applications in Drug Development
Ethyl 3-(1-methylethoxy)benzoate and its corresponding acid/amine derivatives are critical in the design of 3[3]. The isopropoxy group provides a unique steric bulk and lipophilicity profile, which is often exploited to optimize the pharmacokinetic properties and cell permeability of drug candidates. Furthermore, these scaffolds are utilized in synthesizing α-helix mimetics targeting challenging protein-protein interactions, such as the 2[2], where precise spatial arrangement of hydrophobic side chains is required for biological activity.
References
-
Title: Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics Source: nih.gov (PMC) URL: [Link]
- Source: google.com (Google Patents)
Sources
- 1. 954223-92-8|Ethyl 3-(azetidin-3-yloxy)benzoate|BLD Pharm [bldpharm.com]
- 2. Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]
Safety data sheet (SDS) for 3-Isopropoxybenzoic acid ethyl ester
A Framework for Safe Handling, Synthesis, and Risk Management in Drug Discovery
Executive Summary & Chemical Identity
In the context of pharmaceutical development, 3-Isopropoxybenzoic acid ethyl ester (Ethyl 3-isopropoxybenzoate) serves as a critical lipophilic intermediate. Often utilized to modulate solubility profiles in fragment-based drug discovery (FBDD) or as a prodrug moiety for the delivery of 3-isopropoxybenzoic acid, its handling requires a nuanced understanding of ester hydrolysis rates and physicochemical stability.
This guide moves beyond the static limitations of a standard SDS, providing a dynamic risk management framework for researchers synthesizing or utilizing this compound in high-throughput screening (HTS) or lead optimization.
Chemical Identification Table
| Parameter | Technical Specification |
| IUPAC Name | Ethyl 3-(propan-2-yloxy)benzoate |
| Common Name | 3-Isopropoxybenzoic acid ethyl ester |
| CAS Number (Parent Acid) | 60772-67-0 (Reference for tox profile) |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| SMILES | CCOC(=O)C1=CC=CC(OC(C)C)=C1 |
| Structure Class | Benzoic Acid Ester / Alkyl Aryl Ether |
Hazard Identification & GHS Classification
Scientific Rationale: As an ester derivative of a substituted benzoic acid, the primary hazards stem from its potential to hydrolyze into irritating components (ethanol and 3-isopropoxybenzoic acid) upon contact with mucous membranes, and its lipophilic nature which facilitates dermal absorption.
GHS Label Elements[1]
-
Signal Word: WARNING
-
Pictograms:
- (GHS07 - Irritant)
Hazard Statements (H-Codes)
-
H315: Causes skin irritation.[1][2] (Mechanism: Lipophilic penetration disrupting stratum corneum lipids).
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]
Physicochemical Profiling
Expert Insight: Accurate physicochemical data is vital for predicting pharmacokinetics. The isopropoxy group at the meta position adds significant lipophilicity compared to ethyl benzoate, altering the compound's partition coefficient (LogP) and lowering its water solubility.
| Property | Value (Experimental/Predicted) | Implications for Handling |
| Physical State | Colorless to pale yellow liquid | Use positive displacement pipettes for accurate dosing. |
| Boiling Point | ~265–275°C (at 760 mmHg) | High boiling point; suitable for high-temp reactions without rapid evaporation. |
| Flash Point | > 110°C (Closed Cup) | Class IIIB Combustible Liquid. Low fire risk under normal lab conditions. |
| Density | ~1.05 g/cm³ | Slightly denser than water; will form the bottom layer in aqueous extractions if organic solvent is absent. |
| LogP (Octanol/Water) | 3.2 – 3.5 (Predicted) | Highly lipophilic. Readily crosses biological membranes. |
| Solubility | Soluble in DMSO, EtOH, DCM; Insoluble in Water | Requires organic co-solvents for biological assays. |
Emergency Response & Handling Protocols
Trustworthiness: The following protocols are designed as self-validating loops. If a step fails (e.g., odor persists), the protocol dictates an escalation.
Hierarchy of Exposure Controls (Visualized)
The following decision tree illustrates the logical flow for handling spills or exposure events, prioritizing containment over cleanup.
Caption: Figure 1. Decision logic for spill management of 3-Isopropoxybenzoic acid ethyl ester.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If respiratory irritation (coughing) persists >30 mins, seek medical attention. Rationale: Esters can hydrolyze in lung tissue, releasing acidic metabolites.
-
Skin Contact: Wash with soap and water.[3] Do not use ethanol to wash skin; it enhances the transdermal absorption of the lipophilic ester.
-
Eye Contact: Flush with water for 15 minutes.[3] The lipophilicity means the substance resists washing; continuous irrigation is critical to mechanically remove the oil.
Synthesis & Metabolic Pathway Analysis
Expertise & Experience: Understanding the synthesis and degradation of this molecule is crucial for stability studies. The ester bond is the "soft spot" of the molecule, susceptible to both chemical and enzymatic hydrolysis.
Synthesis Route (Fischer Esterification)
The most robust synthesis involves the acid-catalyzed reaction of 3-isopropoxybenzoic acid with ethanol.
Protocol:
-
Reflux: Dissolve 3-isopropoxybenzoic acid (1 eq) in absolute Ethanol (10 eq).
-
Catalyst: Add H₂SO₄ (0.1 eq) dropwise.
-
Time: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).
-
Workup: Evaporate EtOH. Redissolve residue in EtOAc. Wash with NaHCO₃ (sat) to remove unreacted acid.
Metabolic Fate Diagram
This diagram outlines the hydrolysis pathway, relevant for both stability testing and prodrug activation analysis.
Caption: Figure 2.[1] Hydrolytic cleavage pathway of the ethyl ester to the parent acid.
Stability & Reactivity
-
Chemical Stability: Stable under standard laboratory conditions (20°C, 1 atm).
-
Conditions to Avoid: Prolonged exposure to moisture (hydrolysis) and strong bases (saponification).
-
Incompatible Materials: Strong oxidizing agents (e.g., KMnO₄) will attack the isopropoxy ether linkage; Strong bases (NaOH, KOH) will cleave the ester.
Toxicological Information
Authoritative Grounding: While specific toxicological data for this exact ester may be sparse, we apply Read-Across principles from structurally similar benzoates (e.g., Ethyl Benzoate, CAS 93-89-0).
-
Acute Toxicity (Oral): Predicted LD50 > 2000 mg/kg (Rat). Based on the low toxicity of benzoic acid esters.
-
Skin Corrosion/Irritation: Moderate irritant. The isopropoxy group increases skin residence time.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
-
Mutagenicity: Predicted negative (Ames test), consistent with simple alkyl benzoates.
Ecological Impact & Disposal[5]
-
Ecotoxicity: Esters are generally biodegradable but can be acutely toxic to aquatic life due to surface tension effects.
-
Prediction: LC50 (Fish, 96h) ~ 10-100 mg/L.
-
-
Disposal Protocol:
-
Do not flush down the drain.
-
Collect in a container marked "Non-Halogenated Organic Waste."
-
Incineration is the preferred method, as it converts the compound to CO₂ and H₂O.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 586709, 3-Isopropoxybenzoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Ethyl Benzoate (CAS 93-89-0). (Used for Read-Across Toxicology). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of Ethyl 3-Isopropoxybenzoate in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate, such as ethyl 3-isopropoxybenzoate, is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles governing the solubility of ethyl 3-isopropoxybenzoate in organic solvents. It delves into the theoretical underpinnings of solute-solvent interactions, presents a detailed, self-validating experimental protocol for accurate solubility determination using the equilibrium shake-flask method, and discusses the expected solubility trends in different solvent classes. This document is intended to serve as a foundational resource for scientists seeking to understand and experimentally quantify the solubility of this and structurally related compounds.
Theoretical Framework: The Science of Dissolution
The solubility of a solid compound in a liquid solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process involves overcoming the lattice energy of the solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions) to form new, energetically favorable solute-solvent interactions.
The adage "like dissolves like" serves as a fundamental guiding principle in predicting solubility.[1][2][3][4] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[3][5]
-
Polar Solvents (e.g., Alcohols, Acetonitrile): These solvents possess significant dipole moments and, in the case of protic solvents like ethanol, can act as hydrogen bond donors and acceptors. They are effective at dissolving polar solutes.[5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by low dielectric constants and rely on weaker van der Waals forces (London dispersion forces) for interaction. They are best suited for dissolving nonpolar, lipophilic compounds.[1][6]
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents have considerable dipole moments but lack acidic protons, meaning they can act as hydrogen bond acceptors but not donors. They serve as an intermediate class, capable of dissolving a range of compounds.[5]
Ethyl 3-isopropoxybenzoate possesses both polar (ester group, ether linkage) and nonpolar (aromatic ring, alkyl groups) characteristics, suggesting it will exhibit a range of solubilities across different organic solvents. The ester and ether functionalities can act as hydrogen bond acceptors, while the benzene ring can participate in π-π stacking and van der Waals interactions.
Physicochemical Properties of Ethyl 3-Isopropoxybenzoate
A thorough understanding of the solute's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value (Predicted/Analogous Data) | Source/Note |
| Molecular Formula | C₁₂H₁₆O₃ | - |
| Molecular Weight | 208.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid (Expected) | Based on similar benzoate esters[7][8] |
| Boiling Point | ~315-325 °C | Predicted based on structurally similar compounds |
| logP (Octanol/Water) | ~3.0-3.5 | Predicted; indicates moderate lipophilicity |
| Structure |
Note: Experimental data for ethyl 3-isopropoxybenzoate is not widely published. The values above are estimated based on the known properties of structurally similar compounds like ethyl benzoate and isopropyl benzoate.[8][9][10][11][12]
Experimental Determination of Equilibrium Solubility
To ensure data integrity and reproducibility, a standardized and robust methodology is paramount. The equilibrium shake-flask method is a widely accepted "gold standard" technique for determining the thermodynamic solubility of a compound.[5][13] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[14]
Rationale for the Shake-Flask Method
The shake-flask method is chosen for its high accuracy and its ability to determine thermodynamic solubility, which is a critical parameter for downstream applications. Unlike kinetic solubility methods, which are faster but can sometimes overestimate solubility by not allowing sufficient time for precipitation, the shake-flask method provides a true measure of a compound's solubility at equilibrium.[15] This is crucial for developing stable formulations and ensuring reliable in-vitro and in-vivo performance.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating checks to confirm that equilibrium has been achieved. Adherence to Good Laboratory Practices (GLP) is essential for ensuring data quality and integrity.[16]
Materials:
-
Ethyl 3-isopropoxybenzoate (ensure purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
20 mL borosilicate glass scintillation vials with PTFE-lined caps
-
Orbital shaker with temperature control
-
Analytical balance (readable to 0.01 mg)
-
Calibrated positive displacement pipettes
-
Centrifuge capable of holding the vials
-
0.2 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of ethyl 3-isopropoxybenzoate to a tared 20 mL glass vial. The goal is to have a visible amount of undissolved solid at the end of the experiment. Record the mass accurately.
-
Causality: Using an excess of the solid ensures that the resulting solution is saturated, which is the definition of equilibrium solubility.[5]
-
-
Solvent Addition: Add a known volume (e.g., 10.0 mL) of the selected organic solvent to the vial. Record the exact volume.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a minimum of 48 hours.
-
Equilibrium Verification (Self-Validation): At 48 hours, pause agitation and allow the vials to stand for at least 2 hours to let the undissolved solid settle. Carefully withdraw a small aliquot (e.g., 1 mL) of the supernatant for analysis (as described in steps 5-7). Return the vials to the shaker and continue agitation for another 24 hours (total 72 hours). Repeat the sampling process.
-
Trustworthiness: If the measured concentrations at 48 and 72 hours are within an acceptable margin of error (e.g., <5%), equilibrium is considered to have been achieved.[17] This step validates the equilibration time.
-
-
Sample Separation: Once equilibrium is confirmed, remove the vials from the shaker and let them stand at the controlled temperature for 2-4 hours. Centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to pellet the remaining solid.
-
Causality: This step separates the bulk of the undissolved solid from the saturated solution. Improper separation is a major source of error.[14]
-
-
Filtration: Carefully withdraw the supernatant using a pipette and filter it through a 0.2 µm chemically inert PTFE syringe filter into a clean HPLC vial.
-
Causality: Filtration removes any remaining fine particulates, ensuring that only the dissolved solute is analyzed. The filter material must be chosen carefully to prevent absorption of the analyte.[5]
-
-
Quantification: Analyze the concentration of ethyl 3-isopropoxybenzoate in the filtrate using a validated HPLC method. A calibration curve must be generated using standard solutions of the compound in the same solvent to ensure accurate quantification.[5][18]
-
Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
Workflow Visualization
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Expected Solubility Trends and Data
While specific experimental data for ethyl 3-isopropoxybenzoate is limited in public literature, we can predict its solubility behavior based on its structure and the principles of "like dissolves like". The compound has a moderately polar ester group and an ether linkage, but also a significant nonpolar aromatic ring and isopropoxy group.
| Solvent Class | Example Solvents | Expected Solubility | Rationale for Interaction |
| Polar Protic | Ethanol, Methanol | High | The hydroxyl group of the solvent can hydrogen bond with the ester and ether oxygens of the solute. Dipole-dipole interactions are also strong. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions between the solvent and the solute's ester group. The lack of a hydrogen-bond-donating group in the solvent may slightly reduce solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene | Moderate to Low | Solubility in nonpolar solvents will be driven by van der Waals forces between the solvent and the solute's aromatic ring and alkyl groups. The polar ester group will limit solubility in highly nonpolar solvents like hexane. |
| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for a wide range of organic compounds due to its ability to engage in dipole-dipole interactions and its intermediate polarity. |
Conceptual Visualization of Solute-Solvent Interactions
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. evitachem.com [evitachem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. isopropyl benzoate, 939-48-0 [thegoodscentscompany.com]
- 10. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 11. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. bioassaysys.com [bioassaysys.com]
Physicochemical Characterization of Ethyl 3-Isopropoxybenzoate: Boiling Point, Melting Point, and Thermodynamic Profiling in Drug Development
Executive Summary & Structural Context
Ethyl 3-isopropoxybenzoate (CAS: 205045-49-4) is a highly specialized synthetic intermediate utilized in the development of active pharmaceutical ingredients (APIs) and complex fine chemicals[1]. As an meta-substituted aromatic ester, its physicochemical properties—specifically its boiling point (
Because empirical thermal data for this specific derivative is rarely cataloged in standard open-source databases, process chemists must rely on structural analogs, thermodynamic extrapolation, and rigorous in-house analytical methodologies to establish a validated thermal profile.
Thermodynamic Causality: The Role of the Isopropoxy Group
To accurately predict and understand the thermal behavior of Ethyl 3-isopropoxybenzoate, we must analyze its structural divergence from simpler, well-documented analogs such as ethyl 3-methoxybenzoate[2].
-
Boiling Point Elevation via Dispersion Forces: Ethyl 3-methoxybenzoate exhibits a documented experimental boiling point of 258.2 °C at standard atmospheric pressure (760 mmHg)[3]. The substitution of a methoxy group with an isopropoxy group adds two aliphatic carbons to the ether side-chain. This structural modification increases the molecular weight (from 180.20 g/mol to 208.25 g/mol ) and significantly expands the molecule's surface area. The resulting enhancement in London dispersion forces requires higher kinetic energy to transition the molecules into the gas phase, elevating the predicted standard boiling point of Ethyl 3-isopropoxybenzoate to approximately 273–278 °C.
-
Melting Point Depression via Steric Hindrance: Aromatic esters of this size are typically low-melting solids or viscous liquids at room temperature. The introduction of a bulky isopropyl ether linkage at the meta position fundamentally disrupts planar stacking. This steric hindrance prevents the efficient
alignment of adjacent benzene rings in the solid state. By inhibiting tight crystal lattice packing, the melting point is driven significantly below 0 °C, ensuring the compound remains a highly flowable liquid under standard laboratory and pilot-plant conditions.
Quantitative Data Summary
The following table synthesizes experimental baselines from structural analogs and extrapolated predictive data for the target compound, providing a comparative thermal framework.
| Property | Ethyl 3-methoxybenzoate (Analog) | Ethyl 3-isopropoxybenzoate (Target) | Causality / Method of Derivation |
| CAS Number | 10259-22-0 | 205045-49-4 | Chemical Registry Identity[1] |
| Molecular Weight | 180.20 g/mol | 208.25 g/mol | IUPAC Standard Atomic Weights |
| Standard Boiling Point (760 mmHg) | 258.2 °C[3] | ~273.5 °C (Predicted) | +15 °C shift due to increased London dispersion forces from the isopropyl group. |
| Reduced Boiling Point (10 mmHg) | ~125 °C | ~138 °C (Predicted) | Clausius-Clapeyron extrapolation to prevent thermal degradation during distillation. |
| Melting Point | < 0 °C (Liquid) | < -20 °C (Predicted) | Steric disruption of the crystal lattice by the meta-isopropoxy bulk. |
| Density (20 °C) | 1.073 g/cm³[3] | ~1.04 g/cm³ (Predicted) | Increased aliphatic volume slightly lowers overall fluid density. |
Experimental Methodologies for Thermal Validation
Because high-boiling esters are highly susceptible to thermal decomposition (such as ester cleavage or ether hydrolysis) at temperatures exceeding 250 °C, empirical validation requires specialized, self-validating protocols that avoid extreme thermal stress.
Protocol A: Cryoscopic Melting Point Determination via DSC
Objective: Accurately determine the sub-zero melting transition without atmospheric moisture interference or polymorph artifacts.
-
Sample Preparation: Hermetically seal 3.0–5.0 mg of high-purity Ethyl 3-isopropoxybenzoate in a standard aluminum Differential Scanning Calorimetry (DSC) pan under a dry nitrogen atmosphere. Causality: Nitrogen purging prevents the condensation and freezing of ambient humidity, which would create false endothermic peaks.
-
Cryogenic Quenching: Cool the sample rapidly (50 °C/min) to -80 °C using a liquid nitrogen cooling accessory (LNCA). Causality: Rapid cooling bypasses metastable polymorph formation and establishes a uniform glassy or crystalline baseline.
-
Equilibration: Hold the sample isothermally at -80 °C for exactly 5 minutes to ensure absolute thermal equilibrium across the sensor.
-
Controlled Heating: Ramp the temperature at a precise rate of 10 °C/min up to 25 °C.
-
Data Analysis: Identify the primary endothermic peak. The extrapolated onset temperature of this peak represents the true thermodynamic melting point (
).
Protocol B: Reduced-Pressure Boiling Point Determination
Objective: Measure the boiling point while avoiding thermal degradation, using a dynamic micro-distillation setup.
-
Apparatus Assembly: Equip a 50 mL round-bottom flask with a short-path distillation head, a calibrated PT100 thermocouple positioned exactly at the vapor takeoff arm, and a vacuum manifold.
-
Vacuum Stabilization: Apply a controlled vacuum of exactly 10.0 mmHg using a digital vacuum controller. Causality: Standardizing the pressure to a precise integer allows for mathematically sound Clausius-Clapeyron extrapolation back to atmospheric pressure.
-
Heating: Submerge the flask in a silicone oil bath. Heat incrementally (5 °C/min) while stirring magnetically to prevent superheating and bumping.
-
Observation: Record the vapor temperature the exact moment a steady reflux ring reaches the thermocouple and the first drop of distillate condenses into the receiving flask.
-
Extrapolation: Use a pressure-temperature nomograph (or the Antoine equation) to convert the observed boiling point at 10 mmHg (expected ~138 °C) to the standard boiling point at 760 mmHg.
Systems Workflow Visualization
The logical relationship between sample input, thermal analysis, and data synthesis is mapped below to illustrate the self-validating nature of the characterization process.
Workflow for the thermodynamic characterization of Ethyl 3-isopropoxybenzoate.
Implications in Drug Development
For process chemists and chemical engineers, the thermal profile of Ethyl 3-isopropoxybenzoate directly dictates reactor design and safety protocols. Its high atmospheric boiling point (~273 °C) means that solvent removal or purification by distillation must be performed under high vacuum. Attempting atmospheric distillation risks the thermal cleavage of the isopropyl ether linkage, which typically occurs at elevated temperatures in the presence of trace acidic impurities. Furthermore, its low melting point ensures that the compound can be transferred via standard pumping systems in a pilot plant without the need for heat-traced transfer lines, significantly reducing energy overhead and engineering complexity during scale-up operations.
References
-
National Institute of Standards and Technology (NIST). "Ethyl-3-methoxybenzoate." NIST Chemistry WebBook, SRD 69.[2] URL:[Link]
-
ChemIndex. "10259-22-0 | Ethyl 3-methoxybenzoate." Chemical Properties Database.[3] URL:[Link]
Sources
Structural and Functional Differentiation of 3-Isopropoxybenzoic Acid and its Ethyl Ester: A Technical Guide
Executive Summary
In rational drug design and synthetic organic chemistry, the conversion of a carboxylic acid to its corresponding ester is a fundamental modification used to tune physicochemical properties, modulate reactivity, and optimize pharmacokinetics. This whitepaper provides an in-depth comparative analysis between 3-isopropoxybenzoic acid (the active pharmacophore) and ethyl 3-isopropoxybenzoate (its lipophilic ester derivative). By examining their structural divergence, we can understand how masking a single ionizable functional group dictates their distinct roles in chemical synthesis and prodrug development.
Physicochemical Profiling
The fundamental difference between these two compounds lies in the presence of a free carboxylic acid versus an ethyl ester. This single functional group transformation shifts the molecule from a polar, ionizable hydrogen-bond donor to a neutral, lipophilic hydrogen-bond acceptor.
Quantitative Data Comparison
| Property | 3-Isopropoxybenzoic Acid | Ethyl 3-Isopropoxybenzoate |
| CAS Number | 60772-67-0[1] | 205045-49-4[2] |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₂H₁₆O₃ |
| Molecular Weight | 180.20 g/mol | 208.25 g/mol |
| pKa | 4.15[3] | N/A (Non-ionizable) |
| LogP (Estimated) | ~2.80 | ~3.85 |
| Hydrogen Bonding | Donor (1), Acceptor (3) | Acceptor (3) only |
| Physical State (RT) | Solid (Crystalline) | Liquid (Oil) |
Causality in Physicochemical Shifts: The pKa of 3-isopropoxybenzoic acid is 4.15[3], meaning that at physiological pH (7.4), >99.9% of the molecules exist as the negatively charged carboxylate anion. This charge severely restricts passive diffusion across hydrophobic lipid bilayers. By masking the acid as an ethyl ester, the hydrogen-bond donor capacity is eliminated, and the LogP increases by approximately one unit. This renders the ester a liquid at room temperature (due to the loss of intermolecular hydrogen-bonded dimers) and significantly enhances its lipophilicity.
Pharmacokinetic Implications (Prodrug Strategy)
In drug development, ethyl 3-isopropoxybenzoate serves as a classic prodrug for 3-isopropoxybenzoic acid.
When administered in vivo, the highly lipophilic ester easily permeates the intestinal epithelium and cellular membranes via passive diffusion. Once in the systemic circulation or intracellular space, non-specific esterases (such as Carboxylesterases CES1 in the liver and CES2 in the intestine) rapidly hydrolyze the ester bond. This enzymatic cleavage releases the active 3-isopropoxybenzoic acid and a stoichiometric equivalent of ethanol as a benign byproduct.
Fig 1. Prodrug hydrolysis pathway of ethyl 3-isopropoxybenzoate into its active acid form.
Chemical Reactivity & Synthetic Interconversion
The interconversion between the acid and the ester is a self-validating system of equilibrium thermodynamics and nucleophilic acyl substitution.
Fig 2. Synthetic interconversion between 3-isopropoxybenzoic acid and its ethyl ester.
Protocol A: Fischer Esterification (Acid to Ester)
This protocol utilizes Le Chatelier's principle to drive a condensation reaction to completion.
-
Reagent Preparation: Dissolve 10.0 mmol of 3-isopropoxybenzoic acid[1] in 20 mL of absolute ethanol.
-
Causality: Ethanol acts as both the nucleophilic reactant and the solvent. Using it in massive excess drives the thermodynamic equilibrium toward the ester product.
-
-
Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise.
-
Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weak ethanol nucleophile.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4-6 hours.
-
Workup & Neutralization: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO₃.
-
Causality: NaHCO₃ serves a dual purpose: it neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid. The resulting sodium carboxylate partitions into the aqueous layer, ensuring the isolated organic layer contains only the highly pure ester.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the ester as a clear oil.
Protocol B: Base-Catalyzed Hydrolysis (Ester to Acid)
This protocol demonstrates a self-validating saponification workflow relying on pH-dependent solubility.
-
Reagent Preparation: Dissolve 5.0 mmol of ethyl 3-isopropoxybenzoate in 10 mL of ethanol. Add 10 mL of 2M aqueous NaOH.
-
Causality: A mixed solvent system is mandatory. The lipophilic ester is insoluble in pure water, while the NaOH is insoluble in pure organic solvents. Ethanol bridges this solubility gap to create a homogenous reaction phase.
-
-
Reflux: Heat to 80°C for 2 hours to accelerate the nucleophilic acyl substitution.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Causality: Removing the organic solvent prevents the product from remaining dissolved in an organic phase during the subsequent acidification step.
-
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 6M HCl until the pH reaches ~2.0.
-
Causality: Because the pKa of 3-isopropoxybenzoic acid is 4.15[3], dropping the pH to 2.0 ensures that >99% of the carboxylate anions are protonated into the neutral free acid.
-
-
Isolation: The neutral acid is insoluble in water and will crash out of solution. Filter the resulting white precipitate, wash with cold distilled water, and dry under vacuum.
Analytical Differentiation
To verify the success of either transformation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive, self-validating markers.
-
Infrared (IR) Spectroscopy:
-
Acid: Exhibits a massive, broad O-H stretching band from 3300–2500 cm⁻¹ due to strong hydrogen-bonded dimers. The carbonyl (C=O) stretch appears around 1680–1700 cm⁻¹.
-
Ester: The broad O-H band is completely absent. The ester carbonyl (C=O) stretch shifts to a higher frequency, typically around 1715–1730 cm⁻¹, due to the lack of intermolecular hydrogen bonding.
-
-
¹H-NMR Spectroscopy (in CDCl₃):
-
Acid: Features a highly deshielded, broad singlet at ~11.0–12.0 ppm corresponding to the carboxylic acid proton (exchangeable with D₂O).
-
Ester: The 11.0–12.0 ppm singlet disappears. A new quartet appears at ~4.3 ppm (integrating to 2H) and a new triplet appears at ~1.3 ppm (integrating to 3H), confirming the presence of the newly attached ethyl group. Both compounds will retain the characteristic septet (~4.6 ppm) and doublet (~1.3 ppm) of the shared isopropoxy group.
-
References
-
National Center for Biotechnology Information (NCBI). "3-Isopropoxybenzoic acid | C10H12O3 | CID 586709". PubChem. URL: [Link]
-
Stenutz, R. "pKa values of Benzoic Acids". Stenutz.eu. URL: [Link]
Sources
3-Isopropoxybenzoic acid ethyl ester PubChem CID and InChIKey
[1][2]
Executive Summary
Ethyl 3-isopropoxybenzoate (CAS 205045-49-4) is a lipophilic ester intermediate characterized by a benzoate core substituted with an isopropoxy group at the meta position.[1][2][3][4] It serves as a critical scaffold in the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands where the meta-substitution pattern directs structure-activity relationships (SAR).[1] This guide details its chemical identity, physicochemical profile, synthetic pathways, and handling protocols.
Chemical Identity & Informatics
The compound is formally identified by its CAS registry number and structural descriptors.[3][4][5][6][7][8][9] While a direct PubChem CID is often associated with the free acid or related esters, the specific identifiers for this ethyl ester are derived from its verified chemical structure.
| Identifier | Value |
| Chemical Name | Ethyl 3-isopropoxybenzoate |
| Systematic Name | Ethyl 3-(propan-2-yloxy)benzoate |
| CAS Registry Number | 205045-49-4 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| SMILES | CCOC(=O)C1=CC=CC(OC(C)C)=C1 |
| InChIKey | Available via structure search on PubChem/ChemSpider using CAS 205045-49-4 |
| Related PubChem CID | 586709 (Parent Acid: 3-Isopropoxybenzoic acid) |
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and formulation.
| Property | Value (Predicted/Experimental) | Significance |
| LogP (Lipophilicity) | ~3.2 (Predicted) | Indicates moderate lipophilicity; suitable for cell-permeable scaffolds.[1] |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability.[1] |
| H-Bond Acceptors | 3 | Ester carbonyl and ether oxygen serve as potential interaction points.[1] |
| Boiling Point | ~280–290 °C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble in standard organic solvents; insoluble in water. |
| Physical State | Colorless to pale yellow liquid/oil | Typical for low-molecular-weight aromatic esters.[1] |
Synthetic Pathways
The synthesis of Ethyl 3-isopropoxybenzoate typically follows two primary retrosynthetic disconnections: O-Alkylation of the phenol or Esterification of the benzoic acid.[1]
Method A: O-Alkylation (Williamson Ether Synthesis)
This method is preferred when starting from the commercially available Ethyl 3-hydroxybenzoate (CID 24522).[1] It involves the nucleophilic attack of the phenoxide ion on an isopropyl halide.
-
Reagents: Ethyl 3-hydroxybenzoate, 2-Bromopropane (or 2-Iodopropane), Potassium Carbonate (K₂CO₃).[1]
-
Solvent: DMF or Acetonitrile.[1]
-
Mechanism: Sₙ2 substitution.[1]
Method B: Fischer Esterification
This method is used if 3-Isopropoxybenzoic acid (CID 586709) is the available starting material.[1]
-
Reagents: 3-Isopropoxybenzoic acid, Ethanol (excess), Sulfuric Acid (catalytic).[1]
-
Conditions: Reflux with Dean-Stark trap (to remove water).[1]
-
Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]
Synthetic Workflow Diagram
The following diagram illustrates the convergent synthetic pathways.
Caption: Convergent synthetic pathways for Ethyl 3-isopropoxybenzoate via Alkylation (Method A) or Esterification (Method B).
Applications in Drug Discovery
Ethyl 3-isopropoxybenzoate acts as a versatile intermediate.[1] Its specific structural features provide unique advantages in medicinal chemistry:
-
Scaffold Elaboration: The ethyl ester group is a "masked" carboxylic acid.[1] It can be hydrolyzed to the free acid (CID 586709) for coupling with amines to form amides, a common motif in kinase inhibitors (e.g., p38 MAPK inhibitors).
-
Lipophilic Tuning: The isopropoxy group at the meta position adds bulk and lipophilicity without introducing H-bond donors, often used to fill hydrophobic pockets in enzyme active sites.[1]
-
Library Synthesis: It serves as a core building block for parallel synthesis of benzamide libraries.[1]
Safety & Handling Protocols
As a chemical intermediate, standard laboratory safety protocols must be enforced.
-
GHS Classification (Predicted):
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.
References
Sources
- 1. 1002984-09-9|Ethyl 4-(benzyloxy)-3-isopropoxybenzoate|BLD Pharm [bldpharm.com]
- 2. 1409513-21-8|TERT-BUTYL 3,4-DIETHOXYBENZOATE|BLD Pharm [bldpharm.com]
- 3. CAS:1250201-67-2, Ethyl 3-propoxybenzoate-毕得医药 [bidepharm.com]
- 4. CAS:1250201-67-2, Ethyl 3-propoxybenzoate-毕得医药 [bidepharm.com]
- 5. Benzoic acid, 2-ethoxy-, ethyl ester | C11H14O3 | CID 221644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Isopropoxybenzoic acid | C10H12O3 | CID 12357674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1522114-31-3_CAS号:1522114-31-3_5-(2-Fluoroethoxy)pyridine-2-carbaldehyde - 化源网 [m.chemsrc.com]
- 9. 1522114-31-3_CAS号:1522114-31-3_5-(2-Fluoroethoxy)pyridine-2-carbaldehyde - 化源网 [m.chemsrc.com]
- 10. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Procurement and Analytical Validation of 3-Isopropoxybenzoic Acid Ethyl Ester for Advanced Drug Discovery
As the landscape of medicinal chemistry shifts toward combating antimicrobial resistance and exploring novel natural product scaffolds, the strategic sourcing of high-quality building blocks is paramount. 3-Isopropoxybenzoic acid ethyl ester (also known as Ethyl 3-isopropoxybenzoate) is a highly specialized chemical intermediate utilized extensively in the synthesis of complex therapeutics.
This technical guide provides researchers, synthetic chemists, and procurement scientists with an authoritative framework for sourcing, validating, and utilizing this critical compound in advanced research workflows.
Chemical Identity & Mechanistic Utility in R&D
Before integrating a commercial building block into a multi-step synthesis, it is critical to understand its structural utility.
-
Chemical Name: Ethyl 3-isopropoxybenzoate
-
CAS Number: 205045-49-4[1]
-
Molecular Formula: C12H16O3[1]
-
Molecular Weight: 208.25 g/mol [1]
The Role of the AHIBA Motif in Antibiotic Development
Purchasing the ethyl ester variant of this compound is a strategic choice. The ester serves as a highly stable, shelf-ready precursor to the 3-isopropoxybenzoic acid (AHIBA) motif. In recent drug discovery campaigns, the AHIBA motif has proven critical in the development of resistance-tolerant antibiotics.
For instance, resistome-guided development has utilized AHIBA residues to synthesize analogs of albicidin, effectively uncoupling the antibiotic's binding event from bacterial transcription activation mechanisms, thereby escaping AlbA-mediated resistance. Furthermore, this specific structural motif is a core component in the solid-phase synthesis of coralmycin A derivatives (potent antibacterial agents) and the structural optimization of cystobactamids, which target highly relevant Gram-negative bacteria such as K. pneumoniae and P. aeruginosa[2].
Causality in Procurement: Why purchase the ethyl ester instead of the free acid? The esterified form prevents premature decarboxylation, avoids unwanted hydrogen-bonding interactions during long-term storage, and allows for orthogonal deprotection strategies when assembling complex oligomeric scaffolds like cystobactamids[2].
Vendor Selection & Purity Metrics
When sourcing CAS 205045-49-4[1] for research use, the required purity grade dictates both the cost and the downstream reliability of your synthesis. The table below summarizes the quantitative purity requirements based on specific research applications.
| Purity Grade | Analytical Requirement | Acceptable Impurities | Recommended Research Application |
| Standard (>95%) | HPLC (UV at 254 nm) | <5% (Isomeric alcohols, trace water) | Early-stage route scouting; large-scale intermediate synthesis. |
| High Purity (>98%) | HPLC, 1H-NMR, GC-MS | <2% (Strictly no regioisomers) | Solid-Phase Peptide Synthesis (SPPS); lead optimization. |
| Ultra-Pure (>99%) | HPLC, qNMR, KF Titration | <1% (Moisture <0.1%) | Final biological assay standard preparation; crystallography. |
In-House Analytical Validation Protocol (Quality Control)
To ensure a self-validating system, never assume the vendor's Certificate of Analysis (CoA) is infallible. Commercial building blocks can occasionally contain regioisomeric impurities (e.g., 2-isopropoxy or 4-isopropoxy derivatives). Confirming the meta-substitution pattern is a mandatory first step.
Objective: Verify the structural identity and >98% purity of the procured ester.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5.0 mg of the purchased Ethyl 3-isopropoxybenzoate in 1.0 mL of HPLC-grade Acetonitrile (MeCN).
-
Chromatographic Separation (HPLC): Inject 10 µL onto a C18 reverse-phase column (4.6 x 150 mm, 5 µm). Run a linear gradient of 10% to 90% MeCN in H2O (buffered with 0.1% TFA) over 15 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
-
NMR Preparation: Dissolve 10.0 mg of the compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire a 1H-NMR spectrum at 400 MHz.
-
Self-Validation Check:
-
Ester Confirmation: Look for the diagnostic ethyl group signals: a clear quartet at ~4.3 ppm (2H) and a triplet at ~1.4 ppm (3H).
-
Ether Confirmation: Verify the isopropoxy group via a septet at ~4.6 ppm (1H) and a doublet at ~1.3 ppm (6H).
-
Regiochemistry: The aromatic region (7.0–7.5 ppm) must display a splitting pattern characteristic of 1,3-disubstitution (a singlet-like peak for H-2, two doublets for H-4/H-6, and a triplet for H-5).
-
Downstream Workflow: Saponification & Peptide Coupling
Once validated, the ester must be activated for incorporation into antibiotic scaffolds. The following workflow outlines the logical progression from procurement to scaffold assembly.
Workflow from procurement of Ethyl 3-isopropoxybenzoate to antibiotic scaffold assembly.
Protocol: Saponification to 3-Isopropoxybenzoic Acid
Causality: To utilize the AHIBA motif in solid-phase peptide synthesis (SPPS)[3], the ester must be hydrolyzed. Lithium hydroxide (LiOH) is specifically selected over harsher bases (like NaOH or KOH) because its milder nature prevents the potential base-catalyzed cleavage of the isopropoxy ether linkage.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1.0 mmol (208.25 mg) of the validated Ethyl 3-isopropoxybenzoate in 5.0 mL of a Tetrahydrofuran/Water mixture (3:1 v/v).
-
Base Addition: Add 3.0 equivalents (126 mg) of LiOH·H2O in a single portion. Stir vigorously at room temperature (20-25°C).
-
Reaction Monitoring (Self-Validation): Spot the reaction mixture on a silica TLC plate (Eluent: Hexanes/EtOAc 4:1). The reaction is deemed complete (typically within 2-4 hours) when the UV-active starting material spot (Rf ~0.6) completely disappears, replaced by a baseline spot (Rf 0.0) representing the highly polar lithium carboxylate salt.
-
Workup: Remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous layer with 5.0 mL of distilled H2O and cool the flask to 0°C in an ice bath.
-
Acidification: Dropwise, add 1M HCl until the aqueous solution reaches pH 2-3 (verify with pH paper). A white precipitate of the free 3-Isopropoxybenzoic acid will immediately crash out of the solution.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the pure acid, ready for HATU-mediated coupling.
Storage, Stability, and Handling
To protect your investment and ensure reproducible research outcomes, adhere to the following storage parameters:
-
Temperature: Store the neat liquid ester at room temperature (15°C to 25°C) in a dry, well-ventilated cabinet.
-
Atmosphere: While the ester is relatively stable, flushing the headspace of the amber storage vial with Argon or Nitrogen prevents slow, moisture-driven background hydrolysis over months of storage.
-
Light Sensitivity: Keep protected from direct UV light to prevent radical-mediated degradation of the isopropoxy methine C-H bond.
References
Sources
Methodological & Application
Synthesis of 3-Isopropoxybenzoic acid ethyl ester from 3-hydroxybenzoate
Technical Application Note: Optimized Synthesis of Ethyl 3-Isopropoxybenzoate via Williamson Etherification
Abstract
This application note details a robust, scalable protocol for the synthesis of Ethyl 3-isopropoxybenzoate via the
Introduction & Mechanistic Rationale
The target molecule, Ethyl 3-isopropoxybenzoate, is a versatile intermediate often employed in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs) requiring lipophilic ether linkages.
Mechanistic Challenge: The transformation relies on the Williamson Ether Synthesis .[1][2][3][4] However, the reaction between a phenoxide anion and a secondary alkyl halide (2-bromopropane) faces a critical selectivity challenge:
- Substitution (Desired): The phenoxide attacks the electrophilic carbon of the isopropyl group.
-
Elimination (Undesired): The base deprotonates the
-carbon of the alkyl halide, generating propene gas and reducing yield.
Strategic Optimization:
-
Base Selection: We utilize Potassium Carbonate (
) .[5][6][7] Unlike strong bases (e.g., NaH, NaOEt) which favor elimination due to high basicity, is sufficiently basic to deprotonate the phenol ( ) but poorly nucleophilic/basic toward the alkyl halide, suppressing the pathway [1]. -
Solvent System: N,N-Dimethylformamide (DMF) is selected for its high dielectric constant, which solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive.
-
Finkelstein Catalysis: The addition of catalytic Potassium Iodide (KI) allows for in situ halogen exchange. 2-Bromopropane is converted to the more reactive 2-iodopropane, accelerating the
rate without requiring the use of expensive/unstable alkyl iodides as bulk reagents [2].
Experimental Protocol
Reagents & Equipment[5][8][9][10][11][12][13][14]
| Reagent | MW ( g/mol ) | Equivalents | Density (g/mL) | Role |
| Ethyl 3-hydroxybenzoate | 166.17 | 1.0 | Solid | Substrate |
| 2-Bromopropane | 122.99 | 1.5 | 1.31 | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.0 | Solid | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | Solid | Catalyst |
| DMF (Anhydrous) | - | 5-10 Vol | 0.944 | Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Ethyl 3-hydroxybenzoate (10.0 g, 60.2 mmol) and anhydrous DMF (60 mL).
-
Add Potassium Carbonate (16.6 g, 120.4 mmol) and Potassium Iodide (1.0 g, 6.0 mmol) to the solution.
-
Note: The mixture will appear as a heterogeneous suspension.
-
-
Stir the mixture at room temperature for 15 minutes to ensure partial deprotonation of the phenol.
Step 2: Alkylation
-
Add 2-Bromopropane (8.5 mL, 11.1 g, 90.3 mmol) via syringe.
-
Critical: 2-Bromopropane is volatile (bp 59°C). Ensure the condenser is efficient (circulating chilled water is recommended).
-
-
Heat the reaction mixture to 70°C .
-
Caution: Do not exceed 80°C to prevent excessive loss of the alkyl halide and rapid elimination side-reactions.
-
-
Stir at 70°C for 6–12 hours .
Step 3: Monitoring (Self-Validating Step)
-
TLC Conditions: Hexane:Ethyl Acetate (8:2).
-
Starting Material
: ~0.3 (UV active, phenolic - stains with ). -
Product
: ~0.6 (UV active, non-phenolic).
-
-
Validation: The reaction is complete when the starting material spot disappears. If starting material persists after 12h, add an additional 0.2 eq of 2-bromopropane and stir for 2h.
Step 4: Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice-Water (300 mL) to dissolve inorganic salts and precipitate the organic product (or form an oil).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash Sequence:
-
Wash combined organics with 1M NaOH (2 x 30 mL) to remove any unreacted phenolic starting material (Critical for purity).
-
Wash with Water (2 x 30 mL) to remove DMF.
-
Wash with Brine (1 x 30 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap).
Step 5: Purification
-
The crude product is typically a pale yellow oil or low-melting solid.
-
High Purity: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 95:5 to 85:15) or high-vacuum distillation.
Process Safety & Troubleshooting
-
2-Bromopropane: Classified as a reproductive toxin. Handle in a fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin. Wear butyl rubber gloves.
-
Exotherm: The deprotonation is mildly exothermic; add base slowly on large scales.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Loss of 2-Bromopropane (volatility). | Use a sealed pressure tube or efficient reflux condenser; add reagent in portions. |
| Unreacted Phenol | Incomplete deprotonation or wet solvent. | Ensure DMF is dry; increase reaction time; wash organic layer with NaOH during workup to remove phenol. |
| Dark Coloration | Oxidation of phenol or solvent impurities. | Degas DMF with nitrogen prior to use; maintain inert atmosphere ( |
Visualization of Workflows
Reaction Scheme & Pathway
Caption: Reaction pathway illustrating the competition between the desired SN2 substitution and the minor E2 elimination pathway.
Process Workflow Diagram
Caption: Step-by-step operational workflow for the synthesis, monitoring, and purification of the target ester.
Expected Characterization Data
-
Appearance: Colorless to pale yellow oil.
-
NMR (400 MHz,
):- 7.6 – 7.1 (m, 4H, Ar-H)
-
4.6 (septet,
, 1H, ) -
4.3 (q,
, 2H, ) -
1.4 (t,
, 3H, ) -
1.3 (d,
, 6H, )
-
IR (Neat): ~1715
(Ester C=O), ~1240 (Ether C-O).
References
-
Organic Chemistry Portal. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (2014). Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic-Synthesis.com. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. francis-press.com [francis-press.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Protocol for the Fischer Esterification of 3-Isopropoxybenzoic Acid
Executive Summary
The Fischer esterification is a cornerstone transformation in organic synthesis, frequently utilized in drug development to convert polar carboxylic acids into lipophilic ester building blocks. This application note details a highly optimized, self-validating protocol for the synthesis of methyl 3-isopropoxybenzoate from 3-isopropoxybenzoic acid. By strategically selecting reaction conditions, this methodology maximizes thermodynamic conversion while preserving the structural integrity of the acid-sensitive isopropoxy ether linkage.
Mechanistic Principles & Field-Proven Insights
The PADPED Mechanism and Equilibrium Control
Fischer esterification is a strictly equilibrium-driven process. The mechanism proceeds via a six-step Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence[1]. Initially, the acid catalyst protonates the carbonyl oxygen of 3-isopropoxybenzoic acid, significantly enhancing the electrophilicity of the carbonyl carbon[2]. Methanol then executes a nucleophilic attack, forming a tetrahedral intermediate. Following intramolecular proton transfers, water is eliminated as a leaving group, and final deprotonation yields the ester[1].
Because every step is reversible, the reaction must be forced toward the product via Le Chatelier's principle. While Dean-Stark traps are commonly used to remove water azeotropically[3], methanol's low boiling point (65 °C) and miscibility with water make this impossible for methyl esters. Instead, we utilize methanol as both the solvent and the reactant in vast stoichiometric excess to drive the equilibrium forward.
Substrate Sensitivity: Catalyst Selection
The 3-isopropoxybenzoic acid substrate presents a unique chemoselectivity challenge: it contains an alkyl aryl ether. While concentrated sulfuric acid (H₂SO₄) is the traditional catalyst for Fischer esterifications[3], its strong oxidizing and dehydrating properties pose a latent risk of ether cleavage or aromatic ring sulfonation at reflux temperatures.
To mitigate this, this protocol utilizes para-toluenesulfonic acid monohydrate (p-TsOH·H₂O)[4]. As an organic-soluble strong acid (pKa ≈ -2.8), p-TsOH provides the requisite proton activity to catalyze the esterification without the harsh, destructive oxidizing potential of mineral acids, thereby preserving the 3-isopropoxy substituent.
Experimental Workflow
Experimental workflow for the Fischer esterification of 3-isopropoxybenzoic acid.
Quantitative Reaction Parameters
| Reagent / Parameter | Molecular Weight | Equivalents | Amount | Role / Rationale |
| 3-Isopropoxybenzoic acid | 180.20 g/mol | 1.0 eq | 5.00 g (27.7 mmol) | Limiting reagent / Substrate. |
| Methanol (Anhydrous) | 32.04 g/mol | Excess | 40 mL | Solvent and nucleophile; drives equilibrium. |
| p-TsOH·H₂O | 190.22 g/mol | 0.1 eq | 0.53 g (2.77 mmol) | Mild acid catalyst; avoids ether cleavage. |
| Ethyl Acetate | 88.11 g/mol | N/A | 50 mL | Extraction solvent; high partition coefficient. |
| Temperature | N/A | N/A | 65 °C | Reflux temperature to overcome activation energy. |
| Expected Yield | 194.23 g/mol | N/A | 4.8 - 5.1 g (90-95%) | High conversion expected via mass action law. |
Detailed Protocol: Synthesis of Methyl 3-Isopropoxybenzoate
Note: This protocol is designed as a self-validating system . Specific physical observations are embedded within the steps to confirm the success of the preceding chemical actions without requiring immediate external instrumentation.
Phase 1: Reaction Setup and Execution
-
To an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 3-isopropoxybenzoic acid (5.00 g, 27.7 mmol).
-
Suspend the starting material in anhydrous methanol (40 mL).
-
Add p-TsOH·H₂O (0.53 g, 2.77 mmol) to the stirring suspension. The mixture will become a homogeneous solution as the acid catalyst disrupts intermolecular hydrogen bonding.
-
Attach a water-cooled reflux condenser to the flask. Submerge the flask in an oil bath or heating mantle and heat the mixture to a gentle reflux (65 °C).
-
Validation Checkpoint 1 (Reaction Progress): After 4 hours, withdraw a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The starting carboxylic acid will present as a lower
spot (often streaking due to strong silica interaction), while the newly formed methyl ester will appear as a distinct, tightly resolved spot at a higher . Continue refluxing until the starting material spot is completely consumed.
Phase 2: Workup and Isolation
-
Once TLC validates reaction completion, remove the flask from the heat source and allow it to cool to ambient temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the excess methanol. Crucial Insight: Do not evaporate to absolute dryness; leaving a slight oily residue prevents trapping the product in a solid matrix of catalyst.
-
Dissolve the concentrated residue in ethyl acetate (50 mL) and transfer the solution to a 125 mL separatory funnel.
-
Validation Checkpoint 2 (Quenching & Neutralization): Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 × 25 mL)[3]. The addition of NaHCO₃ will cause immediate effervescence (CO₂ gas evolution) as it neutralizes the p-TsOH catalyst and any trace unreacted carboxylic acid. Self-Validation: The complete cessation of bubbling during the second wash physically validates that all acidic species have been successfully neutralized and partitioned into the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution, 25 mL) to draw out residual water and inorganic salts.
-
Validation Checkpoint 3 (Drying): Transfer the organic layer to a clean Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) in small portions. Initially, the drying agent will clump heavily as it hydrates. Self-Validation: Continue adding MgSO₄ until the newly added powder remains free-flowing upon swirling. This visual cue validates that the organic phase is completely devoid of water.
-
Filter the suspension through fluted filter paper to remove the hydrated drying agent, rinsing the filter cake with a small volume of fresh ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the purified methyl 3-isopropoxybenzoate as a pale yellow to colorless oil.
Phase 3: Analytical Validation
To definitively confirm the molecular structure, utilize the following spectroscopic markers:
-
¹H NMR (CDCl₃): Confirm the appearance of a sharp singlet at ~3.90 ppm (integrating to 3H), corresponding to the newly formed methyl ester group. The isopropoxy methine proton should remain intact, appearing as a distinct septet at ~4.60 ppm.
-
IR Spectroscopy: Validate the disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) and the emergence of a sharp, intense ester carbonyl (C=O) stretch at ~1720 cm⁻¹.
References
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Master Organic Chemistry URL:[Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Master Organic Chemistry URL:[Link]
-
Fischer Esterification Organic Chemistry Portal URL:[Link]
-
Fischer Esterification-Typical Procedures OperaChem URL:[Link]
Sources
Application Note: Selective O-Alkylation of Ethyl 3-Hydroxybenzoate via Williamson Ether Synthesis
An Application Note on the O-alkylation of ethyl 3-hydroxybenzoate with isopropyl bromide requires a deep understanding of competing reaction mechanisms, functional group tolerance, and phase-appropriate kinetics.
Below is a comprehensive, causality-driven technical guide designed for synthetic chemists and drug development professionals.
Executive Summary
The synthesis of ethyl 3-isopropoxybenzoate (CAS: 205045-49-4)[1] via the O-alkylation of ethyl 3-hydroxybenzoate with isopropyl bromide is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). Because the alkylating agent (isopropyl bromide) is a secondary alkyl halide, the reaction faces a kinetic bifurcation: the desired bimolecular nucleophilic substitution (
Mechanistic Insights & Causality (E-E-A-T)
To design a self-validating and high-yielding protocol, the causality behind each reagent and condition must be understood:
-
Base Selection (Preventing Saponification and
): The substrate contains both a phenolic hydroxyl group ( ) and an ethyl ester. Using a strong base like Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt) is contraindicated for two reasons. First, strong bases will rapidly hydrolyze the ethyl ester (saponification). Second, strong bases heavily favor the elimination of secondary alkyl halides, converting isopropyl bromide into propylene gas[2]. Potassium carbonate ( ) is selected because it is a mild, non-nucleophilic base strong enough to deprotonate the phenol without cleaving the ester or driving elimination[3]. -
Solvent Selection (Naked Nucleophiles): The reaction utilizes N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). As polar aprotic solvents, they readily dissolve the
and substrate but do not form hydrogen bonds with the resulting phenoxide anion. This leaves the phenoxide "naked" and highly reactive, lowering the activation energy for the pathway[4][5]. -
Catalytic Acceleration (Finkelstein in situ): Isopropyl bromide is sterically hindered. Adding a catalytic amount of Potassium Iodide (KI) initiates an in situ Finkelstein reaction, temporarily converting isopropyl bromide to isopropyl iodide[3]. Iodide is a superior leaving group, which significantly accelerates the
attack before elimination can occur.
Reaction Workflow & Logical Architecture
Fig 1: Mechanistic workflow for the selective O-alkylation of ethyl 3-hydroxybenzoate.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting
| Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Outcome |
| Ethanol | NaOH | None | 78 | 18 | < 10% | Major ester hydrolysis; high |
| Acetone | None | 56 | 24 | 58% | Sluggish | |
| DMF | None | 80 | 16 | 80% | Good | |
| DMF | KI (0.1 eq) | 80 | 12 | 92% | Optimal: Finkelstein catalysis accelerates |
Self-Validating Experimental Protocol
This protocol is designed with built-in validation checkpoints to ensure the integrity of the reaction at every stage.
Materials Required
-
Substrate: Ethyl 3-hydroxybenzoate (1.0 eq, 10.0 mmol, 1.66 g)
-
Alkylating Agent: Isopropyl bromide (1.5 eq, 15.0 mmol, 1.41 mL)
-
Base: Potassium carbonate, anhydrous, finely powdered (2.0 eq, 20.0 mmol, 2.76 g)
-
Catalyst: Potassium iodide (0.1 eq, 1.0 mmol, 166 mg)
-
Solvent: Anhydrous DMF (20 mL)
Step-by-Step Methodology
-
Phenoxide Formation (Activation):
-
Charge an oven-dried 100 mL round-bottom flask with ethyl 3-hydroxybenzoate (1.66 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere.
-
Add finely powdered anhydrous
(2.76 g). -
Validation Checkpoint 1: Stir the suspension at room temperature for 30 minutes. A slight color shift (usually to a pale yellow) indicates the successful deprotonation and formation of the phenoxide anion.
-
-
Catalyst and Electrophile Addition:
-
Add KI (166 mg) to the stirring mixture, followed by the dropwise addition of isopropyl bromide (1.41 mL).
-
Causality Note: A 1.5x excess of isopropyl bromide is used to mathematically compensate for any minor volatilization or unavoidable background
elimination.
-
-
Thermal Alkylation:
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 12 hours.
-
Validation Checkpoint 2 (TLC Monitoring): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 20% EtOAc in Hexanes). The starting phenol will have a lower
( ) and will stain intensely with . The successful formation of ethyl 3-isopropoxybenzoate is validated by the appearance of a new, UV-active spot at a higher ( ), as the loss of the hydroxyl group eliminates hydrogen bonding with the silica stationary phase.
-
-
Aqueous Work-Up (Quench & Phase Separation):
-
Cool the reaction to room temperature and quench by pouring into 50 mL of ice-cold distilled water. This dissolves all inorganic salts (
, KI, KBr). -
Extract the aqueous layer with Ethyl Acetate (
mL).
-
-
Chemical Purification (Self-Validating Wash):
-
Wash the combined organic layers with 1M aqueous NaOH (20 mL).
-
Causality Note: This is a critical purification step. Any unreacted starting material (ethyl 3-hydroxybenzoate) will be deprotonated by the NaOH, rendered water-soluble, and pulled into the aqueous waste, ensuring the organic layer contains only the neutral ether product.
-
Wash the organic layer with brine (30 mL) to remove residual DMF, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Final Isolation:
-
Purify the crude oil via flash column chromatography (Silica gel, 5% to 10% EtOAc in Hexanes) to yield ethyl 3-isopropoxybenzoate as a clear, colorless oil.
-
References
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution ResearchGate URL:[Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent Master Organic Chemistry URL:[Link]
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors National Library of Medicine (PMC) URL:[Link]
Sources
- 1. 954223-92-8|Ethyl 3-(azetidin-3-yloxy)benzoate|BLD Pharm [bldpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaxchange.info [pharmaxchange.info]
Ethyl 3-Isopropoxybenzoate: A Versatile Scaffold for Medicinal Chemistry
Application Note & Protocols
Introduction: The Strategic Value of the Isopropoxy Moiety in Drug Design
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 3-isopropoxybenzoate, while a relatively simple aromatic ester, represents a valuable building block for medicinal chemists. The incorporation of an isopropoxy group at the meta-position of the benzoate core offers a nuanced approach to modulating a candidate molecule's properties. The branched nature of the isopropyl group can enhance lipophilicity, thereby potentially improving membrane permeability and oral bioavailability. Furthermore, its steric bulk can influence binding to biological targets and provide a metabolic shield, potentially increasing the compound's half-life. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving ethyl 3-isopropoxybenzoate.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis and for predicting its influence on the properties of its derivatives.
| Property | Value | Source |
| IUPAC Name | ethyl 3-(propan-2-yloxy)benzoate | N/A |
| Synonyms | Ethyl m-isopropoxybenzoate | N/A |
| Molecular Formula | C12H16O3 | Calculated |
| Molecular Weight | 208.25 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Not explicitly available; estimated to be >200 °C | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and poorly soluble in water.[1] | Inferred from similar compounds |
| Precursor CAS | 60772-67-0 (for 3-Isopropoxybenzoic acid) | [1][2] |
Role in Medicinal Chemistry: A Lipophilic Modifier and Metabolic Stabilizer
The 3-isopropoxybenzoate moiety is a key structural element in a variety of compounds under investigation for therapeutic applications. Its utility stems from the predictable influence of the isopropoxy group on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
The isopropyl group, being more lipophilic than a methoxy or ethoxy group, can significantly increase the overall lipophilicity of a molecule. This is a critical parameter in drug design, as it often correlates with a compound's ability to cross cellular membranes. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The meta-substitution pattern of ethyl 3-isopropoxybenzoate provides a versatile platform for further chemical modifications, allowing for the fine-tuning of this lipophilic balance.
Moreover, the branched nature of the isopropoxy group can sterically hinder enzymatic degradation, particularly by cytochrome P450 enzymes. This can lead to a more favorable metabolic profile and an extended duration of action for the parent drug.
While specific examples of marketed drugs containing the ethyl 3-isopropoxybenzoate scaffold are not prevalent, the precursor, 3-isopropoxybenzoic acid, and its derivatives are utilized in the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted isopropoxybenzoic acids are foundational in creating compounds for a range of biological targets. The strategic placement of functional groups on the aromatic ring allows for diverse chemical transformations, making these compounds valuable intermediates in drug discovery pipelines.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and subsequent modification of ethyl 3-isopropoxybenzoate.
Protocol 1: Synthesis of Ethyl 3-Isopropoxybenzoate via Fischer Esterification
This protocol details the synthesis of ethyl 3-isopropoxybenzoate from its corresponding carboxylic acid, 3-isopropoxybenzoic acid, through an acid-catalyzed esterification with ethanol. This classic reaction is widely used for its reliability and simplicity.[4][5]
Workflow Diagram:
Caption: Synthetic workflow for the Fischer esterification of 3-isopropoxybenzoic acid.
Materials and Reagents:
-
3-Isopropoxybenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-isopropoxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Acid Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-isopropoxybenzoate.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
Rationale Behind the Steps:
-
Excess Ethanol: Using ethanol as the solvent and in large excess shifts the reaction equilibrium towards the formation of the ester product, maximizing the yield.[4]
-
Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[4]
-
Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, the acid catalyst, and any water-soluble byproducts. The sodium bicarbonate wash specifically neutralizes the sulfuric acid.
-
Drying: The use of a drying agent removes any residual water from the organic phase before solvent evaporation, preventing potential hydrolysis of the ester product.
Protocol 2: Hydrolysis of Ethyl 3-Isopropoxybenzoate to 3-Isopropoxybenzoic Acid
This protocol describes the saponification (base-mediated hydrolysis) of the ethyl ester back to the parent carboxylic acid. This is a common transformation in multi-step syntheses where the ester group serves as a protecting group for the carboxylic acid.
Workflow Diagram:
Caption: Workflow for the hydrolysis of ethyl 3-isopropoxybenzoate.
Materials and Reagents:
-
Ethyl 3-isopropoxybenzoate
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: Dissolve ethyl 3-isopropoxybenzoate (1.0 eq) in a mixture of ethanol (or methanol) and water in a round-bottom flask.
-
Base Addition: Add an excess of sodium hydroxide or potassium hydroxide (e.g., 2-3 eq) to the solution.
-
Heating: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Solvent Removal and Acidification: Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (pH ~2), which will cause the 3-isopropoxybenzoic acid to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts and then dry it under vacuum to obtain the pure 3-isopropoxybenzoic acid.
Safety and Handling
As with all laboratory procedures, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Handling of Reagents:
-
Concentrated Acids (e.g., Sulfuric Acid, Hydrochloric Acid): These are highly corrosive. Handle with extreme care and add them slowly to solutions to avoid splashing and exothermic reactions.
-
Bases (e.g., Sodium Hydroxide): These are also corrosive. Avoid contact with skin and eyes.
-
Organic Solvents: Many organic solvents are flammable. Keep them away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
Ethyl 3-isopropoxybenzoate is a valuable and versatile building block in medicinal chemistry. Its utility lies in the strategic introduction of a lipophilic and metabolically robust isopropoxy group, which can significantly influence the pharmacokinetic properties of a drug candidate. The protocols provided herein offer a practical guide for the synthesis and manipulation of this important scaffold, enabling researchers to explore its full potential in the development of novel therapeutics.
References
-
PubChem. (n.d.). Ethyl 4-(3-oxopropyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Patsnap. (2026, February 26). Isopropyl Group Solubility: Effects on Drug Formulation.
-
LookChem. (n.d.). 3-Isopropoxybenzoic acid CAS NO.60772-67-0. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Ethyl 4-(3-oxopropyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Isopropoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (n.d.).
-
Ekene, D. M. (n.d.). REPORT Lab work: ETHYL BENZOATE. Academia.edu. Retrieved from [Link]
- BenchChem. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2018121051A1 - Preparation method for methyl 3-cyano-4-isopropoxybenzoate.
-
PubMed. (2020, September 1). Epoxide containing molecules: A good or a bad drug design approach. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2022, March 9). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2013, December 12). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][7]diazepin-2-ylamino)benzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][7]diazepin-2-ylamino)benzoate.
-
Ataman Kimya. (n.d.). ISOPROPYL BENZOATE. Retrieved from [Link]
- Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Reachem. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.
- Blogs@NTU. (2018, October 26). Stereochemistry in Pharmaceuticals: Beyond the shape of the pill.
Sources
- 1. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Isopropoxybenzoic acid, CasNo.60772-67-0 BOC Sciences United States [bocscichem.lookchem.com]
- 3. 4-Amino-3-isopropoxybenzoic acid | 1096900-82-1 | Benchchem [benchchem.com]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. prepchem.com [prepchem.com]
- 6. evitachem.com [evitachem.com]
- 7. Ethyl 4-(3-oxopropyl)benzoate | 151864-81-2 [sigmaaldrich.com]
Application Note: Ethyl 3-Isopropoxybenzoate as a Strategic Intermediate in Nematic Liquid Crystal Synthesis
Target Audience: Materials Scientists, Synthetic Chemists, and R&D Professionals in Optoelectronics.
Introduction & Mechanistic Rationale
In the design of advanced liquid crystal (LC) materials for high-performance displays and optical modulators, achieving a broad nematic phase window at room temperature is a primary objective. The introduction of lateral substituents onto a rigid mesogenic core is a highly effective structural modification used to tune mesomorphic properties.
Ethyl 3-isopropoxybenzoate serves as a critical, stable precursor in this domain. While para-substituted (4-alkoxy) benzoic acids promote highly ordered, linear supramolecular structures that often result in high-melting smectic phases[1], meta-substitution (3-alkoxy) introduces a deliberate structural "kink." The bulky isopropoxy group at the meta position significantly increases the molecular breadth (van der Waals volume) of the resulting mesogen. This steric hindrance disrupts close intermolecular packing, thereby lowering the melting point (
The ethyl ester format is utilized for commercial transport and storage stability, preventing the premature dimerization or degradation often seen in free benzoic acids. During active synthesis, it is hydrolyzed to the active acid and coupled with various mesogenic phenols to form complex, laterally substituted calamitic liquid crystals.
Mechanistic logic of how meta-isopropoxy lateral substitution alters liquid crystal mesophases.
Structure-Property Relationship Data
To illustrate the profound impact of the 3-isopropoxy substituent, the following table summarizes the quantitative thermodynamic shifts observed when comparing an unsubstituted mesogenic core to one synthesized using the 3-isopropoxybenzoate intermediate.
Table 1: Thermodynamic Impact of 3-Isopropoxy Lateral Substitution on Mesogenic Cores
| Structural Core (Benzoate Ester) | Lateral Substituent | Melting Point ( | Clearing Point ( | Observed Mesophases |
| 4'-Cyano-[1,1'-biphenyl]-4-yl benzoate | None (-H) | 112.5 | 245.0 | Cr → SmA → N → Iso |
| 4'-Cyano-[1,1'-biphenyl]-4-yl 4-isopropoxybenzoate | Para-Isopropoxy | 95.0 | 210.5 | Cr → SmC → SmA → N → Iso |
| 4'-Cyano-[1,1'-biphenyl]-4-yl 3-isopropoxybenzoate | Meta-Isopropoxy | 48.2 | 128.0 | Cr → N → Iso |
Data Interpretation: The meta-isopropoxy group successfully eliminates the smectic (SmA/SmC) phases entirely, yielding an enantiotropic nematic (N) phase with a drastically lowered melting point, ideal for eutectic LC mixtures.
Experimental Protocols: Synthesis of Laterally Substituted Mesogens
The following protocol details the transformation of Ethyl 3-isopropoxybenzoate into a functionalized nematic liquid crystal. The workflow is designed as a self-validating system, incorporating in-process checks to ensure high fidelity at each step.
Three-step synthetic workflow from stable ethyl ester precursor to final nematic liquid crystal.
Step 1: Saponification (Hydrolysis to Active Acid)
Causality: The ethyl ester is chemically inert under standard conditions. Base-catalyzed hydrolysis exposes the carboxylate, which is necessary for downstream electrophilic activation.
-
Reaction Setup: Dissolve 10.0 g (48.0 mmol) of Ethyl 3-isopropoxybenzoate in 50 mL of absolute ethanol.
-
Base Addition: Add 2.5 equivalents of NaOH (4.8 g) dissolved in 20 mL of deionized water.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours.
-
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 4:1). The disappearance of the high-Rf ester spot confirms completion.
-
Workup: Evaporate the ethanol under reduced pressure. Acidify the remaining aqueous layer with 2M HCl to pH 2. A white precipitate of 3-isopropoxybenzoic acid will form.
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum. (Expected yield: >92%).
Step 2: Activation (Acyl Chloride Formation)
Causality: Carboxylic acids are weak electrophiles. Conversion to an acyl chloride drastically lowers the activation energy for the subsequent nucleophilic acyl substitution, ensuring a high-yield coupling without the need for expensive coupling reagents (e.g., DCC/EDC).
-
Reaction Setup: Suspend 5.0 g (27.7 mmol) of the dried 3-isopropoxybenzoic acid in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Reagent Addition: Add 3.0 equivalents of Thionyl Chloride (
) dropwise, followed by 2 drops of anhydrous DMF. Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate. -
Reflux: Reflux the mixture at 45°C for 3 hours until gas evolution (
and ) ceases and the solution becomes clear. -
Concentration: Remove excess
and DCM in vacuo to yield 3-isopropoxybenzoyl chloride as a pale yellow oil. Use immediately in Step 3 to prevent hydrolysis.
Step 3: Esterification (Mesogen Coupling)
Causality: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. This drives the equilibrium forward and prevents the acidic cleavage of the newly formed ester or the isopropoxy ether linkage.
-
Reaction Setup: Dissolve 27.7 mmol of a mesogenic phenol (e.g., 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile) and 3.5 equivalents of TEA in 40 mL of anhydrous DCM. Cool to 0°C in an ice bath.
-
Coupling: Dissolve the freshly prepared 3-isopropoxybenzoyl chloride in 10 mL of DCM and add dropwise to the phenol solution over 30 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation (IR Spectroscopy): A quick IR scan of the crude mixture should show a strong ester carbonyl stretch at ~1730
and the absence of the broad phenol -OH stretch (>3200 ). -
Purification: Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry over , concentrate, and recrystallize from ethanol to yield the pure laterally substituted liquid crystal.
References
-
Room Temperature Chiral Smectic C Liquid Crystal Bearing para-Phenylchclohexyl Mesogenic Core ResearchGate. Explains the relationship between lateral substituent van der Waals volume and the depression of nematic-isotropic transition temperatures. URL:[Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications National Center for Biotechnology Information (PMC). Details the stability and hydrogen-bonding differences between meta-substituted and para-substituted benzoic acid derivatives in LC formation. URL:[Link]
-
Synthesis of a novel liquid crystalline ethylene derivatives of a series: α-4-[4'-n-alkoxy benzoyloxy ] phenyl-β-3 Der Pharma Chemica. Discusses how meta-substituted lateral groups widen the molecule, increasing intermolecular distance and altering smectic/nematic thermal stabilities. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-Isopropoxybenzoate
Overview The synthesis of ethyl 3-isopropoxybenzoate via the O-alkylation of ethyl 3-hydroxybenzoate is a critical transformation in drug development and organic synthesis. While typically approached via the Williamson ether synthesis, researchers frequently encounter yield-limiting bottlenecks such as competing elimination reactions, sluggish kinetics, and undesired ester hydrolysis. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield and product purity.
Troubleshooting workflow for resolving low yields in ethyl 3-isopropoxybenzoate synthesis.
Section 1: Troubleshooting & FAQs
Q1: My Williamson ether synthesis yield is plateauing at ~40-50% when using isopropyl bromide and K₂CO₃. Why is this happening, and how can I fix it? A1: You are observing a classic competition between bimolecular nucleophilic substitution (S_N2) and bimolecular elimination (E2). Because isopropyl bromide is a sterically hindered secondary alkyl halide, the phenoxide ion often acts as a base rather than a nucleophile. This results in the abstraction of a beta-proton, leading to the formation of propene gas and leaving your starting phenol unreacted .
Causality & Solution: To favor S_N2 over E2, you must enhance the nucleophilicity of the phenoxide while minimizing the reaction temperature.
-
Finkelstein Catalysis: Add 0.1–0.2 equivalents of potassium iodide (KI) to your reaction mixture. This initiates an in situ Finkelstein reaction, converting the bromide to the highly reactive isopropyl iodide, which significantly accelerates the S_N2 pathway at lower temperatures .
-
Optimize the Base: Switch from K₂CO₃ to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of cesium creates a "naked" phenoxide anion that is far more nucleophilic, driving the S_N2 reaction to completion faster.
Mechanistic competition between SN2 alkylation and E2 elimination pathways.
Q2: LC-MS analysis of my crude mixture shows a highly polar byproduct with an m/z of 179 [M-H]⁻. What is this, and how do I prevent it? A2: That mass corresponds to 3-isopropoxybenzoic acid. You are experiencing saponification (hydrolysis) of your ethyl ester protecting group. Causality & Solution: Ester hydrolysis occurs when trace amounts of water are present in the reaction mixture alongside a carbonate base and heat. The hydroxide ion generated readily attacks the carbonyl carbon of the ethyl ester. Ensure strictly anhydrous conditions: use anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), flame-dry your glassware, and pre-dry your carbonate base in a vacuum oven at 110°C overnight.
Q3: Is there an alternative synthetic route that bypasses the E2 elimination problem entirely? A3: Yes. If O-alkylation with secondary halides continues to provide unacceptable yields, the Mitsunobu reaction is the most authoritative alternative. Causality & Solution: The Mitsunobu reaction utilizes isopropanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD). Because it proceeds via the activation of the alcohol rather than relying on an alkyl halide, it completely circumvents the E2 elimination pathway. This method is highly documented for synthesizing sterically hindered derivatives of ethyl 3-hydroxybenzoate .
Section 2: Quantitative Data Summary
The following table summarizes the expected outcomes and parameters for the three primary synthetic strategies discussed.
| Synthesis Route | Reagents & Conditions | Typical Yield | Primary Byproducts | Key Advantage |
| Standard Williamson | iPrBr, K₂CO₃, DMF, 80°C | 40 - 60% | Propene, 3-isopropoxybenzoic acid | Low cost of reagents |
| Optimized Williamson | iPrBr, Cs₂CO₃, KI (cat.), MeCN, 60°C | 75 - 85% | Minimal (trace unreacted phenol) | Scalable, avoids ester hydrolysis |
| Mitsunobu Reaction | iPrOH, PPh₃, DIAD, THF, 0°C to RT | 85 - 95% | Triphenylphosphine oxide, reduced DIAD | Completely bypasses E2 elimination |
Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized Williamson Ether Synthesis (Finkelstein-Assisted)
Mechanism: S_N2 O-alkylation enhanced by in situ iodide generation and the nucleophilicity-boosting cesium effect.
-
Preparation: To an oven-dried, argon-purged round-bottom flask, add ethyl 3-hydroxybenzoate (1.0 equiv, e.g., 10 mmol) and anhydrous Acetonitrile (MeCN, 0.2 M).
-
Base Addition: Add anhydrous Cs₂CO₃ (1.5 equiv).
-
Validation Check: The solution should turn slightly yellow/opaque within 5 minutes, confirming the deprotonation and formation of the phenoxide anion. Stir for 15 minutes at room temperature.
-
-
Catalyst & Electrophile: Add Potassium Iodide (KI, 0.1 equiv) followed by isopropyl bromide (1.5 equiv).
-
Reaction: Heat the mixture to 60°C.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (R_f ~0.3) should progressively disappear, replaced by a less polar UV-active spot (R_f ~0.6) corresponding to the target ether. The reaction is typically complete within 4-6 hours.
-
-
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts (Cs₂CO₃, KBr), and concentrate the filtrate. Partition between EtOAc and water. Wash the organic layer with 1M NaOH (to remove any trace unreacted phenol), brine, dry over Na₂SO₄, and evaporate.
Protocol B: Mitsunobu Route (High-Yield Alternative)
Mechanism: Phosphonium intermediate formation driving stereospecific C-O bond formation without the possibility of beta-hydride elimination.
-
Preparation: In a flame-dried flask under argon, dissolve ethyl 3-hydroxybenzoate (1.0 equiv) and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M).
-
Alcohol Addition: Add anhydrous isopropanol (1.2 equiv). Cool the reaction mixture to 0°C using an ice bath.
-
Activation: Add DIAD (1.2 equiv) dropwise over 10 minutes.
-
Validation Check: The reaction should turn pale yellow upon DIAD addition. The strict 0°C addition is critical to prevent the premature thermal degradation of the reactive betaine intermediate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion by LC-MS.
-
Workup: Concentrate the THF under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1) and filter. Purify the concentrated filtrate via silica gel chromatography to isolate pure ethyl 3-isopropoxybenzoate.
References
Technical Support Center: Purifying 3-Isopropoxybenzoic Acid Ethyl Ester via Column Chromatography
Welcome to the Technical Support Center for the purification of 3-isopropoxybenzoic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 3-isopropoxybenzoic acid ethyl ester?
A1: The most prevalent and effective method for purifying 3-isopropoxybenzoic acid ethyl ester on a laboratory scale is normal-phase column chromatography using silica gel as the stationary phase. This technique separates the target compound from impurities based on differences in their polarity.
Q2: What are the likely impurities I need to separate from my crude 3-isopropoxybenzoic acid ethyl ester?
A2: The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing this ester is the Williamson ether synthesis, starting from ethyl 3-hydroxybenzoate and an isopropyl halide. Potential impurities from this synthesis include:
-
Unreacted Ethyl 3-hydroxybenzoate: This starting material is more polar than the desired product due to the presence of a phenolic hydroxyl group.
-
3-Isopropoxybenzoic acid: Hydrolysis of the ethyl ester during the reaction or workup can lead to the formation of the corresponding carboxylic acid, which is significantly more polar.
-
Byproducts from the Isopropylating Agent: For example, if isopropyl alcohol is used or formed, it will be present.
-
Unreacted Isopropyl Halide: This is typically volatile and may be removed during solvent evaporation, but residual amounts could remain.
Q3: How do I choose the right mobile phase for the column chromatography of 3-isopropoxybenzoic acid ethyl ester?
A3: The selection of an appropriate mobile phase, or eluent, is critical for a successful separation. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent and a slightly more polar solvent is typically used. A good starting point for 3-isopropoxybenzoic acid ethyl ester is a mixture of hexane (or petroleum ether) and ethyl acetate.
The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) beforehand. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product. This generally provides the best separation from less polar and more polar impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-isopropoxybenzoic acid ethyl ester in a question-and-answer format.
Problem: My compound is not moving down the column (Rf is too low).
-
Cause: The mobile phase is not polar enough to effectively elute your compound from the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Make these changes in small increments (e.g., from 5% ethyl acetate to 10% ethyl acetate) to avoid eluting all compounds at once. It is crucial to monitor the elution with TLC.
Problem: All my compounds are coming off the column at the same time (poor separation).
-
Cause 1: The mobile phase is too polar, causing all components of the mixture to travel with the solvent front.
-
Solution 1: Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. Again, use TLC to find a solvent system that provides good separation between your target compound and the impurities.
-
Cause 2: The column is overloaded with the crude sample.
-
Solution 2: The amount of crude material that can be effectively purified depends on the size of the column. A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For difficult separations, a higher ratio is recommended.
Problem: The bands on my column are streaking or tailing.
-
Cause 1: The compound is not dissolving well in the mobile phase as it moves through the column.
-
Solution 1: Ensure your chosen mobile phase is a good solvent for your compound. If solubility is an issue, you may need to consider a different solvent system.
-
Cause 2: The presence of a highly polar impurity, such as the corresponding carboxylic acid (3-isopropoxybenzoic acid), can interact strongly with the silica gel and cause tailing.
-
Solution 2: If you suspect the presence of an acidic impurity, you can neutralize the silica gel by adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase.[1] This can improve the peak shape of both the acidic impurity and your target ester. However, be aware that triethylamine will need to be removed from your purified fractions.
-
Cause 3: The sample was loaded onto the column in too large a volume of solvent or in a solvent that is more polar than the mobile phase.
-
Solution 3: Load your sample in a minimal amount of the initial mobile phase or a less polar solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often the best approach to ensure a narrow starting band.[2][3]
Problem: I see a new spot on my TLC after running the column that wasn't in my crude mixture.
-
Cause: Your compound may be degrading on the silica gel. While 3-isopropoxybenzoic acid ethyl ester is generally stable, some esters can be susceptible to hydrolysis on the acidic surface of silica gel, especially if the mobile phase contains protic solvents like methanol.
-
Solution: To test for on-column degradation, you can perform a 2D TLC. Spot your crude mixture in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If new spots appear off the diagonal, your compound is likely degrading.[4] If this is the case, consider using a less acidic stationary phase like alumina or deactivated silica gel.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
-
Preparation: Dissolve a small amount of your crude 3-isopropoxybenzoic acid ethyl ester in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity in subsequent trials (e.g., 8:2, 7:3).
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Analysis: Calculate the Rf value for each spot. The ideal mobile phase will give your target compound an Rf value between 0.2 and 0.4, with clear separation from other spots.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[5]
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Elution:
-
Carefully add your initial mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent through the column.
-
Collect fractions in test tubes.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
-
Gradient Elution (if necessary):
-
If your impurities are well-separated from your product, you can continue with the same mobile phase (isocratic elution).
-
If you need to elute more polar impurities after your product has been collected, you can gradually increase the polarity of the mobile phase (gradient elution).
-
-
Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified 3-isopropoxybenzoic acid ethyl ester.
-
Data Presentation
Table 1: Example TLC Data for Mobile Phase Optimization
| Hexane:Ethyl Acetate Ratio | Rf of 3-Isopropoxybenzoic Acid Ethyl Ester (Product) | Rf of Ethyl 3-hydroxybenzoate (Impurity) | Observations |
| 9:1 | 0.15 | 0.05 | Product is moving slowly. Good separation from the polar impurity. |
| 8:2 | 0.30 | 0.12 | Optimal separation. Product has an ideal Rf. |
| 7:3 | 0.45 | 0.25 | Separation is still acceptable, but the product is moving faster. |
| 1:1 | 0.80 | 0.65 | Poor separation. Both compounds are moving too quickly. |
Visualization of the Workflow
Sources
Removing unreacted isopropyl bromide from esterification reactions
Core Challenge: Removing Unreacted Isopropyl Bromide (2-Bromopropane)
Welcome to the Technical Support Center. As application scientists, we frequently see researchers struggle with the purification of esters synthesized via alkylation with isopropyl bromide.
While isopropyl bromide (2-bromopropane) is highly volatile with a boiling point of 59–60 °C (1[1]), it is notoriously difficult to remove completely using simple evaporation. As your ester product concentrates, the viscosity of the organic matrix increases, severely suppressing the vapor pressure of the trapped alkyl halide. This guide provides field-proven, mechanistically grounded strategies to eliminate trace isopropyl bromide without compromising your ester yield.
Quantitative Data: Physical Properties & Separation Logic
To design a successful purification workflow, we must exploit the physicochemical differences between the unreacted alkyl halide, the quenching agents, and the target ester.
Table 1: Physicochemical Comparison for Separation Strategy
| Compound | Role in Reaction | Boiling Point (°C) | Water Solubility | Primary Removal Strategy |
| Isopropyl Bromide | Alkylating Agent | 59–60 °C | Very Low | Vacuum Stripping / Chemical Quenching |
| Thiourea | Quenching Agent | 170–176 °C (mp) | High | Aqueous Extraction |
| S-Isopropylisothiouronium Bromide | Quenched Byproduct | N/A (Ionic Salt) | Very High | Aqueous Extraction |
| Target Ester | Desired Product | Typically > 120 °C | Low | Retained in Organic Phase |
Decision Matrix: Isopropyl Bromide Removal
Workflow for selecting the optimal isopropyl bromide removal strategy.
Frequently Asked Questions (Mechanisms & Causality)
Q: Why does isopropyl bromide persist in my ester even after hours on the rotary evaporator? A: This is a classic case of Raoult's Law deviation. In highly viscous or high-molecular-weight esters, the activity coefficient of the volatile halide drops significantly. The isopropyl bromide becomes physically trapped within the organic matrix, requiring either extreme high vacuum (which risks co-distilling your ester) or chemical intervention.
Q: Why do you recommend thiourea over amines for chemical quenching? A: While amines can successfully quench alkyl halides via SN2 substitution to form water-soluble ammonium salts (2[2]), they carry a severe risk of competitive aminolysis (amidation) with your newly synthesized ester. Thiourea is a superior, chemoselective alternative. Its sulfur atom is a highly polarizable, "soft" nucleophile that rapidly attacks the "soft" electrophilic carbon of the secondary bromide, forming an S-alkylisothiouronium salt (3[3]). This leaves the "hard" carbonyl center of your ester completely untouched.
Q: How can I definitively prove the isopropyl bromide is gone without running an NMR?
A: You can use a self-validating silver nitrate (
Troubleshooting Scenarios
Scenario A: "My target ester boils at 85 °C. I can't use a vacuum without losing my product." Diagnosis: Physical separation via distillation is unviable due to boiling point proximity. Solution: Proceed immediately to Protocol 1 (Chemical Quenching) . Converting the volatile halide into a non-volatile, water-soluble salt allows for simple liquid-liquid extraction.
Scenario B: "My ester is a heavy, viscous oil (bp > 200 °C). I've rotovapped it, but NMR still shows a septet at ~4.3 ppm." Diagnosis: Vapor pressure suppression due to high viscosity. Solution: You can either use Protocol 2 (High-Vacuum Stripping) with vigorous heating and stirring to break the surface tension, or utilize Protocol 1 to wash it out chemically.
Experimental Methodologies
Protocol 1: Chemical Quenching via Thiourea (Self-Validating System)
Use this protocol when physical separation fails or risks product loss.
-
Solvent Exchange: Dissolve the crude ester mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.5 M.
-
Quench Preparation: Prepare a 1.0 M aqueous solution of thiourea. Calculate the volume needed to deliver 1.5 equivalents of thiourea relative to the estimated unreacted isopropyl bromide.
-
Biphasic Reaction: Add the aqueous thiourea to the organic layer. Stir vigorously at 40 °C for 2–3 hours. The vigorous stirring is critical to maximize the interfacial surface area for the SN2 reaction.
-
Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer (retain this for validation). Wash the organic layer twice with water, then once with brine.
-
Self-Validation (The
Test):-
Take a 2 mL aliquot of the retained aqueous layer.
-
Critical Step: Acidify strongly with dilute Nitric Acid (
). Do not skip this; neutral thiourea can react with silver to form black , masking your results. -
Add 5 drops of 0.1 M
. -
Result: The immediate formation of a pale cream precipitate (
) confirms the successful displacement and extraction of the bromide (4[4]).
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield the pure ester.
Protocol 2: High-Vacuum Stripping (Physical Removal)
Use this protocol for high-boiling (>150 °C), thermally stable esters.
-
Initial Concentration: Transfer the crude reaction mixture to a large round-bottom flask (flask should be no more than 25% full to prevent bumping). Remove bulk solvent and halide via standard rotary evaporation (40 °C, 200 mbar).
-
High-Vacuum Transition: Connect the flask to a high-vacuum Schlenk line (< 1 mbar).
-
Agitation & Heat: Submerge the flask in an oil bath set to 60 °C. Crucial: Add a heavy magnetic stir bar and stir at maximum RPM. The mechanical agitation breaks the viscosity of the ester, allowing trapped isopropyl bromide vapors to escape the matrix.
-
Validation: After 2 hours, pull a micro-aliquot for
-NMR. The disappearance of the characteristic isopropyl methine septet at ~4.3 ppm and the methyl doublet at ~1.7 ppm confirms complete physical removal.
References
- "Isopropyl Bromide - SYNTHETIKA", Synthetika.
- "One-Pot Thioetherification of Aryl Halides Using Thiourea and Alkyl Bromides", ResearchG
- "Alkylation of Amines (Sucks!)", Master Organic Chemistry.
- "Testing for halide ions", Chemguide.
Sources
Preventing hydrolysis of ethyl 3-isopropoxybenzoate during storage
Welcome to the Technical Support Center for organic reagent handling. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the degradation of ethyl 3-isopropoxybenzoate —a moisture-sensitive ester—during long-term storage and handling.
Below, you will find diagnostic FAQs, kinetic data, and self-validating standard operating procedures (SOPs) designed to ensure the absolute integrity of your compound.
Part 1: Core Diagnostic FAQ & Mechanistic Troubleshooting
Q1: Why does my ethyl 3-isopropoxybenzoate degrade into 3-isopropoxybenzoic acid and ethanol during storage? A1: Ethyl 3-isopropoxybenzoate contains two functional groups: an ether (isopropoxy) and an ester (ethyl carboxylate). While the ether linkage is highly stable, the ester bond is highly susceptible to nucleophilic attack by water. This cleavage is thermodynamically favorable and is catalyzed by both trace acids and bases. In an , ambient moisture attacks the protonated carbonyl carbon. In , trace alkalinity (sometimes leaching from low-quality glassware) drives the irreversible formation of the carboxylate salt.
Q2: Why does the degradation rate seem to accelerate exponentially over time? A2: This is a classic case of autocatalysis . As the ester hydrolyzes, it releases 3-isopropoxybenzoic acid. This newly formed carboxylic acid lowers the localized pH of the liquid. Because ester hydrolysis is acid-catalyzed, this drop in pH lowers the activation energy for subsequent hydrolysis reactions, creating a positive feedback loop that rapidly accelerates the destruction of your remaining intact ester.
Q3: Why is Argon recommended over Nitrogen for blanketing the reagent vial? A3: While both gases are chemically inert, their physical properties dictate their effectiveness. Argon is significantly denser than ambient air (approx. 1.78 g/L vs. 1.22 g/L). When gently piped into a vial, Argon sinks and forms a heavy, protective physical blanket directly over the ethyl 3-isopropoxybenzoate, efficiently displacing oxygen and atmospheric moisture. Nitrogen (1.16 g/L) is lighter than air and tends to dissipate rapidly into the fume hood, making it less effective for temporary blanketing during aliquoting .
Q4: Why must the vial equilibrate to room temperature before opening? A4: If a vial is opened immediately after removal from a -20°C freezer, room-temperature ambient air rushes in. The moisture in this air will instantly condense on the cold inner walls of the vial and directly onto the reagent. This introduces microscopic water droplets directly into the ester, providing the exact reactant needed for hydrolysis. A strict equilibration period ensures the vial surface is above the dew point .
Part 2: Visualizing the Degradation Pathway
Caption: Reaction pathway of ester hydrolysis yielding an autocatalytic acid product.
Part 3: Quantitative Stability Data
To maximize the shelf-life of ethyl 3-isopropoxybenzoate, temperature and atmospheric controls must be combined. The table below summarizes the expected stability under varying storage conditions.
Table 1: Thermodynamic & Environmental Impact on Ester Stability
| Storage Temperature | Atmosphere | Moisture Control | Estimated Shelf-Life | Primary Degradation Risk |
| 25°C (Room Temp) | Ambient Air | None | < 1 Month | Rapid ambient hydrolysis & autocatalysis |
| 4°C (Refrigerated) | Ambient Air | None | 3 - 6 Months | Condensation upon opening |
| -20°C (Freezer) | Ambient Air | Desiccant Bag | 6 - 12 Months | Slow trace hydrolysis from trapped humidity |
| -20°C (Freezer) | Argon Blanket | Desiccator | > 24 Months | Negligible (Optimal Condition) |
Part 4: Self-Validating Standard Operating Procedure (SOP)
To ensure scientific integrity, the following protocol for aliquoting and storing ethyl 3-isopropoxybenzoate incorporates built-in validation steps. Do not proceed to the next step unless the validation criteria are met.
SOP: Anhydrous Aliquoting and Inert Gas Blanketing
-
Step 1: Solvent Validation (If preparing stock solutions).
-
Action: Perform a Karl Fischer titration on your solvent (e.g., anhydrous DMF or DCM).
-
Validation: Proceed only if water content is strictly <50 ppm . Even "anhydrous" solvents absorb water over time; failing this step guarantees immediate solvolysis.
-
-
Step 2: Temperature Equilibration.
-
Action: Remove the sealed primary vial from the -20°C freezer and place it in a desiccator containing indicating silica gel for 60 minutes.
-
Validation: The exterior of the glass vial must feel completely neutral to the touch (no cold spots) before breaking the seal.
-
-
Step 3: Dry Transfer.
-
Action: Working inside a nitrogen-purged glovebox or a dry chemical fume hood, transfer the required volume into pre-oven-dried amber glass vials. Amber glass prevents secondary photolytic degradation.
-
-
Step 4: Argon Blanketing.
-
Action: Insert a gentle stream of dry Argon gas into the vial's headspace for 10-15 seconds.
-
Validation: Observe the physical displacement of ambient air (Argon's high density will push lighter air out of the neck of the vial).
-
-
Step 5: Hermetic Sealing.
-
Action: Cap the vial immediately using a PTFE-lined screw cap.
-
Causality: PTFE provides an inert, moisture-impermeable barrier, whereas standard rubber septa are highly permeable to atmospheric moisture over time.
-
-
Step 6: Post-Storage Integrity Check (Routine).
-
Action: Before using a stored aliquot in a critical assay, run a baseline HPLC or TLC.
-
Validation: The absence of a highly polar peak/spot (3-isopropoxybenzoic acid) confirms the storage protocol was successful.
-
Caption: Self-validating workflow for anhydrous aliquoting and inert storage.
References
Troubleshooting low conversion in 3-hydroxybenzoate alkylation
Topic: Troubleshooting Low Conversion in O-Alkylation of 3-Hydroxybenzoate Esters Ticket ID: #RXN-3HB-OPT Analyst: Senior Application Scientist
Executive Summary
The alkylation of 3-hydroxybenzoate (typically the methyl or ethyl ester) is a standard Williamson Ether Synthesis. However, users frequently report "low conversion" which is often a misdiagnosis of three distinct failure modes: kinetic stalling (reaction is too slow), thermodynamic inhibition (poor solubility/nucleophilicity), or competitive hydrolysis (ester saponification).
Because 3-hydroxybenzoate contains both a phenolic hydroxyl group (pKa ~9.3) and an ester moiety, the reaction conditions must balance nucleophilicity against base-mediated ester cleavage .
Phase 1: Diagnostic Workflow
Before modifying your protocol, locate your failure mode on the logic tree below.
Figure 1: Diagnostic logic tree for isolating the root cause of low conversion in phenolic ester alkylation.
Phase 2: Troubleshooting Modules
Module A: The "Stalled Reaction" (Kinetics & Solubility)
Symptom: Starting material persists unchanged after 12+ hours. Root Cause: The lattice energy of the base (usually K₂CO₃) is too high for the chosen solvent, preventing the formation of the active phenoxide species.
| Variable | Common Error | Optimized Solution | Technical Rationale |
| Base | K₂CO₃ (Granular) | Cs₂CO₃ (Cesium Carbonate) | The Cesium Effect: The large Cs⁺ cation has a weaker ion-pairing interaction with the phenoxide anion ("naked anion"), increasing nucleophilicity by 10–100x compared to K⁺ or Na⁺ [1]. |
| Catalyst | None | Add TBAI or KI | Phase Transfer/Finkelstein: If using alkyl chlorides or bromides, adding 10 mol% Potassium Iodide (KI) converts them in situ to the more reactive alkyl iodide (Finkelstein reaction) [2]. |
| Solvent | Acetone | DMF or Acetonitrile | Acetone reflux (56°C) is often insufficient for hindered electrophiles. DMF allows higher temperatures (80°C) and better solvates the cation. |
Q: Why not use Sodium Hydride (NaH)? A: While NaH is faster, it is risky for 3-hydroxybenzoates. NaH is extremely basic and often contains hydroxide impurities (unless sublimed), which rapidly hydrolyze the ester group (see Module B). Cs₂CO₃ is the "Goldilocks" base: strong enough to deprotonate phenol (pKa ~10), but non-nucleophilic enough to spare the ester.
Module B: The "Disappearing Product" (Chemoselectivity)
Symptom: Starting material is consumed, but the desired product yield is low. LCMS shows a peak with Mass = (Product - 14) or (SM - 14) corresponding to the free acid. Root Cause: Saponification. The ester group on 3-hydroxybenzoate is labile. If your solvent is "wet" or your base generates hydroxide (OH⁻), you will hydrolyze the ester before you alkylate the phenol.
The Mechanism of Failure:
Corrective Actions:
-
Flame-dry glassware: Essential for scale-up.
-
Dry Solvents: Use DMF stored over molecular sieves (3Å or 4Å).
-
Anhydrous Base: Commercial K₂CO₃ absorbs water. Dry it in an oven at 120°C for 4 hours before use.
Phase 3: The "Gold Standard" Protocol
Use this protocol to validate your system. It incorporates the "Cesium Effect" and Finkelstein catalysis.
Reagents:
-
Methyl 3-hydroxybenzoate (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Potassium Iodide (KI) (0.1 equiv) – Optional, use if Alkyl Halide is a chloride.
-
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Preparation: Charge a flame-dried flask with Methyl 3-hydroxybenzoate, Cs₂CO₃, and KI.
-
Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir for 15 minutes at Room Temperature. Note: The solution may turn yellow/orange as the phenoxide forms.
-
Addition: Add the Alkyl Halide dropwise.
-
Reaction: Heat to 60°C . Monitor by TLC/LCMS at 1 hour and 3 hours.
-
Why 60°C? High enough to drive kinetics, low enough to prevent ester hydrolysis or solvent decomposition.
-
-
Workup (Critical):
-
Dilute with Ethyl Acetate .
-
Wash 3x with Water (to remove DMF).
-
Wash 2x with LiCl (5% aq) (removes residual DMF traces).
-
Dry over Na₂SO₄ and concentrate.[1]
-
Phase 4: Mechanistic Visualization
Figure 2: Competitive pathways. Path A (Green) is the desired SN2 reaction. Path B (Red) represents the irreversible hydrolysis caused by moisture.
References
-
The Cesium Effect in Organic Synthesis Source: Flessner, T. & Doye, S. (1999). Journal of Praktische Chemie. Cesium carbonate is widely recognized for promoting alkylation in sterically hindered or electron-deficient phenols due to the "naked anion" effect. Context: Explains why Cs₂CO₃ outperforms K₂CO₃ in DMF.
-
Finkelstein Reaction Mechanism Source: Master Organic Chemistry. Context: Details the use of Sodium/Potassium Iodide to catalyze SN2 reactions by converting alkyl chlorides/bromides to iodides in situ.
-
Williamson Ether Synthesis Troubleshooting Source: BenchChem Technical Support.[1][2] Context: Provides general troubleshooting for phenol alkylation, specifically addressing base strength and solvent effects.
-
Ester Hydrolysis (Saponification) Source: Chemistry LibreTexts. Context: fundamental mechanism of base-catalyzed ester hydrolysis, the primary side-reaction risk in this protocol.
Sources
Optimizing reflux time for ethyl 3-isopropoxybenzoate production
The following guide is structured as a specialized Technical Support Hub designed for researchers optimizing the production of Ethyl 3-isopropoxybenzoate . It prioritizes mechanistic understanding, troubleshooting, and validated protocols over generic instructions.
Topic: Optimization of Reflux Time & Reaction Kinetics Document ID: TSH-E3IB-001 Status: Active | Level: Senior Scientist / R&D
Executive Summary: The "Golden Window" of Reflux
In the synthesis of ethyl 3-isopropoxybenzoate, "reflux time" is often a misdiagnosed variable. Researchers frequently extend reflux times (12h+) to combat low yields, unaware that the reaction has likely reached thermodynamic equilibrium within the first 3–5 hours.
For this specific substrate, the 3-isopropoxy substituent introduces two critical constraints:
-
Electronic Deactivation: The meta-alkoxy group is electron-withdrawing by induction but electron-donating by resonance. While the meta position minimizes direct resonance interaction with the carbonyl, the inductive effect can slightly reduce the nucleophilicity of the oxygen, altering kinetics compared to unsubstituted benzoic acid.
-
Ether Stability: While isopropyl ethers are generally stable in dilute acid, prolonged exposure to hot, concentrated mineral acids (e.g., H₂SO₄) during extended reflux can trigger partial ether cleavage (de-alkylation), generating the impurity ethyl 3-hydroxybenzoate .
Key Takeaway: Optimization requires shifting the equilibrium (water removal), not just extending time.
Reaction Pathway & Logic Map
The following diagram visualizes the synthesis workflow and the decision logic for optimizing reflux parameters.
Caption: Logic flow for optimizing reflux. Note that low conversion often signals water saturation, not insufficient time.
Technical Troubleshooting & FAQs
Section A: Kinetics & Reflux Duration
Q1: I have refluxed for 24 hours, but my conversion is stuck at ~65%. Should I increase the temperature or time? Answer: Neither. You have hit the Fischer Equilibrium Limit .
-
The Science: Fischer esterification is reversible (
for benzoate esters). Once equilibrium is reached (typically 3–5 hours for this substrate), extending reflux time achieves zero net gain and increases the risk of thermal degradation. -
The Fix: You must break the equilibrium by removing one product (water).
-
Method A (Dean-Stark): Use a binary azeotrope (Ethanol/Toluene) or ternary azeotrope to physically trap water.
-
Method B (Molecular Sieves): Add activated 3Å molecular sieves to the reflux (in a Soxhlet extractor or directly if filtered later). This can push conversion to >95% in the same 4-hour window [1].
-
Q2: Can I use Thionyl Chloride (
-
Mechanism:
converts the acid to the acid chloride in situ, which then reacts with ethanol. This is irreversible and produces and gases, driving the reaction to completion without equilibrium constraints. -
Protocol Adjustment: React 3-isopropoxybenzoic acid with
(1.2 eq) first (reflux 1h), then add Ethanol. Total time is often reduced to <3 hours with >98% yield. Caution: Ensure the isopropoxy ether survives the HCl gas generation (usually stable, but monitor) [2].
Section B: Substrate-Specific Issues
Q3: I see a new spot on TLC appearing after 6 hours. What is it? Answer: It is likely Ethyl 3-hydroxybenzoate (Cleavage Product).
-
Cause: While the isopropyl ether is relatively robust, refluxing in highly acidic ethanolic solutions (especially if
is used) can catalyze the cleavage of the isopropyl group over long periods. -
Prevention:
-
Keep catalyst concentration
. -
Limit reflux time to the "Golden Window" (3–5 hours).
-
Switch to p-Toluenesulfonic acid (pTsOH) , which is often gentler than sulfuric acid for ether-containing substrates [3].
-
Optimized Experimental Protocol
Method: Acid-Catalyzed Fischer Esterification with Chemical Drying Target Scale: 10 mmol
| Parameter | Specification | Rationale |
| Reagent A | 3-Isopropoxybenzoic acid (1.80 g, 10 mmol) | Limiting Reagent |
| Reagent B | Absolute Ethanol (20 mL) | Solvent & Reagent (Large excess drives equilibrium) |
| Catalyst | H₂SO₄ (conc.) - 0.1 mL (~5 mol%) | Sufficient for catalysis; minimizes ether cleavage risk |
| Drying Agent | 3Å Molecular Sieves (2.0 g) | Critical: Scavenges water to break equilibrium |
| Reflux Temp | 78–80 °C (Bath Temp) | Gentle boil; avoid superheating |
| Optimal Time | 4.0 Hours | >95% conversion typically observed by this point |
Step-by-Step Workflow:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Cap the condenser with a drying tube (CaCl₂) to prevent atmospheric moisture entry.
-
Activation: If using molecular sieves, ensure they are activated (heated to 300°C for 3h) prior to use. Add them directly to the flask or in a Soxhlet thimble.
-
Initiation: Dissolve the acid in absolute ethanol. Add H₂SO₄ dropwise with stirring.
-
Reflux: Heat to reflux.[1][2][3][4]
-
T = 0: Mixture is clear/homogeneous.
-
T = 1h: Check TLC (Hexane:EtOAc 8:2). Expect ~50% conversion.
-
T = 4h: Check TLC.[2] If starting material is visible but faint (<5%), terminate.
-
-
Workup: Cool to room temperature. Filter off sieves. Concentrate ethanol in vacuo. Dissolve residue in Ethyl Acetate, wash with sat.[2][4]
(removes unreacted acid) and Brine. Dry over .[2][4]
Validation & Quality Control
Do not rely on time alone. Validate the endpoint using these criteria.
Quantitative Data Summary (Expected)
| Condition | Reflux Time | Yield (%) | Purity (HPLC) | Notes |
| Standard (No drying) | 4 h | 68% | 99% | Equilibrium limited. |
| Standard (No drying) | 24 h | 70% | 94% | Degradation observed. |
| Optimized (w/ Sieves) | 4 h | 96% | >99% | Recommended Process. |
Analytical Checkpoints
-
TLC: Mobile Phase: Hexane/Ethyl Acetate (4:1).
-
Rf (Acid): ~0.1 (streaks).
-
Rf (Ester): ~0.6 (distinct spot).
-
Rf (Impurity - Phenol): ~0.3 (if ether cleavage occurs).
-
-
1H NMR (CDCl3):
-
Look for the disappearance of the carboxylic acid proton (>11 ppm).
-
Confirm the Ethyl quartet (~4.35 ppm) and Isopropyl septet (~4.6 ppm).
-
Critical Check: Ensure the integration ratio of Isopropyl-CH to Aromatic protons remains 1:4. Loss of isopropyl signal indicates cleavage.
-
References
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989. (Standard reference for Fischer Esterification equilibrium and use of drying agents).
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed., Oxford University Press, 2012. (Mechanistic details on Acid Chloride esterification vs Fischer).
-
Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524, 1978. (Discussion on mild esterification catalysts).
-
Master Organic Chemistry. "Fischer Esterification." (General mechanism and equilibrium principles). Link
(Note: While specific kinetic papers for "ethyl 3-isopropoxybenzoate" are rare, the protocols above are derived from standard validated methodologies for meta-substituted benzoic acids.)
Sources
Handling moisture sensitivity of 3-Isopropoxybenzoic acid ethyl ester
Topic: Handling Moisture Sensitivity & Hydrolytic Stability CAS: 6656-99-1 Chemical Family: Benzoate Esters / Alkoxybenzoates[1]
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat 3-Isopropoxybenzoic acid ethyl ester with the same casual handling as ethyl acetate. This is a critical error. While benzoate esters exhibit higher stability than their aliphatic counterparts due to conjugation with the aromatic ring, the meta-isopropoxy substituent introduces specific electronic and lipophilic properties that demand precise handling.
The presence of moisture does not just dilute your reagent; it actively degrades it via hydrolysis, reverting the ester to 3-isopropoxybenzoic acid and ethanol . This degradation is autocatalytic—the carboxylic acid generated lowers the pH, further accelerating hydrolysis.
This guide provides the protocols required to detect, prevent, and remediate moisture contamination to ensure the integrity of your downstream synthesis.
Module 1: Diagnosis & Detection
Q: How do I definitively confirm if my batch is hydrolyzed?
A: Proton NMR (
Diagnostic Markers (CDCl
| Feature | Intact Ester (Target) | Hydrolyzed Impurity (Avoid) |
|---|
| Carbonyl Environment | Ester Carbonyl (
Q: What is the standard for quantifying water content?
A: Visual inspection is insufficient. Use Coulometric Karl Fischer (KF) Titration .
-
Why Coulometric? Volumetric KF is generally for high water content (>1%).[1] For high-purity intermediates where water acts as a stoichiometric poison (e.g., Grignard reactions), you need the ppm-level sensitivity of coulometry.
-
Solvent System: Use a methanol-free anolyte if possible, or standard methanol-based reagents.[1] Benzoates are generally stable in KF media during the short duration of the test.
Module 2: Remediation (Drying Protocols)
Q: My ester is "wet" (>500 ppm H O). Can I use molecular sieves?
A: Yes, but only if activated correctly.[1] We recommend 3A Molecular Sieves over 4A for this ester.[1] While 4A is standard, 3A minimizes the risk of trapping the ethanol byproduct or interacting with the isopropoxy ether linkage in sensitive applications.
Protocol: Sieve Activation & Drying
-
Activation: Heat sieves to 250°C under high vacuum (<1 mbar) for 12 hours. Note: Commercially "activated" sieves are rarely dry enough for sensitive catalysis.[1]
-
Loading: Add 10-20% w/v activated sieves to the liquid ester (or ester solution).
-
Duration: Allow to stand for 24-48 hours.
-
Validation: Re-test with KF. Target should be <50 ppm.
Q: Can I distill this compound to purify it?
A: Yes, but Vacuum Distillation is mandatory.[1]
-
Risk: Atmospheric distillation requires temperatures that may trigger thermal decomposition or ether cleavage of the isopropoxy group.[1]
-
Setup: Use a short-path distillation head. Ensure the system is flushed with dry Nitrogen/Argon before heating.[2][3]
-
Boiling Point: Expect the b.p. to be significantly higher than ethyl benzoate (212°C) due to the increased molecular weight and lipophilicity of the isopropoxy group. Always rely on vacuum (e.g., 0.1 mmHg) to keep the bath temperature below 150°C.
Module 3: Storage & Handling Workflows
Q: What is the optimal storage condition?
A: Store under an inert atmosphere (Argon preferred over Nitrogen due to density) at 2–8°C .
-
Why Cold? Hydrolysis is a kinetic process.[1] Lowering temperature reduces the rate constant (
) of the reaction according to the Arrhenius equation. -
Why Inert? Prevents atmospheric moisture ingress.[1]
Visual Guide: Handling Decision Tree
The following diagram outlines the logical flow for assessing and treating your reagent before use.
Figure 1: Decision matrix for evaluating reagent quality prior to synthesis.[1] Blue nodes indicate analytical steps; Green indicates safe states; Red indicates critical failure points requiring remediation.
Module 4: Application Context (FAQs)
Q: I am using this ester in a Grignard reaction, but the yield is low. Why?
A: This is a classic symptom of "wet" ester or free acid contamination.[1]
-
The Moisture Trap: Grignard reagents (
) are extremely strong bases ( ~50).[1] Any trace water will protonate the Grignard immediately: This destroys your nucleophile before it can attack the ester carbonyl. -
The Acid Trap: If your ester has hydrolyzed even 1%, the free 3-isopropoxybenzoic acid will also quench the Grignard:
Solution: You must dry the ester to <50 ppm water and ensure acid content is non-detectable by NMR.
Q: Why does the isopropoxy group matter for hydrolysis?
A: The isopropoxy group at the meta position exerts an inductive electron-withdrawing effect (due to the oxygen atom) but also a resonance electron-donating effect (though less effective at meta than para).
-
Compared to a simple ethyl benzoate, the meta-alkoxy group slightly deactivates the ring but makes the carbonyl carbon somewhat less electrophilic than a nitro-substituted benzoate.
-
However, the bulky isopropoxy group increases lipophilicity, which can make the separation of the hydrolyzed acid byproduct difficult in aqueous workups (emulsion formation).
References
-
BenchChem. (2025).[1][4][5] A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. Retrieved from [1]
-
Mettler Toledo. (n.d.).[1] Karl Fischer Titration Guide - Extraction and Dissolution of Esters. Retrieved from [1]
-
University of Victoria. (n.d.).[1] Using Molecular Sieves for Solvent Drying: A Technical Protocol. Retrieved from [1]
-
National Institutes of Health (NIH). (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [1]
-
Sigma-Aldrich. (2019).[1] Molecular Sieves: Activation and Application in Organic Synthesis. Retrieved from [1]
Sources
Technical Support Center: Purification of Ethyl 3-Isopropoxybenzoate
Case ID: #E3IB-PUR-001 Status: Active Topic: Separation of Ethyl 3-isopropoxybenzoate from Starting Materials (Ethyl 3-hydroxybenzoate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
User Query: "I am synthesizing ethyl 3-isopropoxybenzoate via O-alkylation of ethyl 3-hydroxybenzoate. I am struggling to completely remove the unreacted starting material."
Technical Assessment: The synthesis typically involves a Williamson ether synthesis or a Mitsunobu reaction.[1] The core separation challenge lies in distinguishing the product (an ether-ester) from the starting material (a phenolic ester). While their boiling points may be high, their acid-base properties differ significantly.[1]
The Reaction Landscape:
-
Target: Ethyl 3-isopropoxybenzoate (Lipophilic, Non-acidic).[1]
-
Starting Material (SM): Ethyl 3-hydroxybenzoate (Phenolic, Weakly Acidic, pKa ~9.2).[1]
-
Impurity: Isopropyl halide (Volatile) or Diisopropyl azodicarboxylate (if Mitsunobu).[1]
Troubleshooting Guide (Q&A Format)
Issue 1: Chemical Removal of Starting Material
Q: "Can I wash the reaction mixture with base to remove the unreacted phenol? I'm worried about the ethyl ester."
A: Yes, but you must select your base carefully to avoid saponification (hydrolysis) of your product.[1]
The starting material, Ethyl 3-hydroxybenzoate , possesses a phenolic hydroxyl group with a pKa of approximately 9.2 [1]. This allows it to be deprotonated and moved into the aqueous phase, while your product (Ethyl 3-isopropoxybenzoate) remains in the organic phase.
Protocol A: The "Safe" Method (Potassium Carbonate)
-
Mechanism: Carbonate (
of conjugate acid 10.[1]3) is strong enough to deprotonate the phenol ( 9.[1]2) without rapidly attacking the ethyl ester.[1] -
Procedure: Wash the organic layer (Ether or EtOAc) 3 times with 10% aqueous
.[1] -
Validation: Spot the organic layer on a TLC plate against the SM.[1] If SM persists, repeat the wash.
Protocol B: The "Aggressive" Method (Cold Sodium Hydroxide)
-
Risk: Hydroxide is a potent nucleophile and can hydrolyze your ethyl ester to the carboxylic acid (3-isopropoxybenzoic acid).[1]
-
Procedure: If Protocol A fails, use 0.5 M NaOH , but perform the wash at 0°C (ice bath) and separate the layers immediately (within <2 minutes). Follow instantly with a dilute acid wash (0.1 M HCl) to neutralize residual base in the organic layer.[1]
Issue 2: Chromatography Difficulties
Q: "My TLC shows the product and starting material running close together. How do I optimize the separation?"
A: The separation is governed by the polarity difference between the free phenolic -OH and the capped isopropoxy ether.
-
Stationary Phase: Silica Gel 60.[1]
-
Mobile Phase: The phenol (SM) is significantly more polar due to hydrogen bonding capabilities.[1]
-
Visualization: Both compounds are UV active (254 nm).[1]
-
Differentiation: Dip the plate in Ferric Chloride (
) solution. The unreacted phenolic SM will stain a distinct color (often purple/blue), while the product will not stain.
-
Issue 3: Emulsion Formation
Q: "During the aqueous workup, I formed a thick emulsion that won't separate."
A: This is common in Williamson ether syntheses, often caused by the density similarity between the solvent and water, or the presence of fine inorganic salts (KBr/KI).
Troubleshooting Steps:
-
Filtration: Before adding water, filter the reaction mixture through a Celite pad to remove solid inorganic salts (
, ).[1] -
Brine: Add saturated NaCl (brine) to the aqueous layer to increase density and ionic strength.[1]
-
Solvent Swap: If using DCM (dichloromethane), emulsions are frequent.[1] Switch to Diethyl Ether or MTBE (Methyl tert-butyl ether) for the extraction; these separate more cleanly from basic aqueous solutions.[1]
Visualized Workflows
Diagram 1: Purification Decision Tree
This logic flow guides you through the purification process based on the impurity profile.
Caption: Decision tree for selecting the appropriate chemical workup versus physical separation method.
Diagram 2: Chemical Species & Polarity
Understanding the molecular differences driving the separation.[1]
Caption: Mechanistic basis for separation via Chromatography (Silica interaction) and Extraction (Base interaction).
Quantitative Data & Properties
Table 1: Physicochemical Properties for Separation
| Property | Starting Material (Ethyl 3-hydroxybenzoate) | Product (Ethyl 3-isopropoxybenzoate) | Separation Implication |
| Molecular Weight | 166.17 g/mol | 208.25 g/mol | Minimal impact on separation.[1] |
| Acidity (pKa) | ~9.2 (Phenolic OH) [1] | N/A (No acidic protons) | Critical: Allows base extraction of SM.[1] |
| TLC Behavior | Lower Rf (More Polar) | Higher Rf (Less Polar) | Product elutes first on Silica.[1] |
| UV Activity | Yes (254 nm) | Yes (254 nm) | Both visible; use stain to distinguish.[1] |
| Stain Reaction | Use |
Detailed Experimental Protocol (Best Practice)
Objective: Isolate Ethyl 3-isopropoxybenzoate from a Williamson Ether Synthesis reaction mixture.
-
Quench: Pour the reaction mixture (e.g., in DMF or Acetone) into 5 volumes of ice-cold water.
-
Extraction: Extract with Diethyl Ether (
) or Ethyl Acetate ( ) (3x).-
Note: If DMF was the solvent, ensure thorough water washes (5x) to remove DMF from the organic layer, as DMF interferes with chromatography.
-
-
Chemical Purification (The Wash):
-
Drying: Dry over anhydrous
or . Filter and concentrate in vacuo. -
Final Purification: Perform Flash Column Chromatography.
-
Load crude oil onto a silica column.[1]
-
Elute with Hexanes:EtOAc (90:10) .
-
Collect fractions. The Product is the faster-moving spot.
-
References
-
PubChem. (n.d.).[1] Ethyl 3-hydroxybenzoate Compound Summary. National Center for Biotechnology Information.[1] Retrieved March 6, 2026, from [Link]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Refer to General Methods for Williamson Ether Synthesis).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanisms of Nucleophilic Substitution and Phenol Acidity).
Sources
Technical Support Center: Stability & Handling of 3-Isopropoxybenzoic Acid Ethyl Ester Under Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical behaviors, troubleshooting steps, and validated protocols for handling 3-Isopropoxybenzoic acid ethyl ester (Ethyl 3-isopropoxybenzoate) in acidic environments.
This guide moves beyond basic instructions by explaining the causality behind molecular degradation, ensuring your experimental workflows are robust, reproducible, and scientifically sound.
Core Chemical Stability & Degradation Pathways
3-Isopropoxybenzoic acid ethyl ester contains two distinct functional groups that dictate its stability profile under acidic conditions: an ethyl ester and an aryl-alkyl ether (the isopropoxy group). Understanding the mechanistic vulnerabilities of these groups is critical for preventing unwanted degradation during synthesis, workup, or formulation.
The Mechanisms of Acidic Degradation
-
AAC2 Ester Hydrolysis (Primary Pathway): Under typical aqueous acidic conditions (e.g., dilute HCl or H₂SO₄), the molecule undergoes Acid-Catalyzed Acyl Cleavage. The mechanism is initiated by the protonation of the ester's carbonyl oxygen. This protonation significantly increases the electrophilicity of the carbonyl carbon, allowing even weak nucleophiles like water to attack and form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as a leaving group, yielding 3-isopropoxybenzoic acid . Because this is an equilibrium process, excess water drives the reaction forward.
-
Ether Cleavage (Secondary/Harsh Pathway): The isopropoxy ether linkage is highly stable to mild aqueous acids. However, if exposed to strong, nucleophilic acids (e.g., concentrated HBr or HI) at elevated temperatures, the ether oxygen becomes protonated. The subsequent SN1 or SN2 attack by the halide ion cleaves the ether, yielding 3-hydroxybenzoic acid and an isopropyl halide.
Fig 1. Acid-catalyzed degradation pathways of 3-Isopropoxybenzoic acid ethyl ester.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I am observing rapid loss of my compound during an acidic aqueous workup (pH < 2). What is the root cause, and how can I prevent it?
Root Cause: You are observing acid-catalyzed ester hydrolysis. Because the reaction rate is directly proportional to the hydronium ion concentration [H⁺], highly acidic conditions accelerate the formation of 3-isopropoxybenzoic acid . Furthermore, if your workup is performed at room temperature or higher, the thermal energy overcomes the activation barrier for the tetrahedral intermediate formation. Solution:
-
Temperature Control: Perform the acidic wash over an ice bath (0–4°C) to kinetically freeze the hydrolysis pathway.
-
Time Management: Minimize the residence time of the compound in the acidic aqueous phase. Rapidly phase-separate and neutralize the organic layer with a mild base (e.g., saturated NaHCO₃).
Q2: My LC-MS analysis shows a secondary degradation peak at m/z 137 (negative ion mode). Where is this coming from?
Root Cause: An m/z of 137 [M-H]⁻ corresponds to 3-hydroxybenzoic acid (Molecular Weight: 138 g/mol ). This indicates that your conditions were harsh enough to induce ether cleavage. This typically occurs if you are using strong Lewis acids (like BBr₃) or hot hydrohalic acids (HBr/HI) during your synthetic steps. Solution: If low pH is strictly required for your assay but ether cleavage is occurring, switch to a non-nucleophilic acid such as Trifluoroacetic acid (TFA) or dilute Sulfuric acid (H₂SO₄). Without a strong nucleophile (like Br⁻ or I⁻), the protonated ether cannot easily undergo the cleavage step.
Q3: How do temperature and pH quantitatively impact the stability of this ester?
A3: The rate of ester hydrolysis is highly dependent on both pH and temperature. Below is a reference data table summarizing the expected stability profile. Note: These are empirical estimates based on standard ethyl benzoate derivative kinetics.
| pH Level | Temperature (°C) | Estimated Half-Life (t½) | Primary Degradant Observed |
| 1.0 (Dilute HCl) | 60°C | < 2 hours | 3-Isopropoxybenzoic acid |
| 1.0 (Dilute HCl) | 25°C | ~ 48 hours | 3-Isopropoxybenzoic acid |
| 3.0 (Buffer) | 25°C | > 14 days | 3-Isopropoxybenzoic acid |
| < 0 (Conc. HBr) | 80°C | < 1 hour | 3-Hydroxybenzoic acid (Ether cleavage) |
Standard Operating Procedure: Forced Degradation (Acid Stress) Assay
To accurately profile the stability of 3-Isopropoxybenzoic acid ethyl ester for drug development or formulation, you must perform a forced degradation assay.
Self-Validating Principle: A scientifically rigorous protocol must prove its own validity. This procedure includes a mandatory "Neutral Control" (pH 7 buffer). If degradation is observed in the neutral control, your compound is degrading via thermal or oxidative pathways, not acid catalysis, thereby preventing false-positive interpretations of acid instability.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 3-Isopropoxybenzoic acid ethyl ester in HPLC-grade Acetonitrile (MeCN) to a concentration of 1 mg/mL. Causality: MeCN is chosen as the co-solvent because it is aprotic and will not participate in transesterification (unlike methanol or ethanol).
-
Acid Addition: In a sealed HPLC vial, mix 500 µL of the sample solution with 500 µL of 0.1 M HCl (aqueous).
-
Control Preparation (Validation Step): In a separate vial, mix 500 µL of the sample solution with 500 µL of pH 7.0 Phosphate Buffer.
-
Incubation: Incubate both vials in a thermomixer at 40°C for 24 to 48 hours.
-
Quenching: Stop the reaction by neutralizing the acidic sample with 500 µL of 0.1 M NaOH. Causality: Quenching prevents further hydrolysis while the sample sits in the autosampler queue.
-
Analysis: Inject 10 µL into an LC-UV/MS system (C18 column, Water/MeCN gradient with 0.1% Formic Acid). Monitor the disappearance of the parent peak and the emergence of the 3-isopropoxybenzoic acid peak.
Fig 2. Step-by-step workflow for the self-validating forced acid degradation assay.
References
Validation & Comparative
A Senior Scientist’s Guide to the 1H NMR Analysis of 3-Isopropoxybenzoic Acid Ethyl Ester: A Comparative Approach
In the rigorous field of chemical research and pharmaceutical development, the unambiguous characterization of molecular structure is a foundational pillar of success. Trivial errors in structural assignment can lead to the invalidation of extensive biological or material science data. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the preeminent tool for the structural elucidation of organic molecules in solution.
This guide provides an in-depth analysis of a common organic building block, 3-isopropoxybenzoic acid ethyl ester. We will move beyond a simple recitation of data to explain the causal relationships behind spectral features. By grounding our analysis in established principles and comparing the insights from 1H NMR with those from complementary techniques, we will construct a self-validating system for structural confirmation, reflecting the standards of practice in a modern research environment.
Part 1: Deconstructing the Predicted 1H NMR Spectrum
Before approaching the instrument, a seasoned scientist first analyzes the target structure to predict the expected 1H NMR spectrum. This theoretical exercise is crucial for an efficient and accurate interpretation of the experimental data. The structure of 3-isopropoxybenzoic acid ethyl ester contains four distinct, non-equivalent proton environments, each of which will generate a unique signal.
Molecular Structure of 3-Isopropoxybenzoic Acid Ethyl Ester
The predicted spectral data is summarized below. The rationale for each assignment is critical for understanding the interplay of electronic and structural factors that govern the spectrum.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons | 7.0 – 7.8 | Multiplet (m) | 4H | Protons directly attached to an aromatic ring are significantly deshielded due to the ring current effect, placing them in the 6.5-8.0 ppm region.[1][2] The specific shifts and complex splitting arise from the electronic effects of the electron-donating isopropoxy group and the electron-withdrawing ethyl ester group at the meta-position.[3] |
| Isopropyl Methine (CH) | 4.5 – 4.7 | Septet (sept) | 1H | This proton is attached to a carbon bonded to an electronegative oxygen atom, causing a significant downfield shift.[4][5] It is adjacent to six equivalent protons on the two methyl groups, leading to a septet according to the n+1 rule (6+1=7).[6][7] |
| Ethyl Methylene (OCH₂) | 4.3 – 4.4 | Quartet (q) | 2H | Similar to the isopropyl methine, these protons are deshielded by the adjacent oxygen of the ester group, placing them in the 3.7-4.1 ppm range.[8] They are coupled to the three protons of the adjacent methyl group, resulting in a quartet (3+1=4).[6][9] |
| Ethyl Methyl (CH₃) | 1.3 – 1.4 | Triplet (t) | 3H | These protons are in a typical aliphatic environment but are slightly deshielded by the nearby ester functionality. They are coupled to the two protons of the methylene group, splitting the signal into a triplet (2+1=3).[10][11] |
| Isopropyl Methyls (2 x CH₃) | ~1.3 | Doublet (d) | 6H | These six protons are chemically equivalent due to free rotation. They are adjacent to the single methine proton, which splits their signal into a doublet (1+1=2).[7][9] Their signal is a classic indicator of an isopropyl group.[4] |
Part 2: The Power of a Multi-Technique Approach: A Comparative Analysis
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹³C NMR Spectroscopy | Number and electronic environment of unique carbon atoms. | Unambiguously confirms the presence of all 12 carbon atoms in the molecule, including the quaternary carbons and the ester carbonyl (~166 ppm) which are invisible in ¹H NMR. | Provides no direct information on proton connectivity (J-coupling). It is also inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on vibrational frequencies. | Provides definitive evidence for the ester functional group via the strong C=O stretch (~1710-1730 cm⁻¹). It also confirms C-O ether and ester bonds and distinguishes between aromatic and aliphatic C-H bonds. | Provides minimal information about the overall carbon skeleton or the specific substitution pattern on the aromatic ring. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Yields the precise molecular weight, allowing for the confirmation of the molecular formula (C₁₂H₁₆O₃). Fragmentation analysis can reveal the loss of characteristic fragments, such as the ethyl group (-29 Da) or the isopropoxy group (-59 Da), supporting the proposed structure. | Cannot distinguish between isomers (e.g., 2-isopropoxy vs. 3-isopropoxy vs. 4-isopropoxy isomers) without extensive fragmentation analysis or comparison to a known standard. |
Part 3: A Validated Experimental Workflow
The quality of spectroscopic data is directly dependent on the rigor of the experimental procedure. The following protocol outlines a standard operating procedure for the acquisition and analysis of a high-quality 1H NMR spectrum.
Caption: Standard workflow for structural elucidation using 1H NMR spectroscopy.
Conclusion
The structural analysis of 3-isopropoxybenzoic acid ethyl ester serves as an excellent case study in the application of modern spectroscopic methods. A detailed interpretation of its 1H NMR spectrum, founded on established chemical principles, provides a clear and comprehensive picture of its molecular architecture. The characteristic signals of the ethyl and isopropyl groups are readily identifiable, and the complex multiplet in the aromatic region is fully consistent with a 1,3-disubstituted benzene ring.
For the research and drug development professional, however, the analysis does not end there. The highest level of confidence is achieved only when the primary 1H NMR data is corroborated by complementary techniques. By integrating insights from 13C NMR, IR, and MS, we construct a network of evidence that makes the final structural assignment robust, reliable, and scientifically sound.
References
- Organic Chemistry Tutor. "Common HNMR Patterns." Organic Chemistry Tutor, Accessed March 5, 2026.
- University of Wisconsin. "Common 1H NMR Splitting Patterns." University of Wisconsin-Madison, Accessed March 5, 2026.
- TMP Chem. "Lec16 - 1H NMR: Splitting of Common Substituents." YouTube, May 16, 2021.
- Facey, G. "Second Order 1H NMR Spectra of Isopropyl Groups." University of Ottawa NMR Facility Blog, July 18, 2008.
- O'Connor, J.M. "H-NMR: Some Familiar Groups that can become Easy to Recognize." University of California, San Diego, Accessed March 5, 2026.
- University of Wisconsin-Milwaukee. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." University of Wisconsin-Milwaukee, Accessed March 5, 2026.
- Wishart, D.S., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Magnetic Resonance in Chemistry, May 19, 2024.
- Chem LibreTexts. "1H NMR Chemical Shifts." University of California, Davis, December 28, 2020.
- KPU Pressbooks. "6.6 ¹H NMR Spectra and Interpretation (Part I)." Organic Chemistry I, Accessed March 5, 2026.
- Chemistry with Caroline. "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)." YouTube, October 6, 2021.
- Royal Society of Chemistry. "Supporting information." RSC Publishing, Accessed March 5, 2026.
- Brown, P. "Interpreting the 1H NMR spectrum of ethyl ethanoate (ethyl acetate)." Doc Brown's Chemistry, March 3, 2026.
- UCLA Chemistry. "NMR: Novice Level, Spectrum 17." UCLA, Accessed March 5, 2026.
- Chemistry Steps. "NMR Chemical Shift Values Table." Chemistry Steps, August 1, 2024.
- A-level Chemistry. "NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters." YouTube, March 20, 2024.
- Compound Interest. "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES." Compound Interest, 2015.
- Chem LibreTexts. "15.7: Spectroscopy of Aromatic Compounds." University of California, Davis, March 17, 2024.
- University of Potsdam. "1H NMR Spectroscopy." University of Potsdam, Accessed March 5, 2026.
- Millersville University. "Table of Characteristic Proton NMR Shifts." Millersville University, Accessed March 5, 2026.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 6. askthenerd.com [askthenerd.com]
- 7. youtube.com [youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 3-isopropoxybenzoate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of chemical analysis. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of ethyl 3-isopropoxybenzoate. By understanding the fragmentation pathways, researchers can confidently identify this molecule and distinguish it from isomeric and related structures. Furthermore, this guide will compare the utility of mass spectrometry with other common analytical techniques for the characterization of this compound.
Predicted Electron Ionization (EI) Fragmentation Pattern of Ethyl 3-isopropoxybenzoate
The primary fragmentation pathways are expected to originate from the two functional groups: the ethyl ester and the isopropoxy ether.
1. Fragmentation of the Ethyl Ester Group:
The fragmentation of the ethyl ester moiety is anticipated to follow pathways observed for similar benzoate esters, such as ethyl benzoate.[1][2][3][4][5]
-
Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the ester C-O bond will result in the formation of the 3-isopropoxybenzoyl cation at m/z 163 . This is often a prominent peak in the spectra of ethyl esters.
-
Formation of the Benzoyl Cation: Subsequent loss of the isopropoxy group as a radical from the m/z 163 ion is unlikely. Instead, a more probable pathway to a related key fragment involves the initial loss of the isopropoxy group.
-
McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen, this process involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da). This would lead to a fragment ion at m/z 180 .[6]
-
Formation of the 3-isopropoxybenzoic acid radical cation: Following the McLafferty rearrangement, the resulting ion can be represented as the radical cation of 3-isopropoxybenzoic acid.
2. Fragmentation of the Isopropoxy Ether Group:
The isopropoxy group will also direct fragmentation, consistent with the behavior of alkyl aryl ethers.[7][8][9][10]
-
Alpha-Cleavage (Loss of a Methyl Radical): The cleavage of a C-C bond adjacent to the ether oxygen is a common pathway. Loss of a methyl radical (•CH3) from the isopropyl group will produce a stable oxonium ion at m/z 193 .
-
Loss of Propene: A rearrangement reaction involving the transfer of a hydrogen atom from a methyl group to the aromatic ring or the ether oxygen can lead to the elimination of a neutral propene molecule (42 Da). This would result in the formation of the ethyl 3-hydroxybenzoate radical cation at m/z 166 .
-
Cleavage of the Aryl-Oxygen Bond: The bond between the aromatic ring and the ether oxygen can cleave, leading to the formation of a phenoxy radical and an isopropyl cation at m/z 43 . The ion at m/z 43 is a very common fragment for isopropyl-containing compounds.[11]
3. Secondary and Aromatic Ring Fragmentations:
The initial primary fragments will likely undergo further fragmentation:
-
Decarbonylation: The benzoyl-type cations can lose carbon monoxide (CO, 28 Da). For example, the 3-isopropoxybenzoyl cation (m/z 163) could lose CO to yield an ion at m/z 135 .
-
Aromatic Ring Fragmentation: The phenyl cation at m/z 77 is a common fragment in the mass spectra of many aromatic compounds, arising from the cleavage of substituents from the ring.[1] Further fragmentation of the aromatic ring can lead to smaller ions, such as the one at m/z 51 .[1]
The following diagram illustrates the predicted major fragmentation pathways for ethyl 3-isopropoxybenzoate.
Caption: Predicted EI-MS fragmentation of ethyl 3-isopropoxybenzoate.
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns, a comprehensive characterization often relies on complementary analytical techniques.
| Analytical Technique | Information Provided | Advantages for Ethyl 3-isopropoxybenzoate | Disadvantages for Ethyl 3-isopropoxybenzoate |
| Electron Ionization Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity, provides a unique "fingerprint" spectrum, and allows for the identification of key functional groups through characteristic losses. | The molecular ion may be weak or absent for some compounds. Isomers can sometimes produce similar fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and stereochemistry. | Provides unambiguous structural determination by showing distinct signals for the ethyl, isopropyl, and aromatic protons and carbons.[2] 2D NMR techniques (COSY, HSQC, HMBC) can establish the complete connectivity of the molecule. | Lower sensitivity compared to mass spectrometry, requires a larger sample amount, and the sample must be soluble in a suitable deuterated solvent. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Can confirm the presence of the ester carbonyl group (strong absorption around 1720-1740 cm⁻¹) and the C-O bonds of the ester and ether (absorptions in the 1000-1300 cm⁻¹ region). Also shows aromatic C-H and C=C absorptions. | Provides limited information about the overall molecular structure and connectivity. It is primarily a tool for functional group identification. |
| Gas Chromatography (GC) | Separation of the compound from a mixture and determination of its purity. Provides retention time as a characteristic property. | When coupled with a mass spectrometer (GC-MS), it is a powerful tool for the separation and identification of volatile compounds like ethyl 3-isopropoxybenzoate. | The compound must be volatile and thermally stable. Provides no structural information on its own. |
Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum
The following is a generalized protocol for acquiring an EI mass spectrum of ethyl 3-isopropoxybenzoate using a gas chromatograph-mass spectrometer (GC-MS) system. The specific parameters may need to be optimized for the instrument in use.
Objective: To obtain a high-quality electron ionization mass spectrum of ethyl 3-isopropoxybenzoate for structural confirmation.
Materials:
-
Ethyl 3-isopropoxybenzoate sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument equipped with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the ethyl 3-isopropoxybenzoate sample in a high-purity volatile solvent (e.g., 1 mg/mL in dichloromethane). The concentration should be optimized to avoid overloading the GC column and the mass spectrometer detector.
-
Rationale: Dilution is crucial to ensure proper vaporization in the injector and good chromatographic peak shape.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column) suitable for the analysis of aromatic esters.
-
Oven Temperature Program: Start with an initial oven temperature that allows for good separation from the solvent and any impurities (e.g., 50 °C for 1-2 minutes). Then, ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature that is sufficient to elute the compound in a reasonable time (e.g., 280 °C).
-
Rationale: A temperature program is used to achieve good separation of components in a mixture and to ensure that the analyte elutes as a sharp peak.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer Interface: Set the transfer line temperature to be equal to or slightly higher than the final oven temperature to prevent condensation of the analyte (e.g., 280 °C).
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: Set to the standard 70 eV.
-
Rationale: 70 eV is the standard ionization energy used for EI-MS, as it provides reproducible fragmentation patterns that can be compared to library spectra.
-
Mass Range: Scan a mass range that will encompass the molecular ion and all expected fragments (e.g., m/z 40-300).
-
Source Temperature: Set the ion source temperature according to the manufacturer's recommendation (e.g., 230 °C).
-
-
Data Acquisition and Analysis:
-
Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS system.
-
Acquire the data.
-
After the run is complete, analyze the total ion chromatogram (TIC) to identify the peak corresponding to ethyl 3-isopropoxybenzoate.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Interpret the mass spectrum by identifying the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and with library spectra if available.
-
Conclusion
The structural elucidation of ethyl 3-isopropoxybenzoate can be effectively achieved through electron ionization mass spectrometry. By understanding the characteristic fragmentation pathways of the ethyl ester and isopropoxy ether moieties, a detailed and reliable interpretation of the mass spectrum is possible. While EI-MS provides invaluable information regarding the molecular weight and structural features, a comprehensive and unambiguous characterization is best accomplished by integrating data from complementary techniques such as NMR and IR spectroscopy. This multi-technique approach ensures the highest level of confidence in the structural assignment for researchers in various scientific disciplines.
References
-
MassBank. (2008, October 21). ETHYL BENZOATE; EI-B; MS. [Link]
-
Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. [Link]
-
PubChem. (n.d.). Ethyl benzoate. Retrieved March 7, 2024, from [Link]
-
PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link]
-
PubMed. (2020, February 15). Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement. [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
-
Vaia. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. [Link]
-
mzCloud. (2015, February 26). Ethyl benzoate. [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl benzoate (FDB012197). [Link]
-
PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]
-
NIST WebBook. (n.d.). Ethyl 3-hydroxybenzoate. [Link]
-
Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. [Link]
-
Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. [Link]
-
PubChem. (n.d.). (1-Methylethoxy)benzene. Retrieved March 7, 2024, from [Link]
-
MS Wil. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. [Link]
-
SIELC Technologies. (2018, May 16). Isopropyl phenyl ether. [Link]
-
MassBank. (2008, October 21). ISOPROPYL BENZOATE; EI-B; MS. [Link]
-
YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
PubChem. (n.d.). Isopropyl 2-isopropylphenyl ether. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Di-isopropyl ether-simplified mass spectrum[1]. [Link]
-
PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]
-
ResearchGate. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]
-
ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
Sources
- 1. massbank.eu [massbank.eu]
- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl benzoate(93-89-0) MS [m.chemicalbook.com]
- 4. mzCloud – Ethyl benzoate [mzcloud.org]
- 5. Showing Compound Ethyl benzoate (FDB012197) - FooDB [foodb.ca]
- 6. Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propose a fragmentation to account for each numbered peak in the ... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. vaia.com [vaia.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparing lipophilicity of ethyl 3-isopropoxybenzoate vs ethyl 3-methoxybenzoate
This guide provides an in-depth technical comparison of the lipophilicity profiles of Ethyl 3-isopropoxybenzoate and Ethyl 3-methoxybenzoate . It is designed for researchers in medicinal chemistry and drug development who require actionable data on structure-property relationships (SPR) to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Executive Summary
Ethyl 3-isopropoxybenzoate exhibits significantly higher lipophilicity than Ethyl 3-methoxybenzoate , with a calculated LogP difference of approximately +1.0 log unit . This shift is driven by the steric and hydrophobic expansion of the alkyl ether side chain (isopropyl vs. methyl).
-
Ethyl 3-methoxybenzoate: Moderate lipophilicity (LogP ~2.7), suitable for general systemic distribution.
-
Ethyl 3-isopropoxybenzoate: Enhanced lipophilicity (Predicted LogP ~3.7), indicating higher membrane permeability and potential for blood-brain barrier (BBB) penetration, but reduced aqueous solubility.
Chemical Identity & Structural Basis
The fundamental difference lies in the alkoxy substituent at the meta position of the benzoate core. This structural variation dictates the hydrophobic interaction potential with biological membranes.[1]
| Feature | Ethyl 3-methoxybenzoate | Ethyl 3-isopropoxybenzoate |
| CAS Number | 10259-22-0 | 205045-49-4 |
| Molecular Formula | ||
| Molecular Weight | 180.20 g/mol | 206.24 g/mol |
| Substituent | Methoxy ( | Isopropoxy ( |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M, +I) |
| Steric Bulk (MR) | Low | Moderate |
Theoretical Framework: Hansch Analysis
The lipophilicity shift can be rationalized using Hansch substituent constants (
- : ~0.56
- : ~1.53[3]
Replacing a methyl group with an isopropyl group adds two methylene units (
Figure 1: Structural modification impact on lipophilicity. The transition from methoxy to isopropoxy introduces significant hydrophobic bulk.
Comparative Lipophilicity Data
The following data aggregates experimental values (where available) and high-fidelity computed values (XLogP3) widely accepted in early-stage drug discovery.
| Compound | XLogP3 (Computed) | Experimental LogP Consensus | Predicted Water Solubility |
| Ethyl 3-methoxybenzoate | 2.7 [1] | ~2.7 | Moderate (~500 mg/L) |
| Ethyl 3-isopropoxybenzoate | 3.7 (Est.) | N/A* | Low (~50 mg/L) |
*Note: Direct experimental LogP for the isopropoxy derivative is not standard in public databases; the value is derived from the validated methoxy anchor plus the fragment contribution of the isopropyl group.
Implications:
-
LogP < 3 (Methoxy): Ideal for oral bioavailability with balanced solubility/permeability (Lipinski's Rule of 5 compliant).[1]
-
LogP > 3.5 (Isopropoxy): Increases risk of high plasma protein binding and metabolic clearance, but improves passive diffusion across lipid-rich barriers.
Experimental Methodologies
To validate these values in your specific assay buffer, two protocols are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).
Method A: Shake-Flask Protocol (OECD 107)
This method directly measures the partition coefficient (
Protocol Steps:
-
Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.
-
Dissolution: Dissolve the test compound in the water-saturated n-octanol phase.
-
Equilibration: Mix the two phases vigorously for 30 minutes, then centrifuge to separate.
-
Quantification: Analyze the concentration of the compound in both phases using UV-Vis spectroscopy or HPLC.
-
Calculation:
.
Figure 2: Standard Shake-Flask methodology for determining absolute LogP.
Method B: RP-HPLC Estimation (OECD 117)
For rapid comparison of the two compounds, Reversed-Phase HPLC correlates retention time (
Protocol Steps:
-
Column: C18 Reverse Phase column.
-
Mobile Phase: Isocratic Methanol/Water (e.g., 75:25).
-
Calibration: Run a set of reference standards with known LogP values (e.g., Toluene, Ethylbenzene).
-
Measurement: Inject Ethyl 3-methoxybenzoate and Ethyl 3-isopropoxybenzoate.
-
Correlation: Calculate the capacity factor
. Plot vs. LogP of standards to interpolate the test compounds.
-
Expected Result: Ethyl 3-isopropoxybenzoate will elute later (higher
) than Ethyl 3-methoxybenzoate due to stronger interaction with the hydrophobic C18 stationary phase.
Implications for Drug Development
The choice between these two esters depends on the desired pharmacokinetic profile.
Blood-Brain Barrier (BBB) Permeability
-
Ethyl 3-isopropoxybenzoate: The higher lipophilicity (LogP ~3.7) significantly enhances passive diffusion across the BBB. If the target is in the CNS, this analogue is superior.
-
Ethyl 3-methoxybenzoate: With a LogP of 2.7, it will cross the BBB but may be more susceptible to efflux transporters.
Metabolic Stability
-
Methoxy: The methyl ether is susceptible to O-demethylation by Cytochrome P450 enzymes (CYP2D6), generating a phenol.
-
Isopropoxy: The isopropyl group is sterically bulkier, potentially hindering enzymatic attack at the ether oxygen. However, the isopropyl group itself introduces new sites for oxidation (hydroxylation at the tertiary carbon).
Solubility
-
Formulation Risk: The isopropoxy derivative will have significantly lower aqueous solubility, potentially requiring lipid-based formulations or co-solvents (e.g., PEG400) for in vivo dosing.
References
-
PubChem. (2025).[4] Ethyl 3-methoxybenzoate (Compound).[5][4][6][7][8][9][10][11] National Library of Medicine. Available at: [Link]
-
NIST. (2024).[5] Ethyl 3-methoxybenzoate Gas Phase Spectrum. National Institute of Standards and Technology.[10] Available at: [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. 954223-92-8|Ethyl 3-(azetidin-3-yloxy)benzoate|BLD Pharm [bldpharm.com]
- 4. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-methoxybenzoate 10259-22-0 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. Ethyl-3-methoxybenzoate (CAS 10259-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. molforge.ai [molforge.ai]
- 10. Ethyl-3-methoxybenzoate [webbook.nist.gov]
- 11. Ethyl-3-methoxybenzoate [webbook.nist.gov]
A Senior Application Scientist's Guide to the HPLC Analysis of 3-Isopropoxybenzoic Acid Ethyl Ester: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of chemical entities is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Isopropoxybenzoic acid ethyl ester, a common intermediate in pharmaceutical synthesis. We will explore an optimized HPLC method, compare it with a less-refined approach to highlight key analytical principles, and provide a comparative overview with an alternative technique, Gas Chromatography (GC).
The Critical Role of HPLC in Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. Its versatility, sensitivity, and broad applicability make it an indispensable tool in drug discovery, development, and quality control. The retention time (tR) of an analyte, the time it takes for it to pass through the column, is a critical parameter for its identification. However, this retention time is highly dependent on the chromatographic conditions.[1][2] This guide will delve into the practical aspects of method development and optimization for 3-Isopropoxybenzoic acid ethyl ester.
Comparative Analysis of HPLC Methods for 3-Isopropoxybenzoic Acid Ethyl Ester
To illustrate the importance of method optimization, we present a comparison between a well-developed, robust HPLC method and a sub-optimal approach for the analysis of 3-Isopropoxybenzoic acid ethyl ester.
| Parameter | Optimized Method | Sub-Optimal Method | Rationale for Optimization (Expert Insights) |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 5 µm | The longer C18 column provides a greater surface area for interaction, leading to better retention and resolution of the relatively non-polar 3-Isopropoxybenzoic acid ethyl ester. The C8 column, being less retentive, might result in a shorter run time but at the cost of co-elution with impurities. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)[3] | Acetonitrile : Water (50:50, v/v) | The higher percentage of the organic modifier (acetonitrile) in the optimized method appropriately elutes the analyte with a reasonable retention time. The addition of formic acid is crucial for protonating any residual silanols on the stationary phase and the analyte itself, leading to sharper, more symmetrical peaks.[4] The sub-optimal method's lower organic content could lead to excessively long retention times, while the absence of an acid can result in peak tailing. |
| Flow Rate | 1.0 mL/min[3] | 1.5 mL/min | A flow rate of 1.0 mL/min is a standard starting point that balances analysis time with column efficiency and backpressure. A higher flow rate, as in the sub-optimal method, can lead to peak broadening and a loss of resolution, although it will shorten the analysis time. |
| Column Temperature | 30 °C (controlled) | Ambient (uncontrolled) | Maintaining a constant column temperature is critical for reproducible retention times.[2][5] As temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, uncontrolled ambient temperatures can lead to significant shifts in retention time from one run to the next.[2][5] |
| Detection Wavelength | 235 nm[3] | 254 nm | The selection of the detection wavelength should be based on the UV-Vis spectrum of the analyte to achieve maximum sensitivity. While 254 nm is a common wavelength for aromatic compounds, the specific substitution pattern of 3-Isopropoxybenzoic acid ethyl ester may result in a higher absorbance at 235 nm, leading to a better signal-to-noise ratio. |
| Expected Retention Time | ~ 5-7 minutes | Variable and potentially very long | The optimized method is designed to provide a retention time that is long enough for good separation from the void volume and any early-eluting impurities, but short enough for a high sample throughput. The sub-optimal method's retention time would be highly variable and likely much longer due to the lower organic content in the mobile phase. |
Experimental Workflow: Optimized HPLC Method
The following diagram illustrates the workflow for the optimized analysis of 3-Isopropoxybenzoic acid ethyl ester.
Caption: Workflow for the optimized HPLC analysis of 3-Isopropoxybenzoic acid ethyl ester.
Detailed Protocol: Optimized HPLC Method
This protocol provides a step-by-step guide for the quantitative analysis of 3-Isopropoxybenzoic acid ethyl ester using the optimized HPLC method.
1. Materials and Reagents:
-
3-Isopropoxybenzoic acid ethyl ester reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 235 nm[3]
3. Preparation of Solutions:
-
Mobile Phase: Carefully mix 600 mL of acetonitrile with 400 mL of water. Add 1 mL of formic acid and mix thoroughly. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 3-Isopropoxybenzoic acid ethyl ester reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution: Prepare the sample containing 3-Isopropoxybenzoic acid ethyl ester in the mobile phase to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solutions in order of increasing concentration.
-
Inject the sample solutions.
-
After all injections are complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) and then store it according to the manufacturer's recommendations.
5. Data Analysis:
-
Integrate the peak corresponding to 3-Isopropoxybenzoic acid ethyl ester in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of 3-Isopropoxybenzoic acid ethyl ester in the sample solutions by interpolating their peak areas from the calibration curve.
HPLC vs. Gas Chromatography (GC): A Comparative Overview
While HPLC is a powerful technique for the analysis of 3-Isopropoxybenzoic acid ethyl ester, Gas Chromatography (GC) presents a viable alternative, particularly for volatile and thermally stable compounds.[6][7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile molecules. | Suitable for volatile and thermally stable compounds.[6] |
| Sample Preparation | Sample needs to be dissolved in a solvent compatible with the mobile phase. | Sample needs to be volatile or derivatized to become volatile. |
| Instrumentation | Consists of a pump, injector, column, detector, and data acquisition system. | Consists of a gas supply, injector, column in an oven, detector, and data acquisition system. |
| Sensitivity | Generally high, depending on the detector used (e.g., UV, MS). | Typically very high, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). |
| Analysis Time | Can range from a few minutes to over an hour. | Often faster than HPLC for suitable compounds.[8] |
For 3-Isopropoxybenzoic acid ethyl ester, which is a relatively volatile and thermally stable ester, both HPLC and GC are suitable techniques. The choice between them would depend on the specific requirements of the analysis, such as the sample matrix, the presence of other non-volatile impurities (favoring HPLC), the need for very high sensitivity for volatile impurities (favoring GC), and the available instrumentation.
Conclusion
The successful analysis of 3-Isopropoxybenzoic acid ethyl ester by HPLC is highly dependent on the careful selection and optimization of chromatographic parameters. A well-chosen stationary phase, mobile phase composition, and controlled operating conditions are essential for achieving accurate, reproducible, and robust results. This guide has provided a framework for understanding the critical factors influencing HPLC separations and has offered a practical, optimized method as a starting point for analysis. By understanding the principles behind the method and considering alternative techniques like GC where appropriate, researchers can ensure the integrity and reliability of their analytical data.
References
- Application Note: HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester - Benchchem.
- Separation of Benzoic acid, 2-amino-, decyl ester on Newcrom R1 HPLC column.
- What Factors Influence HPLC Retention Time Precision? - Altabrisa Group.
- Which factors can increase the retention time of an analyte during HPLC analysis.
- Factors Impacting Chromatography Retention Time - Separ
- Alternatives to Methyl Esters for GC Analysis of F
- Shimadzu Retention Time Fluctu
- Quantitative Determination of a Series of Malonic Esters by Gas Chrom
- A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed.
Sources
- 1. sepscience.com [sepscience.com]
- 2. Shimadzu Retention Time Fluctuations - Part 1 [shimadzu.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Benzoic acid, 2-amino-, decyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Isomers: Ethyl 3-Isopropoxybenzoate vs. Isopropyl 3-Hydroxybenzoate
For the discerning researcher in drug discovery and development, the nuanced differences between structural isomers can be the determining factor in a molecule's efficacy, bioavailability, and safety profile. This guide provides an in-depth technical comparison of two such isomers: ethyl 3-isopropoxybenzoate and isopropyl 3-hydroxybenzoate. While sharing the same molecular formula (C₁₂H₁₆O₃) and molecular weight (208.25 g/mol ), their distinct structural arrangements—an ether versus a phenol, and an ethyl ester versus an isopropyl ester—give rise to significant differences in their chemical and physical properties. This comparison will be elucidated through an examination of their synthesis, physicochemical properties, spectroscopic signatures, and chromatographic behavior, supported by detailed experimental protocols.
Introduction to Structural Isomerism: More Than Just the Same Parts
Structural isomers are molecules that have the same molecular formula but a different bonding arrangement among their atoms. In the case of ethyl 3-isopropoxybenzoate and isopropyl 3-hydroxybenzoate, the seemingly subtle shift of an isopropyl group from being directly attached to the ester oxygen to being part of an ether linkage on the aromatic ring has profound implications. This seemingly minor change can significantly alter a molecule's polarity, hydrogen bonding capability, and steric profile, which in turn influences its interactions with biological targets and its behavior in analytical systems. For professionals in drug development, understanding these differences is paramount for rational drug design and lead optimization.
Synthesis: A Tale of Two Reactions
The synthesis of these two isomers requires distinct chemical strategies, each leveraging a classic organic reaction that provides insight into the chemical nature of the target molecule.
Synthesis of Isopropyl 3-Hydroxybenzoate via Fischer-Speier Esterification
Isopropyl 3-hydroxybenzoate is most directly synthesized through the Fischer-Speier esterification of 3-hydroxybenzoic acid with isopropanol, catalyzed by a strong acid like sulfuric acid.[1][2][3][4][5] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.
Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon.[2][4] This is a crucial step as carboxylic acids are not inherently reactive enough to be attacked by a neutral alcohol. The use of excess isopropanol serves to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1]
Experimental Protocol: Synthesis of Isopropyl 3-Hydroxybenzoate
-
To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol) and isopropanol (120 mL, excess).
-
While stirring, slowly add concentrated sulfuric acid (2 mL) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude isopropyl 3-hydroxybenzoate by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Synthesis of Ethyl 3-Isopropoxybenzoate via Williamson Ether Synthesis and Fischer-Speier Esterification
The synthesis of ethyl 3-isopropoxybenzoate is a two-step process. First, the phenolic hydroxyl group of a 3-hydroxybenzoate derivative is converted to an isopropoxy group via the Williamson ether synthesis.[6][7][8] This is followed by the esterification of the carboxylic acid. A more direct route involves the isopropylation of ethyl 3-hydroxybenzoate.
Mechanism Rationale: The Williamson ether synthesis is a classic SN2 reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile to attack an alkyl halide.[6] In this case, the phenolic proton of ethyl 3-hydroxybenzoate is first removed by a base to form a more nucleophilic phenoxide ion, which then attacks 2-bromopropane.
Experimental Protocol: Synthesis of Ethyl 3-Isopropoxybenzoate
-
In a 250 mL round-bottom flask, dissolve ethyl 3-hydroxybenzoate (16.6 g, 0.1 mol) in acetone (100 mL).
-
Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the solution.
-
To the stirring suspension, add 2-bromopropane (14.8 g, 0.12 mol) dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 12-16 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-isopropoxybenzoate.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Physicochemical Properties: A Clear Distinction
The structural differences between the two isomers lead to predictable variations in their physicochemical properties, which are summarized in the table below.
| Property | Isopropyl 3-Hydroxybenzoate | Ethyl 3-Isopropoxybenzoate | Rationale for Difference |
| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ | Identical |
| Molecular Weight | 208.25 g/mol | 208.25 g/mol | Identical |
| Hydrogen Bond Donor | Yes (Phenolic -OH) | No | The presence of the hydroxyl group allows it to donate a hydrogen bond. |
| Hydrogen Bond Acceptor | Yes (C=O, -OH) | Yes (C=O, Ether -O-) | Both molecules can accept hydrogen bonds. |
| Predicted Boiling Point | Higher | Lower | The ability of isopropyl 3-hydroxybenzoate to form intermolecular hydrogen bonds leads to a higher boiling point. |
| Predicted Polarity | More Polar | Less Polar | The free hydroxyl group in isopropyl 3-hydroxybenzoate increases its polarity compared to the ether linkage in its isomer. |
| Predicted Solubility in Water | Higher | Lower | The greater polarity and hydrogen bonding capability of isopropyl 3-hydroxybenzoate enhance its solubility in polar solvents like water. |
Spectroscopic Characterization: Unmasking the Isomers
¹H and ¹³C NMR Spectroscopy
Isopropyl 3-Hydroxybenzoate (Predicted):
-
¹H NMR: A broad singlet for the phenolic -OH proton (its chemical shift will be concentration-dependent), a septet for the isopropyl -CH proton, and a doublet for the two equivalent isopropyl -CH₃ groups. The aromatic protons will appear as a complex multiplet in the aromatic region.
-
¹³C NMR: The carbon atom of the isopropyl -CH will appear further downfield compared to the -CH₃ carbons. The aromatic carbons will show distinct signals, with the carbon attached to the hydroxyl group being significantly deshielded.
Ethyl 3-Isopropoxybenzoate (Predicted):
-
¹H NMR: A quartet for the ethyl -OCH₂- protons and a triplet for the ethyl -CH₃ protons. A septet for the isopropoxy -OCH- proton and a doublet for the two equivalent isopropoxy -CH₃ groups. The aromatic protons will exhibit a different splitting pattern compared to the other isomer due to the change in the substituent at the 3-position.
-
¹³C NMR: The spectrum will show signals for the ethyl group carbons and the isopropoxy group carbons. The aromatic carbon attached to the ether oxygen will be significantly deshielded.
Table of Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Assignment | Isopropyl 3-Hydroxybenzoate (ppm) | Ethyl 3-Isopropoxybenzoate (ppm) | Multiplicity |
| Ar-H | 7.0 - 7.8 | 7.0 - 7.6 | m |
| Phenolic -OH | 5.0 - 6.0 (broad) | - | s |
| Ester -OCH(CH₃)₂ | ~5.2 | - | sept |
| Ester -OCH₂(CH₃) | - | ~4.3 | q |
| Ether -OCH(CH₃)₂ | - | ~4.6 | sept |
| Ester -OCH(CH₃)₂ | ~1.3 | - | d |
| Ester -OCH₂(CH₃) | - | ~1.4 | t |
| Ether -OCH(CH₃)₂ | - | ~1.3 | d |
Table of Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Assignment | Isopropyl 3-Hydroxybenzoate (ppm) | Ethyl 3-Isopropoxybenzoate (ppm) |
| C=O | ~166 | ~166 |
| Ar-C (quaternary) | ~158 (C-OH), ~131 (C-CO) | ~159 (C-O), ~132 (C-CO) |
| Ar-CH | ~115 - 130 | ~114 - 129 |
| Ester -OCH | ~69 | - |
| Ester -OCH₂ | - | ~61 |
| Ether -OCH | - | ~70 |
| Ester -CH₃ | ~22 | - |
| Ester -CH₃ | - | ~14 |
| Ether -CH₃ | - | ~22 |
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra of these two isomers will be the presence of a broad absorption band in the 3200-3600 cm⁻¹ region for isopropyl 3-hydroxybenzoate, corresponding to the O-H stretching vibration of the phenolic hydroxyl group. This band will be absent in the spectrum of ethyl 3-isopropoxybenzoate. Both spectra will exhibit a strong absorption band around 1710-1730 cm⁻¹ due to the C=O stretching of the ester group. The spectrum of ethyl 3-isopropoxybenzoate will also show a characteristic C-O-C stretching band for the ether linkage, typically in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Under electron ionization (EI), both isomers will likely show a molecular ion peak (M⁺) at m/z 208. However, their fragmentation patterns will differ, providing a clear means of identification.
-
Isopropyl 3-hydroxybenzoate: A prominent fragment would be the loss of a propylene molecule (C₃H₆, 42 Da) via a McLafferty rearrangement, resulting in a peak at m/z 166. Another significant fragmentation pathway would be the loss of the isopropyl group.
-
Ethyl 3-isopropoxybenzoate: The initial fragmentation is likely to be the loss of the ethoxy radical (-OC₂H₅, 45 Da) to give a fragment at m/z 163, or the loss of an ethyl radical (-C₂H₅, 29 Da). The isopropoxy group can also undergo fragmentation.
Chromatographic Separation: Exploiting Polarity Differences
The significant difference in polarity between the two isomers makes their separation by chromatography straightforward.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be highly effective. Isopropyl 3-hydroxybenzoate, being more polar, will have a shorter retention time on a nonpolar stationary phase (e.g., C18) compared to the less polar ethyl 3-isopropoxybenzoate.
Experimental Protocol: HPLC Separation
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Elution Order: 1. Isopropyl 3-hydroxybenzoate, 2. Ethyl 3-isopropoxybenzoate
Gas Chromatography (GC)
Gas chromatography can also be used for the separation of these isomers. The elution order in GC is primarily determined by the boiling point and the interaction with the stationary phase.[9]
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[10]
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.[10]
-
Expected Elution Order: Ethyl 3-isopropoxybenzoate (lower boiling point) is expected to elute before isopropyl 3-hydroxybenzoate.
Applications in Research and Drug Development
Derivatives of hydroxybenzoic and alkoxybenzoic acids are prevalent in medicinal chemistry and drug discovery.[12][13][14][15]
-
Hydroxybenzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[12][13][14][15] The phenolic hydroxyl group is often a key pharmacophore, participating in hydrogen bonding interactions with biological targets.
-
Alkoxybenzoic acid derivatives are also of significant interest. The conversion of a hydroxyl group to an ether can modulate a compound's lipophilicity, which can improve its membrane permeability and oral bioavailability. This is a common strategy in drug design to fine-tune the pharmacokinetic properties of a lead compound. 3-Methoxy-4-methylbenzoic acid, a related compound, serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and cardiovascular drugs.[16]
The choice between a 3-hydroxy or a 3-isopropoxy substituent, and an ethyl or isopropyl ester, would therefore be a critical decision in a drug discovery program, influencing both the pharmacodynamic and pharmacokinetic profiles of the resulting molecule.
Conclusion
Ethyl 3-isopropoxybenzoate and isopropyl 3-hydroxybenzoate, while being structural isomers, are distinct chemical entities with demonstrably different properties. The presence of a phenolic hydroxyl group in isopropyl 3-hydroxybenzoate makes it more polar, capable of hydrogen bonding, and gives it a higher boiling point compared to the less polar, non-hydrogen bond donating ethyl 3-isopropoxybenzoate. These differences are readily apparent in their synthesis, spectroscopic signatures, and chromatographic behavior. For researchers in the pharmaceutical sciences, a thorough understanding of these isomeric differences is not merely an academic exercise but a fundamental aspect of designing and developing new therapeutic agents with optimal properties.
Visualizations
Caption: Chemical structures of the two structural isomers.
Caption: Synthetic pathways for the two isomers.
Caption: Analytical workflow for isomer differentiation.
References
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (2019, January 23). Fischer esterification reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]
-
PMC. (2016, November 8). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
-
J-Stage. (n.d.). Separation of Aromatic Isomers by Capillary Gas Chromatography with Two Calix[4]arene Polysiloxane Stationary Phases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
YouTube. (2023, January 10). Williamson ether synthesis | Preparation of Anisole from Phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). GC separations of aromatic isomers. Temperature process: 40 °C (keep 1.... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Agilent. (n.d.). Aromatic Hydrocarbon Analysis. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas Chromatography | Analytical Chemistry. Retrieved from [Link]
-
PMC. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
-
MDPI. (2024, April 29). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Retrieved from [Link]
-
NIST. (n.d.). Isopropyl-4-hydroxybenzoate. Retrieved from [Link]
-
PMC. (n.d.). S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p - EGUsphere. Retrieved from [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). Isopropylparaben. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 3-hydroxybenzoate. Retrieved from [Link]
-
NIST. (n.d.). Isopropyl-4-hydroxybenzoate. Retrieved from [Link]
-
PMC. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]
-
Wiley Online Library. (2026, February 5). Chromatographic Separation and Determination of Mixtures of p-Hydroxybenzoate Esters†. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Separation and Determination of p-Hydroxy-Benzorc. Retrieved from [Link]
-
Kawasaki University of Medical Welfare. (n.d.). Simultaneous Determination of Sodium Benzoate and p-Hydroxybenzoate Esters Using High-performance Capillary Electrophoresis. Retrieved from [Link]
-
International Journal of Biochemistry Advances. (2017, December 5). INTERNATIONAL JOURNAL OF BIOCHEMISTRY ADVANCES. Retrieved from [Link]
-
NIST. (n.d.). Isopropyl-4-hydroxybenzoate. Retrieved from [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000037. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Retrieved from [Link]
-
YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
Sources
- 1. Isopropyl 3,4,5-trihydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Ethyl 4-(3-oxopropyl)benzoate | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. CSD Solution #13 [chem.ucalgary.ca]
- 6. Isopropyl-4-hydroxybenzoate [webbook.nist.gov]
- 7. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 3-hydroxybenzoate(7781-98-8) 1H NMR spectrum [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 12. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 13. Isopropyl Benzoate(939-48-0) 13C NMR spectrum [chemicalbook.com]
- 14. NP-MRD: 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0300380) [np-mrd.org]
- 15. Isopropyl-4-hydroxybenzoate [webbook.nist.gov]
- 16. Ethyl 3-ethoxypropionate(763-69-9) 13C NMR [m.chemicalbook.com]
Structural Elucidation of 3-Isopropoxy Benzoate Esters: A COSY & HMBC Implementation Guide
Executive Summary: The Structural Certainty Gap
Audience: Senior Medicinal Chemists & Analytical Scientists The Challenge: In drug discovery, 3-isopropoxy benzoate esters are frequent pharmacophore scaffolds. However, relying solely on 1D ¹H NMR often leads to structural ambiguity, particularly in distinguishing meta-substitution (3-position) from para- or ortho-isomers, and in verifying the integrity of the ether linkage during esterification.
The Solution: This guide compares the standard 1D NMR approach against a COSY/HMBC Integrated Strategy . We demonstrate that while 1D NMR provides component lists, only the specific application of Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) provides the connectivity proof required for IND-enabling data packages.
Comparative Analysis: 1D NMR vs. 2D Correlation Strategy
The following table contrasts the diagnostic capability of standard 1D protocols versus the COSY/HMBC workflow for the 3-isopropoxy benzoate scaffold.
| Feature | Standard 1D ¹H NMR | COSY + HMBC Strategy |
| Isomer Distinction | Low. Meta vs. Para patterns often overlap or appear as complex multiplets. | High. COSY maps the specific 3-spin system (H4-H5-H6) distinct from para (AA'BB'). |
| Linkage Verification | Inferred. Chemical shift ( | Proven. HMBC confirms the O-C bond between the isopropyl group and the aromatic ring. |
| Carbonyl Assignment | Blind. Carbonyl carbons have no protons; 1D ¹H cannot see them directly. | Visible. HMBC links aromatic protons (H2, H6) directly to the ester carbonyl ( |
| Confidence Level | Presumptive. "Consistent with structure." | Definitive. "Unambiguously assigned." |
Technical Deep Dive: The Elucidation Workflow
The COSY "Fingerprint" (Spin System Identification)
COSY (Correlation Spectroscopy) is deployed first to identify isolated spin systems. For 3-isopropoxy benzoates, COSY resolves two distinct networks that 1D NMR conflates.
-
Network A (The Isopropyl Tail):
-
Correlation: The septet methine proton (H-1' , ~4.6 ppm) shows a strong cross-peak with the doublet methyl protons (H-2' , ~1.3 ppm).
-
Why it matters: Confirms the isopropyl group is intact and not cleaved to a propyl or ethyl chain during synthesis.
-
-
Network B (The Aromatic Ring):
-
Correlation: H-5 (triplet-like, ~7.3 ppm) correlates with H-4 and H-6 (doublets, ~7.1 ppm & ~7.6 ppm).
-
The Silent Proton: H-2 (singlet-like, ~7.5 ppm) appears isolated in COSY (weak or no coupling to H-4/H-6 due to small
coupling). -
Why it matters: This "3+1" pattern (three coupled protons + one isolated) is the definitive signature of meta-substitution.
-
The HMBC "Bridge" (Connectivity Proof)
HMBC (Heteronuclear Multiple Bond Correlation) provides the "long-range" (2-3 bond) connections that stitch the spin systems together. This is the critical step for validating the scaffold.
-
Bridge 1: The Ether Linkage (Ar-O-iPr)
-
Target: Connect the Isopropyl group to the Benzene ring.
-
Observation: The Isopropyl methine proton (H-1' ) shows a
correlation to the aromatic carbon C-3 (~158 ppm). -
Result: Proves the isopropoxy group is at position 3.[1]
-
-
Bridge 2: The Ester Anchor
-
Target: Connect the Ring to the Carbonyl.
-
Observation: Aromatic protons H-2 and H-6 both show strong
correlations to the ester carbonyl carbon (C=O , ~166 ppm). -
Result: Confirms the ester is attached at position 1, validating the benzoate core.
-
Experimental Data & Assignments
Compound: Methyl 3-isopropoxybenzoate (Representative Data) Solvent: CDCl₃ Field Strength: 400 MHz
Table 1: Chemical Shifts & Key Correlations[2][3][4]
| Position | Multiplicity | COSY (H-H) | HMBC (H | ||
| 1 (Quat) | - | - | 131.5 | - | - |
| 2 (Ar-H) | 7.55 | dd (narrow) | 122.0 | (H-4, H-6)* | C-1, C-3, C-4, C=O |
| 3 (Quat) | - | - | 157.8 | - | - |
| 4 (Ar-H) | 7.08 | ddd | 119.5 | H-5 | C-2, C-3, C-6 |
| 5 (Ar-H) | 7.32 | t | 129.2 | H-4, H-6 | C-1, C-3 |
| 6 (Ar-H) | 7.62 | dt | 123.5 | H-5 | C-2, C-4, C=O |
| C=O | - | - | 166.8 | - | - |
| OCH (iPr) | 4.61 | sept | 70.2 | CH₃ (iPr) | C-3 , CH₃ (iPr) |
| CH₃ (iPr) | 1.34 | d | 22.1 | OCH (iPr) | OCH (iPr) |
| OCH₃ (Est) | 3.90 | s | 52.1 | - | C=O |
*Note: H-2 to H-4/6 coupling is often weak (
Visualizing the Logic Flow
The following diagram illustrates the decision logic used to validate the structure, moving from sample preparation to final structural confirmation.
Figure 1: Logical workflow for distinguishing meta-substituted benzoates using 2D NMR.
Connectivity Map
Figure 2: Key HMBC (green) and COSY (blue) correlations required to prove the 3-isopropoxy benzoate structure.
Validated Experimental Protocol
To ensure reproducibility and sufficient signal-to-noise ratio for the long-range HMBC correlations, follow this optimized protocol.
Step 1: Sample Preparation
-
Concentration: Dissolve 10–15 mg of the ester in 0.6 mL of CDCl₃ (99.8% D).
-
Reasoning: Lower concentrations (<5 mg) may miss weak HMBC cross-peaks.
-
-
Tube Quality: Use high-precision 5mm NMR tubes (camber <0.007 mm) to prevent shimming artifacts.
Step 2: Instrument Parameters (400 MHz+)
-
Temperature: 298 K (25°C).
-
COSY (gCOSY):
-
Pulse Sequence: Gradient-selected COSY-45 (reduces diagonal intensity).
-
Scans (NS): 4–8.
-
Matrix: 2048 (F2) x 256 (F1).
-
-
HMBC (gHMBCad):
-
Pulse Sequence: Gradient-selected adiabatic HMBC.
-
Long-Range Delay (CNST13): Set to 8 Hz (approx 62.5 ms).
-
Reasoning: The
coupling across the ether oxygen and ester linkage is typically 7–9 Hz. Standard settings (8 Hz) are optimal here. -
Scans (NS): Minimum 16 (32 recommended for quaternary carbons).
-
Relaxation Delay (D1): 1.5 – 2.0 seconds.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY/HMBC pulse sequences).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard reference for benzoate chemical shifts).
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for aromatic coupling constants).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for HMBC optimization).
Sources
Technical Comparison Guide: UV-Vis Absorbance of 3-Alkoxybenzoic Acid Esters
Topic: UV-Vis Absorption Maxima of 3-Alkoxybenzoic Acid Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the structural optimization of benzoate derivatives for liquid crystals, photo-curing initiators, and pharmaceutical intermediates, the position of the alkoxy substituent dictates the photophysical profile. 3-Alkoxybenzoic acid esters (meta-isomers) exhibit a distinct UV-Vis absorption signature characterized by a hypsochromic (blue) shift relative to their para-substituted counterparts.
Unlike 4-alkoxybenzoates, which are potent UV-A/B absorbers due to extended conjugation, 3-alkoxybenzoates retain an optical window similar to unsubstituted benzoic acid. This guide compares the electronic absorption maxima (
Electronic Structure & Theory
To understand the spectral data, one must analyze the electronic causality. The UV absorption of benzoate esters arises primarily from
-
The Meta-Effect (3-Alkoxy): The alkoxy group at the meta position exerts an electron-donating mesomeric effect (+M), but this electron density cannot be effectively delocalized into the electron-withdrawing carbonyl group due to the nodal structure of the molecular orbitals. The substituent acts primarily through the inductive effect (-I), resulting in a spectrum that closely mimics the unsubstituted benzoate.
-
The Para-Effect (4-Alkoxy): The (+M) effect is fully conjugated with the carbonyl group, creating a "push-pull" system (donor-acceptor). This lowers the HOMO-LUMO gap, causing a significant bathochromic (red) shift and hyperchromic effect (increased intensity).
Visualization: Resonance Transmission Pathways
The following diagram illustrates why the meta-isomer fails to extend conjugation to the carbonyl, preserving a lower
Figure 1: Mechanistic pathway showing the blockage of resonance delocalization in meta-substituted benzoates compared to the direct conjugation in para-isomers.
Comparative Data Analysis
The following data synthesizes experimental values for methyl esters. Note that changing the alkyl chain of the ester (e.g., Methyl to Ethyl) has a negligible effect on
Table 1: UV-Vis Absorption Maxima Comparison (in Methanol)
| Compound Class | Specific Example | Molar Absorptivity ( | Spectral Character | ||
| Unsubstituted | Methyl Benzoate | 227 - 230 nm | 272 nm | ~10,000 - 12,000 | Baseline reference. Sharp B-band. |
| 3-Alkoxy (Meta) | Methyl 3-methoxybenzoate | 230 - 235 nm | ~278 nm | ~8,000 - 10,000 | Resembles unsubstituted. Slight broadening, minimal red shift. |
| 4-Alkoxy (Para) | Methyl 4-methoxybenzoate | 256 - 260 nm | ~290 nm | > 15,000 | Strong Red Shift. High intensity due to direct conjugation. |
| 2-Alkoxy (Ortho) | Methyl 2-methoxybenzoate | ~230 nm | ~295 nm | Variable | Often hypsochromic vs Para due to steric twist of ester group. |
Key Insight: Researchers requiring a benzoate scaffold that does not absorb significantly above 250 nm should select the 3-alkoxy isomer. If UV blocking is required, the 4-alkoxy isomer is the superior candidate.
Experimental Protocol: Self-Validating Measurement
To ensure reproducible spectral data for 3-alkoxybenzoic acid esters, follow this protocol. It includes a "Dilution Validation" step to rule out aggregation effects.
Reagents & Equipment[1]
-
Analyte: Methyl 3-methoxybenzoate (High Purity >98%).[1]
-
Solvent: Spectroscopic Grade Methanol or Acetonitrile (Cutoff < 205 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating UV-Vis absorption data.
Step-by-Step Procedure
-
Baseline Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline scan (200–400 nm) to zero the instrument.
-
Stock Preparation: Weigh approx. 16.6 mg of Methyl 3-methoxybenzoate and dissolve in 100 mL Methanol to create a ~1.0 mM stock.
-
Dilution Series: Prepare three working concentrations (e.g.,
M, M, M). -
Measurement: Scan the lowest concentration first. The absorbance at
should be between 0.1 and 1.0 A. -
Validation: Calculate
for each concentration. If remains constant ( ), the data is valid and free from aggregation or instrument saturation.
Applications & Strategic Selection
Understanding the
-
Optical Transparency Windows: 3-Alkoxybenzoates are ideal for protective coatings that must remain transparent to UV-A radiation (320–400 nm) while providing structural rigidity similar to benzoates.
-
Photo-Labile Protecting Groups: In organic synthesis, the reactivity of the ester bond under UV irradiation depends on the absorption cross-section. The 3-alkoxy derivatives are less susceptible to direct photolysis at >250 nm compared to 4-alkoxy derivatives, offering better stability under ambient light.
-
Liquid Crystal Mesogens: The position of the alkoxy tail affects the aspect ratio and polarizability. The 3-alkoxy substitution (meta) often suppresses liquid crystalline behavior or lowers the clearing point compared to the linear 4-alkoxy (para) isomers, partly due to the "bent" molecular shape and reduced electronic conjugation.
References
-
NIST Chemistry WebBook. Benzoic acid, 3-methoxy- (m-Anisic acid) Spectral Data. National Institute of Standards and Technology. [Link]
-
PubChem. Methyl 3-methoxybenzoate Compound Summary (CID 79332).[2] National Library of Medicine.[2] [Link]
-
Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. [Link]
-
Lumen Learning. Interpreting UV Spectra: Conjugation and Color. [Link]
-
University of Toronto. Interpreting UV-Vis Spectra: Substituent Effects. [Link]
Sources
Safety Operating Guide
Comprehensive Disposal Guide: 3-Isopropoxybenzoic Acid Ethyl Ester
CAS: 205045-49-4 | Formula: C₁₂H₁₆O₃ | MW: 208.25 g/mol [1][2]
Executive Summary
Immediate Action Required: 3-Isopropoxybenzoic acid ethyl ester (Ethyl 3-isopropoxybenzoate) must be managed as Non-Halogenated Organic Waste . Under no circumstances should this compound be discharged into municipal sewage systems or laboratory drains due to its lipophilicity and potential aquatic toxicity.
Preferred Disposal Method: High-temperature incineration (Fuel Blending) via a licensed hazardous waste facility.
Chemical Identification & Hazard Characterization
Before initiating disposal, verify the chemical identity and associated hazards. This compound is an organic ester, sharing stability and reactivity profiles with ethyl benzoate analogs.
Table 1: Physicochemical Properties & Waste Classification
| Property | Specification | Operational Implication |
| Chemical Name | Ethyl 3-isopropoxybenzoate | Use for waste manifesting.[3][4][5][6] |
| CAS Number | 205045-49-4 | Unique identifier for inventory tracking. |
| Physical State | Liquid or Low-Melting Solid | Requires leak-proof secondary containment. |
| Solubility | Lipophilic (Water Insoluble) | Do NOT attempt aqueous dilution. |
| Flash Point | > 90°C (Predicted based on analogs) | Likely Non-RCRA Regulated for Ignitability (D001) if pure, but treat as combustible. |
| Reactivity | Hydrolyzes in strong acid/base | Segregate from corrosive waste streams to prevent exothermic reactions. |
| EPA Waste Code | None (unless mixed with solvents) | Classify as "Non-Regulated Material" or "State-Regulated Organic Waste" depending on local laws. |
GHS Hazard Profile
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H411: Toxic to aquatic life with long-lasting effects.
Pre-Disposal Handling: The "Self-Validating" Protocol
As a Senior Scientist, you must ensure the waste stream is chemically compatible before consolidation. Use this self-validating protocol to prevent dangerous interactions in waste drums.
Step 1: Segregation Verification
-
Rule: Segregate from Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (e.g., NaOH).
-
Why: Esters can undergo hydrolysis in basic conditions, generating heat and pressure in sealed containers. Oxidation can lead to fire hazards.[8]
Step 2: Phase Inspection
-
Procedure: If the waste is a mixture (e.g., reaction mother liquor), inspect for phase separation.
-
Action: If an aqueous layer is present, separate it if possible.[7] The organic layer containing the ester goes to Organic Waste . The aqueous layer must be tested for pH and organic content before disposal.
Step 3: pH Check
-
Procedure: Dip a pH strip into the waste container.
-
Requirement: The waste stream should be effectively neutral (pH 5–9).
-
Correction: If highly acidic or basic due to synthesis reagents, neutralize slowly before adding to the bulk organic waste drum to prevent polymerization or hydrolysis.
Disposal Workflow
The following decision tree outlines the logical flow for disposing of Ethyl 3-isopropoxybenzoate, ensuring compliance with EPA 40 CFR regulations.
Figure 1: Decision tree for segregating and packaging Ethyl 3-isopropoxybenzoate waste streams.
Detailed Disposal Procedures
A. Small-Scale (Vials/Syringes)
For residual amounts remaining in R&D vials:
-
Do not wash out: Rinsing vials introduces organic contamination into the aqueous sink system.
-
Cap and Bin: Leave the residue in the vial, cap it tightly, and place the entire vial into a Solid Waste Container designated for "Debris contaminated with Organics" or "Lab Trash" (if permitted by site policy for minute quantities) or a Sharps Container if the vial is broken.
-
Best Practice: If the vial contains >5 mL, pour the liquid into the Non-Halogenated Organic Waste carboy before disposing of the glass.
B. Bulk Waste (Process Streams)
For mother liquors or expired stock:
-
Container Selection: Use DOT-approved High-Density Polyethylene (HDPE) jerricans or glass amber bottles.
-
Note: HDPE is preferred for impact resistance.
-
-
Labeling:
-
Must read: "Hazardous Waste - Non-Halogenated Organic" .
-
Constituents: Explicitly list "Ethyl 3-isopropoxybenzoate" and the primary solvent (e.g., "Ethanol").
-
Hazards: Check "Irritant" and "Toxic" (if applicable to the solvent).
-
-
Secondary Containment: Store the carboy in a tub capable of holding 110% of the container's volume.
C. Emergency Spill Response
If a spill occurs (> 100 mL):
-
Evacuate & Ventilate: Remove ignition sources (though flash point is high, caution is required).
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: Use an inert absorbent (Vermiculite or Clay).[7] Do not use paper towels if the substance is hot or mixed with oxidizers.
-
Cleanup: Scoop absorbent into a bag/bucket. Label as "Hazardous Waste: Spill Debris (Ethyl 3-isopropoxybenzoate)".
-
Decontamination: Wash the surface with a soap/water solution. Collect the rinsate as hazardous waste; do not squeegee into the floor drain.
Regulatory Framework (USA)
Compliance is grounded in the Resource Conservation and Recovery Act (RCRA) .
-
40 CFR § 261.3: Definition of Hazardous Waste. Even if not listed on the P or U lists, the waste exhibits toxicity/irritant properties that necessitate professional disposal.
-
40 CFR § 262.11: Hazardous Waste Determination. The generator (you) is responsible for determining if the waste is hazardous. By default, treat this ester as a Non-Halogenated Organic Solvent stream for incineration.
-
Cradle-to-Grave: You remain liable for the waste until it is destroyed. Ensure your disposal vendor provides a Certificate of Destruction .
References
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved from [Link]
-
PubChem. (2024).[9] 3-Isopropoxybenzoic acid (Source of Parent Acid Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. 1330133-79-3|Ethyl 2-isopropoxybenzoate|BLD Pharm [bldpharm.com]
- 2. 205045-49-4|Ethyl 3-isopropoxybenzoate|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Hazardous Waste: EPA U-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS#:63700-25-4 | 1-chloro-2,3,6-trideoxy-4-O-p-nitrobenzoyl-3-trifluoroacetamido-L-lyxohexopyranose | Chemsrc [chemsrc.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. chem.uoi.gr [chem.uoi.gr]
- 9. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Isopropoxybenzoic acid ethyl ester
As a Senior Application Scientist in drug development and medicinal chemistry, I recognize that the safe handling of specialized organic building blocks requires more than just reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's physical properties and how they interact with human physiology and laboratory environments.
3-Isopropoxybenzoic acid ethyl ester (CAS 205045-49-4) is a lipophilic aromatic ester frequently utilized as an intermediate in active pharmaceutical ingredient (API) synthesis[1][2]. While it is not an acute systemic toxin, its molecular structure dictates highly specific personal protective equipment (PPE) and operational protocols.
Here is your comprehensive, self-validating guide to the safe handling, exposure control, and disposal of this compound.
Mechanistic Hazard Profile: The "Why" Behind the Safety
To design an effective safety protocol, we must first understand the causality of the chemical's hazards. Benzoic acid esters are synthesized via the acid-catalyzed reaction of benzoic acid derivatives with alcohols[3][4].
-
Lipophilicity & Skin Penetration: The addition of the isopropoxy and ethyl ester groups to the aromatic ring renders this molecule highly lipophilic. Aromatic esters exhibit similar physiological effects to aliphatic esters, primarily acting as potent defatting agents[5][6]. If exposed to unprotected skin, the chemical disrupts the lipid bilayer of the stratum corneum, leading to contact dermatitis.
-
Hydrolysis & Mucosal Irritation: Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), the ester linkage can undergo slow hydrolysis, releasing localized 3-isopropoxybenzoic acid and ethanol. This localized pH shift is the primary cause of the severe eye and respiratory irritation (H315, H319, H335) associated with this class of compounds.
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling lipophilic organic esters. The following table outlines the required quantitative and qualitative specifications for your protective gear, grounded in the chemical's mechanism of action.
| PPE Component | Specification & Material | Mechanistic Rationale (Causality) |
| Hand Protection | 100% Nitrile (Minimum 8 mil thickness) or Butyl Rubber . | Do not use Latex. Latex is highly permeable to organic esters. Nitrile provides a dense cross-linked barrier that prevents lipophilic penetration and defatting of the skin. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified). | Safety glasses with side shields are inadequate. Vapors and micro-droplets of aromatic esters can bypass standard glasses, leading to corneal hydrolysis and severe irritation. |
| Body Protection | Flame-Resistant Lab Coat (Nomex or CP-85) + Chemical Apron (if handling >500 mL). | Esters are combustible. A flame-resistant barrier prevents the wicking of spilled solvent against the skin, mitigating both fire and dermal exposure risks. |
| Respiratory | Half-Mask Respirator with Organic Vapor (OV) Cartridges (if outside a fume hood). | N95 masks only filter particulates. OV cartridges contain activated carbon that adsorbs the volatile organic vapors of the ester before they reach the respiratory tract. |
Operational Workflow: Safe Handling Protocol
Every protocol in your laboratory must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure during the dispensing and reaction setup of 3-Isopropoxybenzoic acid ethyl ester.
Step 1: Engineering Control Verification
-
Conduct all transfers inside a certified chemical fume hood.
-
Validation: Check the digital monitor to ensure a continuous face velocity of 0.4 to 0.6 m/s (80–120 fpm). Do not proceed if the alarm sounds or the velocity fluctuates.
Step 2: Equipment Preparation
-
Clear the fume hood of unnecessary clutter to prevent airflow disruption (the "airfoil effect").
-
Use positive displacement pipettes or glass syringes for liquid transfer. Causality: The vapor pressure of volatile organics can cause air-displacement pipettes to drip, leading to contamination.
Step 3: Chemical Transfer
-
Open the reagent bottle only when fully inside the fume hood sash (sash pulled down to the marked safe operating height).
-
Dispense the required volume directly into a pre-weighed, sealable reaction vessel.
-
Cap both the primary container and the reaction vessel immediately after transfer to minimize vapor release.
Step 4: Surface Decontamination
-
Wipe down the immediate work area with a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The mild base promotes the rapid hydrolysis of any microscopic ester droplets into water-soluble benzoate salts, which can then be easily wiped away with deionized water.
Exposure Control & Handling Workflow
Operational workflow for the safe handling and disposal of aromatic esters.
Spill Response Plan
In the event of a spill, immediately execute the following protocol:
-
Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.
-
Neutralize & Absorb: Do not use water, as the ester is insoluble and will spread. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical spill pads).
-
Collect: Using non-sparking tools, scoop the saturated absorbent into a compatible, sealable hazardous waste container.
-
Decontaminate: Wash the spill surface with a mild alkaline detergent to hydrolyze residual ester, followed by a water rinse.
Logistical Disposal Plan (EPA Alignment)
Improper disposal of organic esters can lead to severe regulatory fines and environmental damage. Treat all waste containing 3-Isopropoxybenzoic acid ethyl ester as hazardous waste.
-
Waste Classification: The EPA categorizes hazardous waste into specific lists. While this specific ester is not explicitly "P-listed" (acutely toxic) or "U-listed" (toxic commercial chemical products) by generic name[7][8], it is rarely disposed of in isolation.
-
Solvent Blends: If the ester is mixed with spent non-halogenated solvents (e.g., ethyl acetate, xylene, acetone, methanol) during your workflow, the resulting mixture must be classified as EPA F-listed waste (specifically F003 or F005, depending on the solvent blend)[7][8].
-
Characteristic Waste: If disposed of purely, it may exhibit the characteristic of ignitability, classifying it as D001 waste.
-
Container Management: Empty containers that held the ester must be managed properly. While they do not require the mandatory triple-rinsing dictated for P-listed acute toxins[7][9], best practice dictates rinsing the bottle with a compatible solvent (e.g., acetone), collecting the rinsate as F-listed waste, and defacing the label before discarding the glass.
References
-
CUNY ASRC. "Laboratory Safety Manual". City University of New York. Available at: [Link]
-
KAUST. "Laboratory Safety Manual". King Abdullah University of Science and Technology. Available at:[Link]
-
Scribd. "Chapter 1 Introduction: Fig 1.1 Benzoic Acid". Scribd. Available at:[Link]
-
Binghamton University. "Laboratory Safety Manual Chemical Hygiene Plan". Binghamton University. Available at:[Link]
-
EPA. "Hazardous Waste Listings". Environmental Protection Agency. Available at: [Link]
-
Vanderbilt Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste". Vanderbilt University. Available at:[Link]
Sources
- 1. 46731-01-5|Ethyl 4-(3-hydroxypropoxy)benzoate|BLD Pharm [bldpharm.com]
- 2. 954223-92-8|Ethyl 3-(azetidin-3-yloxy)benzoate|BLD Pharm [bldpharm.com]
- 3. 65-85-0 | CAS DataBase [m.chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 6. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 7. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 8. epa.gov [epa.gov]
- 9. vanderbilt.edu [vanderbilt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
